Product packaging for Chroman-3-carboxylic acid methyl ester(Cat. No.:CAS No. 68281-60-7)

Chroman-3-carboxylic acid methyl ester

Cat. No.: B1628157
CAS No.: 68281-60-7
M. Wt: 192.21 g/mol
InChI Key: VTQVMXQNZNGFJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Chroman-3-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C11H12O3 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1628157 Chroman-3-carboxylic acid methyl ester CAS No. 68281-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3,4-dihydro-2H-chromene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)9-6-8-4-2-3-5-10(8)14-7-9/h2-5,9H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQVMXQNZNGFJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60564552
Record name Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68281-60-7
Record name Methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60564552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chroman-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and pharmaceutical agents. Its unique structural and electronic properties have made it a cornerstone in the design and development of novel therapeutics. This comprehensive technical guide provides an in-depth exploration of the synthetic pathways leading to a key derivative, chroman-3-carboxylic acid methyl ester. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of synthetic strategies, mechanistic insights, and practical experimental protocols. We will delve into two primary synthetic routes: the reduction of a chromene precursor and the powerful intramolecular Heck reaction. Furthermore, this guide will touch upon asymmetric approaches to obtaining enantiomerically enriched chroman derivatives, a critical aspect for modern medicinal chemistry.

Introduction: The Significance of the Chroman Moiety in Drug Discovery

The chroman ring system, a bicyclic ether, is a recurring structural feature in a multitude of compounds exhibiting a broad spectrum of biological activities. Its presence in natural products like vitamin E (α-tocopherol) underscores its fundamental role in biological systems, particularly as a potent antioxidant. In the realm of synthetic pharmaceuticals, chroman derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.

The introduction of a carboxylic acid or ester functionality at the C3 position of the chroman ring, as in this compound, provides a versatile handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. For instance, chroman-3-carboxylic acid derivatives have been explored as potent and selective inhibitors of various enzymes, highlighting the importance of this specific substitution pattern in molecular recognition and biological function.[1]

This guide will provide a detailed roadmap for the synthesis of this valuable building block, empowering researchers to access this scaffold for their own drug discovery programs.

Synthetic Strategy I: Synthesis via Reduction of Methyl 2-Oxo-2H-chromene-3-carboxylate

A common and reliable method to access the saturated chroman ring system is through the reduction of its unsaturated counterpart, a chromene or coumarin. In this strategy, we will first synthesize the precursor, methyl 2-oxo-2H-chromene-3-carboxylate, and then reduce the C3-C4 double bond via catalytic hydrogenation.

Synthesis of Methyl 2-Oxo-2H-chromene-3-carboxylate

The synthesis of methyl 2-oxo-2H-chromene-3-carboxylate is typically achieved through a Knoevenagel condensation of a salicylaldehyde derivative with dimethyl malonate.[2][3][4] This reaction is often catalyzed by a weak base, such as piperidine.

Reaction Mechanism: The reaction proceeds via the formation of an enolate from dimethyl malonate, which then attacks the carbonyl group of salicylaldehyde. Subsequent intramolecular cyclization and dehydration afford the desired coumarin product.

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Salicylaldehyde Salicylaldehyde Aldol_Adduct Aldol Adduct Salicylaldehyde->Aldol_Adduct DimethylMalonate Dimethyl Malonate Enolate Malonate Enolate DimethylMalonate->Enolate Piperidine Piperidine Piperidine Enolate->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Coumarin Methyl 2-oxo-2H-chromene-3-carboxylate Cyclized_Intermediate->Coumarin - H2O

Caption: Knoevenagel condensation for coumarin synthesis.

Experimental Protocol: Synthesis of Methyl 2-Oxo-2H-chromene-3-carboxylate

  • To a solution of salicylaldehyde (1.0 eq) in a suitable solvent such as toluene or ethanol, add dimethyl malonate (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq).

  • The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure methyl 2-oxo-2H-chromene-3-carboxylate.

Reactant/ReagentMolar Equiv.Purpose
Salicylaldehyde1.0Starting material
Dimethyl Malonate1.1Carbon source for C3 and ester
Piperidine0.1Base catalyst
Toluene/Ethanol-Solvent
Catalytic Hydrogenation to Methyl Chroman-3-carboxylate

The selective reduction of the endocyclic double bond of the coumarin precursor can be achieved through catalytic hydrogenation. This transformation is a critical step in obtaining the desired saturated chroman ring. The choice of catalyst and reaction conditions is crucial to ensure high yield and selectivity, avoiding over-reduction of the ester group or the aromatic ring.

Reaction Mechanism: The catalytic hydrogenation proceeds via the adsorption of the unsaturated substrate and hydrogen onto the surface of the metal catalyst. The stepwise addition of hydrogen atoms across the double bond leads to the saturated product.

Hydrogenation cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Coumarin Methyl 2-oxo-2H-chromene-3-carboxylate Chroman Methyl Chroman-3-carboxylate Coumarin->Chroman Pd/C, H2 Hydrogen H2 Hydrogen->Chroman Pd_C Pd/C

Caption: Catalytic hydrogenation of the chromene precursor.

Experimental Protocol: Catalytic Hydrogenation

  • In a high-pressure hydrogenation vessel, dissolve methyl 2-oxo-2H-chromene-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • The vessel is sealed and purged with hydrogen gas.

  • The reaction is stirred under a hydrogen atmosphere (typically 1-50 atm) at room temperature or with gentle heating.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite.

  • The solvent is evaporated under reduced pressure to yield the crude methyl chroman-3-carboxylate, which can be further purified by column chromatography if necessary.

Reactant/ReagentMolar Equiv.Purpose
Methyl 2-oxo-2H-chromene-3-carboxylate1.0Substrate
Palladium on Carbon (Pd/C)0.05-0.1Catalyst
Hydrogen (H₂)ExcessReducing agent
Methanol/Ethyl Acetate-Solvent

Note on Stereochemistry: The hydrogenation of the C3-C4 double bond can lead to the formation of a new stereocenter at C3. Depending on the substitution pattern of the starting material and the catalyst used, a mixture of diastereomers may be obtained. Asymmetric hydrogenation using chiral catalysts can provide access to enantiomerically enriched products.

Synthetic Strategy II: Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful and versatile method for the construction of cyclic and heterocyclic compounds.[5][6] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with a tethered alkene. This approach offers a convergent and often highly regioselective route to the chroman scaffold.

General Strategy and Key Considerations

To synthesize this compound via an intramolecular Heck reaction, a suitable precursor would be an allyl 2-bromophenyl ether derivative where the allyl group is substituted with a methyl acrylate moiety. The palladium catalyst would then facilitate the cyclization to form the chroman ring.

Key Mechanistic Steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide.

  • Migratory Insertion: The tethered alkene inserts into the Pd-aryl bond.

  • β-Hydride Elimination: Elimination of a β-hydride from the resulting alkyl-palladium intermediate regenerates the double bond and the Pd(0) catalyst.

Heck_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Precursor Allyl 2-bromophenyl ether derivative Oxidative_Adduct Pd(II)-Aryl Complex Precursor->Oxidative_Adduct Pd(0) Pd_catalyst Pd(0) catalyst Alkyl_Pd_Intermediate Alkyl-Pd(II) Intermediate Oxidative_Adduct->Alkyl_Pd_Intermediate Migratory Insertion Chroman This compound Alkyl_Pd_Intermediate->Chroman β-Hydride Elimination Chroman->Pd_catalyst Catalyst Regeneration

Caption: Catalytic cycle of the intramolecular Heck reaction.

Representative Protocol for Intramolecular Heck Cyclization

Experimental Protocol: Intramolecular Heck Reaction

  • To a solution of the allyl 2-bromophenyl ether precursor (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile, or toluene), add a palladium catalyst such as Pd(OAc)₂ (5-10 mol%) and a phosphine ligand (e.g., PPh₃ or a bidentate ligand like BINAP for asymmetric synthesis).

  • A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is added to neutralize the HBr formed during the reaction.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

  • The reaction is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, diluted with a suitable organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Reactant/ReagentMolar Equiv.Purpose
Allyl 2-bromophenyl ether derivative1.0Substrate
Pd(OAc)₂0.05-0.1Catalyst precursor
Phosphine Ligand0.1-0.2Stabilizes catalyst, influences selectivity
Base (e.g., Et₃N)1.5-2.0Neutralizes HBr
Solvent (e.g., DMF)-Reaction medium

Asymmetric Synthesis

The synthesis of enantiomerically pure chroman derivatives is of paramount importance in drug development, as different enantiomers can exhibit distinct pharmacological activities and toxicities. Both of the strategies discussed above can be adapted for asymmetric synthesis.

  • Asymmetric Hydrogenation: The use of chiral phosphine ligands (e.g., BINAP, DuPhos) in combination with rhodium or ruthenium catalysts can facilitate the enantioselective hydrogenation of the chromene precursor.

  • Asymmetric Intramolecular Heck Reaction: The employment of chiral bidentate phosphine ligands, such as (R)- or (S)-BINAP, with the palladium catalyst can induce asymmetry during the cyclization step, leading to the formation of one enantiomer in excess.

Conclusion

This technical guide has outlined two robust and versatile synthetic strategies for the preparation of this compound, a valuable building block in medicinal chemistry. The reduction of a readily accessible coumarin precursor provides a straightforward and scalable route, while the intramolecular Heck reaction offers a powerful and convergent approach for the construction of the chroman scaffold. The potential for adapting these methods to asymmetric synthesis further enhances their utility in the development of novel chiral therapeutics. The detailed protocols and mechanistic insights provided herein are intended to serve as a practical resource for researchers engaged in the synthesis and exploration of the vast chemical space of chroman derivatives.

References

Foreword: The Strategic Imperative of Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Chroman-3-Carboxylic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

In modern drug discovery, the journey from a promising molecular scaffold to a viable clinical candidate is paved with data. While biological activity is the initial spark, it is the physicochemical properties of a compound that dictate its potential to become a successful therapeutic agent. These properties govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME), collectively influencing its pharmacokinetics, pharmacodynamics, and overall safety profile[1][2]. The failure to optimize these characteristics early in development is a primary cause of late-stage attrition, leading to significant financial and temporal losses[3].

The chroman scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of biological activities, including anticancer, antimicrobial, and antioxidant effects[4][5][6]. Its derivatives are actively being investigated for various therapeutic applications[7][8]. This compound (CAS 68281-60-7) represents a key intermediate and a fundamental building block within this chemical class. A thorough understanding of its physicochemical nature is therefore not merely an academic exercise but a strategic necessity for any research program leveraging this scaffold.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the core physicochemical properties of this compound. It moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols and explaining the causality behind methodological choices. Our objective is to equip researchers with a robust framework for the characterization of this and similar molecules, ensuring data integrity and accelerating the drug development process.

Compound Profile and Structural Elucidation

A precise understanding of a molecule's identity is the bedrock of all subsequent analysis. This section outlines the fundamental identifiers for this compound.

  • Chemical Name: Methyl chroman-3-carboxylate

  • Synonyms: 3,4-dihydro-2H-1-benzopyran-3-carboxylic acid methyl ester

  • CAS Number: 68281-60-7[9][10]

  • Molecular Formula: C₁₁H₁₂O₃

  • Molecular Weight: 192.21 g/mol

Table 1: Core Compound Identifiers

PropertyValueSource
IUPAC Namemethyl 3,4-dihydro-2H-chromene-3-carboxylateIUPAC Nomenclature
CAS Registry Number68281-60-7[9][10][11][12]
Molecular FormulaC₁₁H₁₂O₃[9]
Average Molecular Mass192.21 g/mol Calculated
Monoisotopic Mass192.078644 g/mol Calculated

Synthesis and Purity Assessment

The validity of any physicochemical measurement is contingent upon the purity of the sample. Trace impurities, such as residual solvents or reaction byproducts, can significantly alter experimental outcomes (e.g., depressing a melting point or affecting solubility). Therefore, a robust synthetic and purification protocol, coupled with stringent purity analysis, is paramount.

Representative Synthesis: Esterification of Chroman-3-carboxylic Acid

While various synthetic routes exist for chroman derivatives[8][13], a common and straightforward method for preparing the title compound is the Fischer esterification of the corresponding carboxylic acid.

Workflow Diagram: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A Chroman-3-carboxylic Acid + Methanol B Add Catalytic H₂SO₄ A->B C Reflux (6-8h) B->C D Quench with NaHCO₃(aq) C->D Reaction Completion (monitored by TLC) E Extract with Ethyl Acetate D->E F Dry (Na₂SO₄), Filter, Evaporate E->F G Column Chromatography (Silica, Hexane:EtOAc) F->G H Final Product G->H

Caption: Workflow for the synthesis and purification of this compound.

Purity Determination via High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. The method separates the target compound from any potential impurities based on their differential partitioning between a stationary and a mobile phase.

Experimental Protocol: HPLC-UV Purity Analysis

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acidifier improves peak shape for acidic and basic impurities and ensures reproducibility.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile is a common organic modifier providing good resolution for a wide range of polarities.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 is a versatile stationary phase suitable for moderately polar compounds like the target ester.

    • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the synthesized ester.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Rationale: Dissolving in a mixture similar to the mobile phase prevents peak distortion.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial. Rationale: Filtering removes particulates that could damage the column.

  • Data Acquisition:

    • Injection Volume: 5 µL.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Temperature control ensures consistent retention times.

    • UV Detection: 254 nm. Rationale: The benzene ring of the chroman scaffold provides strong absorbance at this wavelength.

    • Gradient:

      • 0-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 30% B

      • 18.1-22 min: Hold at 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of >98% is generally considered suitable for subsequent physicochemical testing.

Core Physicochemical Properties

This section details the key physical and chemical properties of the ester, providing both predicted values and the experimental protocols for their verification.

Physical State and Appearance

The compound is predicted to be a colorless to light yellow liquid at room temperature[9]. Visual inspection is the primary method of determination.

Thermal Properties

Boiling Point: The predicted boiling point is 282.9 ± 19.0 °C[9]. Experimental determination would require vacuum distillation to prevent decomposition at high temperatures.

Melting Point: As the compound is a liquid at room temperature, a melting point is not applicable. Should the compound be a solid, the following protocol would be used.

Experimental Protocol: Melting Point Determination (for solids)

  • Sample Preparation: Ensure the crystalline sample is completely dry and free of solvent.

  • Loading: Finely crush the solid and pack a small amount (2-3 mm height) into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus.

  • Heating: Heat rapidly to ~15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). Rationale: A narrow melting range (<2 °C) is indicative of high purity.

Solubility

Solubility is a critical parameter for drug development, influencing everything from formulation to bioavailability[14]. It is essential to determine solubility in both aqueous and organic media.

Workflow Diagram: Kinetic Solubility Assay

G A Prepare 10 mM DMSO Stock Solution B Dispense Stock into 96-well Plate A->B C Add Aqueous Buffer (e.g., PBS, pH 7.4) B->C D Incubate & Shake (e.g., 2h at 25°C) C->D E Measure Turbidity (Nephelometry/UV-Vis) D->E F Identify Highest Concentration without Precipitation E->F

Caption: High-throughput workflow for determining kinetic aqueous solubility.

Experimental Protocol: Thermodynamic Solubility in Organic Solvents

  • Setup: Add an excess amount of the ester to a known volume (e.g., 1 mL) of the chosen solvent (e.g., ethanol, acetone, dichloromethane) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Rationale: Thermodynamic solubility requires the system to reach a true equilibrium between the dissolved and undissolved states.

  • Separation: Centrifuge the vials to pellet the excess solid.

  • Sampling & Dilution: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent for analysis.

  • Quantification: Analyze the diluted sample by a calibrated HPLC-UV method against a standard curve to determine the concentration. This concentration represents the solubility.

Lipophilicity (LogP)

The partition coefficient (P), or its logarithmic form (LogP), measures a compound's differential solubility between an immiscible lipid (n-octanol) and aqueous phase. It is a key indicator of a drug's ability to cross cell membranes[2].

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then separating the layers. Rationale: Pre-saturation prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of the ester in the n-octanol phase.

  • Partitioning: Add an equal volume of the aqueous phase to the octanol phase in a separatory funnel. Shake vigorously for 5-10 minutes to allow for partitioning.

  • Equilibration: Allow the layers to separate completely (centrifugation can be used to expedite this).

  • Analysis: Determine the concentration of the ester in both the n-octanol and aqueous layers using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and MS is essential for a complete characterization[15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Rationale: Deuterated solvents are used as they are "invisible" in ¹H NMR spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic Protons (4H)6.8 - 7.3 (multiplet)116 - 155
-O-CH₂- (C2 Protons, 2H)4.2 - 4.5 (multiplet)~65-70
-CH₂- (C4 Protons, 2H)2.8 - 3.1 (multiplet)~25-30
-CH- (C3 Proton, 1H)3.0 - 3.4 (multiplet)~40-45
-O-CH₃ (Ester Methyl, 3H)~3.7 (singlet)~52
C=O (Ester Carbonyl)-~170-175

Note: These are estimated values based on typical shifts for similar structures[8][16]. Actual values must be determined experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies[17][18].

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal. Rationale: This corrects for atmospheric H₂O and CO₂.

  • Sample Application: Place a single drop of the liquid ester directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Table 3: Expected Key FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H StretchAromatic
~2950-2850C-H StretchAliphatic (CH₂, CH)
~1735 C=O Stretch Ester Carbonyl
~1600, ~1480C=C StretchAromatic Ring
~1250-1150C-O StretchEster & Ether

The strong carbonyl stretch around 1735 cm⁻¹ is the most characteristic peak for this molecule[19].

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation patterns.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the ester (~10-50 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The primary ion observed should correspond to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

  • Fragmentation (MS/MS): To confirm the structure, select the molecular ion peak for collision-induced dissociation (CID) to generate a fragmentation spectrum. Expected fragments would arise from the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the characterization of this compound. By following the detailed protocols for purity assessment, determination of core physicochemical properties (solubility, lipophilicity), and structural confirmation via spectroscopy, researchers can generate a robust and reliable data package. This information is foundational for any drug discovery program, enabling informed decisions regarding lead optimization, formulation development, and the design of further biological assays. The principles and methodologies described herein are broadly applicable to other chroman derivatives and small molecule drug candidates, providing a blueprint for excellence in early-stage pharmaceutical science.

References

Chroman-3-carboxylic acid methyl ester structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Chroman-3-carboxylic acid methyl ester

Introduction: The Chroman Scaffold and Its Significance

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged structure in medicinal chemistry and natural product synthesis.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including antioxidant, anti-cancer, and neuroprotective properties.[1] Chroman-3-carboxylic acid and its esters are key synthetic intermediates used in the development of novel therapeutics, such as potent and isoform-selective ROCK2 inhibitors.[2]

This technical guide provides a comprehensive, field-proven framework for the complete structural analysis of a key derivative, This compound (Molecular Formula: C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ).[3] We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for structural elucidation and characterization.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is paramount for unambiguous spectral assignment. The structure of this compound is presented below, following standard IUPAC nomenclature conventions for heterocyclic systems. This numbering will be used throughout the guide.

Caption: Molecular structure and atom numbering for analysis.

Core Analytical Workflow

The structural confirmation of a synthesized molecule is a multi-faceted process. No single technique provides all the necessary information. Instead, we rely on the synergistic integration of several analytical methods. The following workflow represents a robust and efficient pathway for the complete characterization of this compound.

G start Synthesized Sample (Crude Product) purification Purification (e.g., Column Chromatography) start->purification purity_check Purity & Identity Check (TLC, HPLC, LC-MS) purification->purity_check ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purity_check->ms Provides MW ir Infrared (IR) Spectroscopy Identify Key Functional Groups purity_check->ir Provides Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Elucidate Connectivity & 3D Structure purity_check->nmr Provides Full Structure data_integration Data Integration & Structural Confirmation ms->data_integration ir->data_integration nmr->data_integration final Characterized Compound (Structure Confirmed) data_integration->final

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the first-line technique post-purification. Its primary purpose is to confirm the molecular weight of the target compound, which provides direct evidence for the molecular formula. Electron Ionization (EI) is a common technique that provides not only the molecular ion peak (M⁺) but also a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of the purified compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Bombard the sample with a high-energy electron beam (standardly 70 eV). This causes ionization and fragmentation.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Data Interpretation & Trustworthiness: The self-validating power of MS lies in matching the observed m/z values with theoretical calculations.

FeatureExpected m/zRationale & Confirmation
Molecular Ion (M⁺) 192.21Corresponds to the molecular formula C₁₁H₁₂O₃.[3] High-resolution MS (HRMS) should confirm this mass to within 5 ppm.
Fragment 1 m/z 133Loss of the carbomethoxy group (•COOCH₃, 59 Da). This is a common fragmentation for methyl esters.
Fragment 2 m/z 134Result of a McLafferty-type rearrangement, a characteristic fragmentation for compounds with carbonyl groups and accessible gamma-hydrogens.[4]
Fragment 3 m/z 105Subsequent fragmentation of the m/z 133 ion, potentially involving the loss of CO.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. The principle is that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes (stretching, bending). For this compound, IR is essential to confirm the presence of the critical ester carbonyl group and the aromatic ether linkage.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid purified compound directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Processing: The instrument software automatically subtracts the background spectrum to yield the final IR spectrum of the sample.

Data Interpretation & Trustworthiness: The presence of characteristic absorption bands in the expected regions validates the functional group composition of the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~1735 cm⁻¹C=O StretchEster CarbonylConfirms the presence of the methyl ester. This is a strong, sharp absorption and a key diagnostic peak.[5]
~3050-2850 cm⁻¹C-H StretchAromatic & AliphaticIndicates the presence of both sp² (aromatic) and sp³ (aliphatic) C-H bonds.
~1600, ~1480 cm⁻¹C=C StretchAromatic RingConfirms the benzene ring portion of the chroman scaffold.
~1250 cm⁻¹C-O StretchAryl Ether & EsterStrong absorption confirming the ether linkage of the chroman ring and the C-O bonds of the ester.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom. For this molecule, ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR identifies all unique carbon atoms.[7] Two-dimensional (2D) experiments like COSY and HSQC are then used to definitively link atoms together, building the molecular structure piece by piece.

Experimental Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This method, known as broadband decoupling, results in a single sharp peak for each unique carbon, simplifying the spectrum.[8]

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.

Data Interpretation & Trustworthiness: The true power of NMR is in the integration of all data points to form a cohesive and self-consistent structural assignment. The data presented below is a representative spectrum based on known chemical shift principles and data from related chroman structures.[9][10]

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Atom #Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentRationale
H-7~7.10ddJ ≈ 8.0, 1.51HAromaticOrtho and meta coupling.
H-5, H-6, H-8~6.80-6.95m-3HAromaticComplex multiplet for remaining aromatic protons.
H-2a, H-2b~4.35m-2H-OCH₂-Diastereotopic protons adjacent to the chiral center and oxygen, leading to a complex multiplet.
H-4a, H-4b~3.00m-2HAr-CH₂-Diastereotopic benzylic protons, appearing as a complex multiplet.
H-3~3.15m-1H-CH-COMethine proton at the chiral center.
H-12~3.75s-3H-OCH₃Singlet for the methyl ester protons.

Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)

Atom #Chemical Shift (δ, ppm)AssignmentRationale
C-11~172.0Ester C=OCarbonyl carbons are highly deshielded.[8]
C-8a~154.0Ar-OAromatic carbon attached to oxygen.
C-4a~129.5Aromatic CQuaternary aromatic carbon.
C-5, C-6, C-7, C-8~116.0-128.0Aromatic CHAromatic carbons with attached protons.
C-2~66.0-OCH₂-Aliphatic carbon attached to oxygen.
C-12~52.0-OCH₃Methyl ester carbon.
C-3~41.0-CH-COAliphatic methine carbon.
C-4~25.0Ar-CH₂-Benzylic carbon.

Conclusion

The structural analysis of this compound requires an integrated, multi-technique approach. Mass spectrometry provides the foundational confirmation of molecular weight and formula. Infrared spectroscopy offers rapid verification of key functional groups, most notably the ester carbonyl. Finally, NMR spectroscopy, through a combination of ¹H, ¹³C, and 2D experiments, provides the definitive and unambiguous elucidation of the atomic connectivity and chemical environment. By following the workflow and principles outlined in this guide, researchers can confidently and accurately characterize this important synthetic intermediate, ensuring the integrity of their downstream drug discovery and development efforts.

References

Spectroscopic Data of Chroman-3-Carboxylic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for chroman-3-carboxylic acid methyl ester (CAS 68281-60-7). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this heterocyclic compound. The guide presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the underlying principles of spectral interpretation for this class of molecules.

Introduction

This compound is a heterocyclic organic compound built upon the chroman scaffold, which is a common motif in a variety of natural products and pharmacologically active molecules. The chroman ring system, a bicyclic ether, is a key structural component in compounds exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Accurate structural elucidation through spectroscopic methods is paramount in the synthesis, characterization, and application of such compounds in medicinal chemistry and materials science.

This guide provides a detailed examination of the expected spectroscopic signature of this compound. In the absence of a complete, publicly available experimental dataset for this specific molecule, the presented data is a scientifically grounded prediction based on the analysis of the parent chroman molecule and known substituent effects of the methyl carboxylate group. This approach provides a robust framework for the identification and characterization of this compound.

Molecular Structure and Numbering

The systematic name for this compound is methyl 3,4-dihydro-2H-1-benzopyran-3-carboxylate. The atomic numbering convention used throughout this guide is illustrated in the diagram below.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.10 - 6.80m4HAr-H (H-5, H-6, H-7, H-8)
~ 4.40 - 4.20m2HO-CH₂ (H-2)
~ 3.75s3HO-CH₃
~ 3.10m1HCH (H-3)
~ 2.90m2HAr-CH₂ (H-4)

Interpretation:

  • Aromatic Protons (H-5, H-6, H-7, H-8): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (~6.80-7.10 ppm). Their specific chemical shifts and coupling patterns will depend on the substitution pattern of the aromatic ring.

  • Methylene Protons (H-2): The two protons on the carbon adjacent to the oxygen atom (C-2) are diastereotopic and will appear as a multiplet around 4.20-4.40 ppm. They will be coupled to the proton at C-3.

  • Methyl Protons (O-CH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.75 ppm, a characteristic region for methyl esters.

  • Methine Proton (H-3): The proton at the chiral center (C-3) will be a multiplet around 3.10 ppm, coupled to the protons at C-2 and C-4.

  • Methylene Protons (H-4): The two protons at C-4, adjacent to the aromatic ring, are also diastereotopic and will appear as a multiplet around 2.90 ppm, coupled to the proton at C-3.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 173C=O (ester)
~ 154C-8a
~ 129C-6
~ 127C-8
~ 121C-5
~ 120C-4a
~ 117C-7
~ 66C-2
~ 52O-CH₃
~ 40C-3
~ 24C-4

Interpretation:

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have the most downfield chemical shift, around 173 ppm.

  • Aromatic Carbons: The six aromatic carbons will appear in the range of 117-154 ppm. The carbon attached to the oxygen (C-8a) will be the most downfield of the aromatic signals.

  • Aliphatic Carbons: The aliphatic carbons of the chroman ring (C-2, C-3, and C-4) and the methyl ester carbon will appear in the upfield region of the spectrum. The carbon attached to the ether oxygen (C-2) will be around 66 ppm, while the methine carbon (C-3) and the methylene carbon (C-4) will be at approximately 40 ppm and 24 ppm, respectively. The methyl ester carbon (O-CH₃) will be around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050 - 3000MediumAromatic C-H stretch
2980 - 2850MediumAliphatic C-H stretch
~ 1735StrongC=O stretch (ester)
1600, 1490Medium-StrongC=C stretch (aromatic)
~ 1250StrongC-O stretch (ester and ether)
~ 1160StrongC-O stretch (ether)

Interpretation:

  • C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule.

  • Carbonyl Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature and is indicative of the C=O stretching of the ester functional group.[1]

  • Aromatic C=C Stretching: Absorptions corresponding to the carbon-carbon double bond stretching in the benzene ring will be observed around 1600 cm⁻¹ and 1490 cm⁻¹.

  • C-O Stretching: Strong bands in the fingerprint region, particularly around 1250 cm⁻¹ and 1160 cm⁻¹, will correspond to the C-O stretching vibrations of the ester and the ether linkages.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
192[M]⁺ (Molecular Ion)
133[M - COOCH₃]⁺
105[C₇H₅O]⁺
77[C₆H₅]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at m/z 192, corresponding to the molecular weight of the compound (C₁₁H₁₂O₃).[2] A prominent fragment would likely result from the loss of the methyl carboxylate radical, giving a peak at m/z 133. Further fragmentation of the chroman ring would lead to characteristic aromatic fragments.

G cluster_0 Mass Spectrometry Fragmentation M+ (m/z 192) M+ (m/z 192) Fragment 1 (m/z 133) Fragment 1 (m/z 133) M+ (m/z 192)->Fragment 1 (m/z 133) - •COOCH3 Fragment 2 (m/z 105) Fragment 2 (m/z 105) Fragment 1 (m/z 133)->Fragment 2 (m/z 105) - C2H4

Caption: Predicted key fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters should be optimized for the specific instrument being used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used. A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

IR Spectroscopy
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

  • Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum.

  • Analysis: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

G cluster_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve in CDCl3 Dissolve in CDCl3 (NMR) NMR_Spec NMR Spectrometer Dissolve in CDCl3->NMR_Spec Prepare KBr Pellet/Film Prepare KBr Pellet/Film (IR) FTIR_Spec FTIR Spectrometer Prepare KBr Pellet/Film->FTIR_Spec Dilute in Solvent Dilute in Solvent (MS) Mass_Spec Mass Spectrometer Dilute in Solvent->Mass_Spec NMR_Analysis ¹H & ¹³C Spectra Interpretation NMR_Spec->NMR_Analysis IR_Analysis Functional Group Identification FTIR_Spec->IR_Analysis MS_Analysis Molecular Weight & Fragmentation Analysis Mass_Spec->MS_Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound. The presented NMR, IR, and MS data, derived from the analysis of structurally related compounds and fundamental spectroscopic principles, offer a valuable resource for the identification and characterization of this molecule. The provided protocols and interpretations are intended to assist researchers in their synthetic and analytical endeavors involving chroman derivatives. As with any predictive data, experimental verification is ultimately recommended for definitive structural confirmation.

References

An In-depth Technical Guide to the Discovery and Synthetic History of Chroman-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic history of chroman-3-carboxylic acid methyl ester, a valuable heterocyclic building block in medicinal chemistry and drug development. Lacking a direct seminal synthesis, its history is intrinsically linked to the development of its unsaturated precursor, chromone-3-carboxylic acid. This guide elucidates the logical synthetic pathway, beginning with the foundational construction of the chromone core, followed by esterification, and culminating in the critical reduction step to yield the saturated chroman scaffold. We will explore the causality behind experimental choices in this multi-step sequence, provide detailed, validated protocols for each key transformation, and present comparative data for the critical reduction methodologies. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the synthesis and chemical lineage of this important scaffold.

Introduction: The Chroman Scaffold and Its Significance

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its structural rigidity and the specific spatial arrangement of its substituents make it an ideal scaffold for designing ligands that interact with diverse biological targets. This compound, specifically, serves as a versatile intermediate, offering a reactive handle for further chemical elaboration in the synthesis of complex molecules. Its history is not one of a singular discovery but rather an evolution of synthetic strategies developed for its more common chemical relatives.

The most logical and historically practiced route to this compound involves a multi-stage process that begins with the synthesis of the corresponding unsaturated analogue, chromone-3-carboxylic acid. This guide will trace this synthetic lineage, providing both the historical context and the detailed chemical transformations that define its existence.

Historical Foundation: Synthesis of the Chromone-3-Carboxylic Acid Precursor

The journey to this compound begins with the well-established synthesis of its aromatic precursor, chromone-3-carboxylic acid. The chromone core is a benzopyran-4-one structure and a key intermediate in its own right.[1] A robust and widely adopted method for its construction is the Vilsmeier-Haack formylation of a 2-hydroxyacetophenone, followed by oxidation.[2][3]

Mechanism and Rationale

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group (-CHO) at the 3-position of the eventual chromone ring. This reaction proceeds via an electrophilic substitution mechanism on the enolate of the acetophenone, followed by cyclization and dehydration to form the 3-formylchromone intermediate.

The subsequent oxidation of the aldehyde to a carboxylic acid is a critical step. While various oxidizing agents can be employed, a common and effective method involves the use of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like sulfamic acid.[3] This provides a selective and high-yielding conversion to the desired chromone-3-carboxylic acid.

The overall synthetic workflow from a starting phenol to the key chromone acid intermediate is a foundational pathway in chromone chemistry.

G cluster_0 PART 1: Chromone Core Synthesis cluster_1 PART 2: Esterification & Reduction A 2-Hydroxyacetophenone C 3-Formylchromone A->C Formylation & Cyclization B Vilsmeier-Haack Reagent (POCl3, DMF) E Chromone-3-Carboxylic Acid C->E Oxidation D Oxidation (e.g., NaClO2) G Methyl Chromone-3-carboxylate E->G Esterification F Esterification (e.g., SOCl2, Methanol) I This compound (TARGET MOLECULE) G->I Reduction H Catalytic Hydrogenation (e.g., Pd/C, H2)

Caption: Synthetic workflow to this compound.

The Key Transformations: Esterification and Catalytic Reduction

With the chromone-3-carboxylic acid in hand, two final transformations are required to arrive at the target molecule: esterification and reduction.

Esterification

The conversion of the carboxylic acid to its corresponding methyl ester is a standard procedure in organic synthesis. A common and effective method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methanol.[3] This two-step, one-pot procedure is typically high-yielding and avoids the equilibrium limitations of direct Fischer esterification.

Reduction to the Chroman Scaffold

The final and most defining step in the synthesis is the reduction of the chromone ring system to the saturated chroman scaffold. This transformation targets both the C2-C3 double bond and the C4-carbonyl group of the α,β-unsaturated ketone system within the chromone.

Catalytic hydrogenation is the most effective and widely employed method for this purpose. The choice of catalyst and reaction conditions is critical to achieving complete saturation of the pyranone ring without affecting the ester functionality or the aromatic benzene ring.

  • Causality of Catalyst Choice: Palladium on carbon (Pd/C) is a highly effective catalyst for this type of reduction. Palladium has a high affinity for activating C=C double bonds and C=O bonds in conjugation, facilitating the addition of hydrogen. The carbon support provides a high surface area for the reaction to occur efficiently.

  • Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen gas in a suitable solvent like methanol or ethyl acetate. The pressure and temperature can be modulated to control the rate of reaction. Complete reduction to the chroman-4-ol followed by hydrogenolysis of the C4-hydroxyl group can occur under forcing conditions, but careful control allows for the isolation of intermediates like the chroman-4-one. However, for the synthesis of this compound, the goal is typically the reduction of the double bond and the ketone to a methylene group, which can be challenging to achieve in a single step with complete selectivity.

A more controlled approach involves a two-stage reduction. First, a selective hydrogenation of the C2-C3 double bond yields the 3-(methoxycarbonyl)chroman-4-one intermediate. This can then be followed by a Wolff-Kishner or Clemmensen reduction to remove the C4-carbonyl, though these conditions can risk hydrolysis of the ester. A more common modern approach is catalytic transfer hydrogenation, which can offer greater selectivity.[4][5][6][7]

The asymmetric transfer hydrogenation of 3-substituted chromones has been shown to produce enantioenriched cis-3-substituted chroman-4-ols with high diastereomeric and enantiomeric excess, demonstrating a modern approach to controlling the stereochemistry of this scaffold.[4]

Table 1: Comparative Data for Reduction of Chromone Derivatives

PrecursorReducing Agent/CatalystProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
3-FormylchromonesRh-catalyst, HCOOH/Et₃Ncis-3-(Hydroxymethyl)chroman-4-olGoodup to 98:2up to >99%[4]
7-Methoxyisoflavone[Ir(COD)((4S)-iPr-Phox)]BARF7-MethoxyisoflavanolGood-12%[4]
ChromonesRu-NHC catalyst, H₂Chromanols-Moderate to GoodHigh[4]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies for the synthesis of chromone-3-carboxylic acids and general principles of catalytic hydrogenation, providing a self-validating and reliable workflow.

Protocol 4.1: Synthesis of Chromone-3-carboxylic Acid

This protocol is adapted from the well-established Vilsmeier-Haack/oxidation sequence.[3]

  • Step A: 3-Formylchromone Synthesis (Vilsmeier-Haack Reaction)

    • To a stirred solution of 2-hydroxyacetophenone (1.0 eq) in dimethylformamide (DMF, 5.0 eq) at 0 °C, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Adjust the pH to ~7 with a saturated solution of sodium bicarbonate.

    • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield 3-formylchromone.

  • Step B: Oxidation to Chromone-3-carboxylic Acid

    • Suspend the crude 3-formylchromone (1.0 eq) in a mixture of dichloromethane (DCM) and water.

    • Add sulfamic acid (1.5 eq) to the suspension.

    • Cool the mixture to 0 °C and add a solution of sodium chlorite (NaClO₂, 1.5 eq) in water dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting solid is recrystallized from a methanol/water mixture to yield pure chromone-3-carboxylic acid.[3]

Protocol 4.2: Synthesis of Methyl Chromone-3-carboxylate
  • Esterification:

    • Suspend chromone-3-carboxylic acid (1.0 eq) in dry DCM.

    • Add thionyl chloride (SOCl₂, 1.1 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 2-3 hours until the evolution of gas ceases, indicating the formation of the acid chloride.

    • Cool the mixture back to 0 °C and carefully add dry methanol (5.0 eq).

    • Stir the reaction at room temperature for 12 hours.

    • Wash the reaction mixture with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl chromone-3-carboxylate.

Protocol 4.3: Catalytic Hydrogenation to Methyl Chroman-3-carboxylate

This is a representative protocol based on standard catalytic hydrogenation procedures for related substrates.

  • Reduction:

    • In a hydrogenation vessel, dissolve methyl chromone-3-carboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % by weight).

    • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Purify the crude product by column chromatography on silica gel if necessary.

G A Dissolve Methyl Chromone-3-carboxylate in Solvent (e.g., Methanol) B Add 10% Pd/C Catalyst A->B C Seal Vessel, Purge with N2, then Purge with H2 B->C D Pressurize with H2 Gas (50-100 psi) C->D E Stir Vigorously at RT (12-24h) D->E F Monitor Reaction (TLC / LC-MS) E->F G Depressurize and Purge with N2 F->G Reaction Complete H Filter through Celite® to Remove Catalyst G->H I Concentrate Filtrate H->I J Purify by Column Chromatography (if necessary) I->J K Chroman-3-carboxylic acid methyl ester J->K

References

The Pharmacological Potential of Chroman-3-Carboxylic Acid Methyl Ester: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Promise of the Chroman Scaffold

The chroman framework, a privileged heterocyclic system, is a cornerstone of numerous natural products and pharmacologically active compounds. Its inherent structural versatility has made it a fertile ground for the development of novel therapeutic agents. This technical guide delves into the potential biological activities of a specific, yet underexplored, derivative: chroman-3-carboxylic acid methyl ester . While direct extensive research on this particular molecule is emerging, a wealth of data from closely related analogs allows us to construct a compelling hypothesis of its pharmacological promise. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological activities, and experimental methodologies pertinent to the exploration of this compound and its derivatives. Our narrative is built upon the principles of scientific integrity, drawing causal links between molecular structure and biological function, and is substantiated by authoritative references.

Synthetic Pathways to Chroman-3-Carboxylic Acid and its Methyl Ester

The synthesis of this compound can be approached through a multi-step process, typically commencing with the formation of a related chromone precursor, followed by reduction and esterification.

Synthesis of the Chromone-3-Carboxylic Acid Precursor

A common and effective route to the chromone-3-carboxylic acid scaffold begins with readily available 2-hydroxyacetophenones. The Vilsmeier-Haack formylation of a 2-hydroxyacetophenone yields a chromone-3-carbaldehyde intermediate. Subsequent oxidation of this aldehyde provides the desired chromone-3-carboxylic acid[1][2].

  • Vilsmeier-Haack Formylation: To a solution of the appropriate 2-hydroxyacetophenone in dimethylformamide (DMF), phosphorus oxychloride (POCl3) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the mixture is poured into ice water to precipitate the chromone-3-carbaldehyde. The solid is collected by filtration, washed with water, and dried.

  • Pinnick Oxidation: The chromone-3-carbaldehyde is dissolved in a mixture of dichloromethane (DCM) and water. Sodium chlorite (NaClO2) and sulfamic acid are added, and the reaction is stirred at room temperature. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the chromone-3-carboxylic acid[1][3].

Reduction of the Chromone to a Chroman

The key structural difference between a chromone and a chroman is the absence of the C2-C3 double bond in the latter. This conversion can be achieved through catalytic hydrogenation.

  • The chromone-3-carboxylic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A catalyst, typically palladium on carbon (Pd/C), is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the chroman-3-carboxylic acid.

Esterification to this compound

The final step involves the esterification of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is a classic and efficient method for this transformation.

  • The chroman-3-carboxylic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to the solution[4][5].

  • The reaction mixture is refluxed for several hours until the esterification is complete.

  • The excess methanol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound, which can be further purified by column chromatography.

Synthesis_Workflow 2-Hydroxyacetophenone 2-Hydroxyacetophenone Chromone-3-carbaldehyde Chromone-3-carbaldehyde 2-Hydroxyacetophenone->Chromone-3-carbaldehyde Vilsmeier-Haack (DMF, POCl3) Chromone-3-carboxylic Acid Chromone-3-carboxylic Acid Chromone-3-carbaldehyde->Chromone-3-carboxylic Acid Pinnick Oxidation (NaClO2, Sulfamic Acid) Chroman-3-carboxylic Acid Chroman-3-carboxylic Acid Chromone-3-carboxylic Acid->Chroman-3-carboxylic Acid Catalytic Hydrogenation (H2, Pd/C) This compound This compound Chroman-3-carboxylic Acid->this compound Fischer Esterification (Methanol, H+)

Caption: Synthetic workflow for this compound.

Potential Biological Activities and Mechanisms of Action

The chroman scaffold is a well-established pharmacophore, and its derivatives have demonstrated a wide array of biological activities. While specific data for this compound is limited, we can infer its potential based on the activities of structurally similar compounds.

Anticancer Potential

Numerous chroman derivatives have exhibited significant cytotoxic activity against various cancer cell lines[6]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest[7].

  • Mechanism of Action: Some chroman derivatives have been shown to act as inhibitors of key cellular targets in cancer progression. For instance, certain chroman-4-one derivatives are potent and selective inhibitors of Sirtuin 2 (SIRT2), a histone deacetylase implicated in cancer and neurodegenerative diseases[3][8][9]. Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis[10]. Other chroman derivatives have been found to target topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Anticancer_Mechanism cluster_cell Cancer Cell Chroman_Derivative Chroman-3-carboxylic Acid Methyl Ester (Potential Inhibitor) SIRT2 SIRT2 Enzyme Chroman_Derivative->SIRT2 Inhibition Tubulin α-Tubulin SIRT2->Tubulin Deacetylation Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle Required for Mitosis Apoptosis Apoptosis Cell_Cycle->Apoptosis Arrest leads to

Caption: Potential anticancer mechanism via SIRT2 inhibition.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG-2, HCT-116) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) and incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated[1][7].

Chroman/Chromene Derivative Cancer Cell Line IC50 / GI50 (µM) Reference
Compound 6i (a chroman derivative)MCF-7 (Breast)34.7[2]
Chromene derivative 177mHCT-116 (Colon)1.7[6]
Chromene derivative 177fHepG-2 (Liver)0.5[6]
6,8-dibromo-2-pentylchroman-4-oneMCF-7 (Breast)>100[9]
Anti-inflammatory Activity

Chroman and chromone derivatives have been reported to possess significant anti-inflammatory properties[11][12]. This activity is often attributed to their ability to modulate key inflammatory pathways.

  • Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of nitric oxide (NO) production in activated macrophages. Overproduction of NO is a hallmark of chronic inflammation. Some chromones have been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and to inhibit the transcriptional activity of NF-κB, a key regulator of the inflammatory response[11][13].

This assay measures the ability of a compound to inhibit the production of nitric oxide by lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells[13].

Antioxidant Properties

The chroman ring is a core component of tocopherols (Vitamin E), which are well-known natural antioxidants. The antioxidant activity of chroman derivatives is often attributed to their ability to scavenge free radicals.

  • Mechanism of Action: The phenolic hydroxyl group, when present on the chroman ring, can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage to cellular components. Even without a free hydroxyl group, the chroman scaffold can influence redox processes.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of a compound.

  • Preparation of DPPH Solution: A solution of DPPH in methanol is prepared.

  • Reaction: The test compound, at various concentrations, is added to the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm. The decrease in absorbance corresponds to the scavenging of the DPPH radical.

  • Calculation: The percentage of radical scavenging activity is calculated, and the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Antimicrobial Activity

Derivatives of the chroman and related chromone scaffolds have demonstrated activity against a range of bacterial and fungal pathogens.

  • Mechanism of Action: The antimicrobial mechanisms of chroman derivatives are diverse and can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with virulence factors. For example, some chroman-4-ones have been suggested to target key proteins in fungal virulence and survival, such as HOG1 kinase and fructose-bisphosphate aldolase (FBA1) in Candida albicans.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microplate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Chroman Derivative Microorganism MIC (µg/mL) Reference
7-Hydroxychroman-4-oneCandida albicans64
7-Methoxychroman-4-oneCandida albicans64
Chroman carboxamide 4aAspergillus niger25
Chroman carboxamide 4bCandida albicans25

Conclusion and Future Directions

This compound represents a promising, yet relatively unexplored, scaffold for the development of novel therapeutic agents. Based on the extensive body of research on structurally related chroman and chromone derivatives, it is plausible to hypothesize that this compound may possess significant anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.

The synthesis of this compound is achievable through established organic chemistry methodologies. The true potential of this molecule, however, lies in the systematic evaluation of its biological activities using the standardized protocols outlined in this guide. Future research should focus on:

  • Definitive Synthesis and Characterization: Establishing a robust and scalable synthetic route for this compound and its analogs.

  • Comprehensive Biological Screening: Evaluating the compound against a wide panel of cancer cell lines, microbial strains, and in relevant models of inflammation and oxidative stress.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of derivatives to identify the key structural features required for optimal biological activity and to develop potent and selective drug candidates.

This in-depth technical guide serves as a foundational resource to stimulate and guide further investigation into the therapeutic potential of this compound, a molecule that holds the promise of contributing to the next generation of innovative medicines.

References

An In-depth Technical Guide to Chroman-3-carboxylic Acid Methyl Ester Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman scaffold is a privileged heterocyclic system deeply embedded in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential. Within this class, derivatives and analogues of chroman-3-carboxylic acid methyl ester have emerged as a focal point for research due to their diverse and potent biological activities. This guide provides a comprehensive technical overview of this chemical space, elucidating synthetic strategies, exploring structure-activity relationships (SAR), and detailing their pharmacological applications. We delve into the causality behind experimental designs and present validated protocols, offering field-proven insights for professionals engaged in drug discovery and development.

The Chroman Core: A Scaffold of Therapeutic Promise

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a structural motif found in a wide array of biologically active molecules, including tocopherols (Vitamin E). The introduction of a methyl ester at the C-3 position provides a key handle for synthetic modification, allowing for the systematic exploration of chemical space to optimize pharmacological properties. The stereochemistry at the C-2 and C-3 positions is often a critical determinant of biological activity, making enantioselective synthesis a key consideration in the development of potent and selective therapeutic agents.[1]

Derivatives of this core have been investigated for a multitude of therapeutic applications, including:

  • Cardiovascular Diseases: As potent modulators of ion channels, particularly ATP-sensitive potassium (KATP) channels.[2][3]

  • Neuroprotection: Exhibiting effects against excitotoxicity and oxidative stress in neuronal cells.[4][5]

  • Oncology: Demonstrating activity against various cancer cell lines, including breast cancer.[6]

  • Metabolic Disorders: Influencing pathways involved in diabetes and related complications.[7]

  • Endocrine Modulation: Acting as selective estrogen receptor modulators (SERMs).[1][8]

The versatility of the chroman scaffold, combined with the synthetic tractability of the C-3 methyl ester, makes this class of compounds a rich area for continued investigation.

Strategic Synthesis of the Chroman-3-carboxylate Core

The construction of the chroman ring system with the desired C-3 substitution is a pivotal challenge. Several synthetic strategies have been developed, each with distinct advantages concerning yield, stereocontrol, and substrate scope.

Key Synthetic Pathways

A common and effective approach involves the cascade radical annulation of 2-(allyloxy)arylaldehydes with oxalates under metal-free conditions.[9] This method allows for the direct introduction of an ester-containing fragment at the C-3 position. Another established route involves the reaction of a salicylaldehyde derivative with a suitable three-carbon building block, such as methyl acrylate, often catalyzed by a base. More advanced methods focus on achieving high levels of enantioselectivity.[10]

The choice of synthetic route is dictated by the desired substitution pattern on the aromatic ring and the required stereochemistry. For instance, processes for preparing specific chroman carboxylates have been patented, highlighting their industrial relevance as intermediates for complex molecules like insecticides.[11]

Diagram: General Synthetic Approach

The following diagram illustrates a conceptual workflow for the synthesis and derivatization of the this compound core.

G cluster_0 Core Synthesis cluster_1 Derivatization Strategies cluster_2 Biological Evaluation A Substituted Phenol /Salicylaldehyde C Cyclization/ Annulation Reaction A->C B C3 Building Block (e.g., Methyl Acrylate) B->C D Chroman-3-carboxylic Acid Methyl Ester Core C->D Formation of Chroman Ring E Aromatic Ring Substitution (R1) D->E F Ester Hydrolysis/ Amidation (R2) D->F G Chiral Separation/ Asymmetric Synthesis D->G H Diverse Analogues E->H Combinatorial Approach F->H Combinatorial Approach G->H Combinatorial Approach I In Vitro Assays (e.g., Enzyme, Receptor Binding) H->I J Cell-Based Assays (e.g., Cytotoxicity, Signaling) I->J K In Vivo Models (e.g., Disease Models) J->K L Lead Compound K->L

Caption: Workflow from starting materials to lead compound identification.

Experimental Protocol: Synthesis of Chromone-3-Carboxamides

This protocol provides a representative example of how the chroman core, specifically a chromone precursor, can be derivatized. The synthesis proceeds via oxidation of a 3-formylchromone to the corresponding carboxylic acid, followed by conversion to an acid chloride and subsequent amidation.[12]

Step 1: Oxidation of 3-Formylchromone to Chromone-3-carboxylic Acid

  • Dissolve 4-oxo-4H-chromene-3-carbaldehyde (1.0 eq) and sulfamic acid (4.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Prepare a solution of sodium chlorite (3.5 eq) in water.

  • Cool the aldehyde solution to 0 °C in an ice bath.

  • Add the sodium chlorite solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Recrystallize the crude solid from a methanol-water mixture to yield the pure 4-oxo-4H-chromene-3-carboxylic acid.[12]

Causality: The Pinnick oxidation is employed here because it is a mild and efficient method for oxidizing aldehydes to carboxylic acids in the presence of other functional groups, preventing undesired side reactions on the chromone core.[12] Sulfamic acid acts as a chlorine scavenger.

Step 2: Synthesis of Chromone-3-carboxamides

  • Suspend the chromone-3-carboxylic acid (1.0 eq) in an anhydrous solvent like DCM.

  • Add thionyl chloride (SOCl2) (2.0 eq) dropwise to the suspension.

  • Reflux the mixture for 2-4 hours until a clear solution is formed, indicating the formation of the acid chloride. Monitor via TLC.

  • Cool the reaction mixture to room temperature and remove the excess SOCl2 under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add triethylamine (TEA) (2.5 eq) followed by the desired primary or secondary amine (1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water, saturated sodium bicarbonate (NaHCO3) solution, and brine.

  • Dry the organic layer over Na2SO4 and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chromone-3-carboxamide.[12]

Self-Validation: The purity and identity of the final compounds must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The characteristic shifts of the chromone protons and the amide functionality will confirm the successful synthesis.[6]

Structure-Activity Relationships (SAR) and Pharmacological Targets

The systematic modification of the this compound scaffold has led to the discovery of potent and selective modulators of various biological targets. SAR studies are crucial for understanding how specific structural features influence biological activity.[13]

Key Structural Modifications and Their Impact
  • Aromatic Ring Substituents: The nature and position of substituents on the benzene ring significantly impact potency and selectivity. Electron-donating or withdrawing groups can modulate the electronic properties of the scaffold, influencing target binding. For example, in a series of chroman derivatives designed as anti-breast cancer agents, substitutions on the aromatic ring were critical for cytotoxic activity.[6]

  • Stereochemistry at C2/C3/C4: The spatial arrangement of substituents on the dihydropyran ring is often paramount. For α1-adrenoreceptor antagonists, a cis relationship between substituents at the C-2 and C-4 positions was found to be optimal for blocking activity.[14]

  • C3-Side Chain: Modification of the methyl ester to other esters, amides, or different functional groups directly influences pharmacokinetic properties (e.g., solubility, metabolic stability) and can introduce new interactions with the biological target. The conversion of the ester to a carbohydrazide was a key step in creating dual anti-breast cancer and antiepileptic agents.[6]

Primary Pharmacological Targets
  • Potassium Channels: Chroman derivatives, most famously cromakalim, are known potassium channel openers.[3] They primarily target ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and relaxation of smooth muscle.[2][15] This mechanism is the basis for their use as vasodilators in treating hypertension.[15] Flavonoids, which share the chroman core, are also recognized as potent modulators of various potassium channels.[16]

  • Neuroprotective Pathways: Certain analogues have shown significant neuroprotective effects by mitigating glutamate-induced excitotoxicity and oxidative stress.[5] One mechanism involves the activation of the ERK-CREB signaling pathway.[5] The chromone scaffold has also been explored for its ability to inhibit enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are relevant targets in neurodegenerative diseases.[4][17]

  • Estrogen Receptors (ER): Chroman and thiochroman derivatives have been developed as pure antiestrogens or Selective Estrogen Receptor Modulators (SERMs).[1] These compounds can exhibit tissue-specific agonist or antagonist activity, making them promising for treating postmenopausal symptoms and hormone-dependent cancers.[8]

Diagram: Chroman Derivative Interacting with a KATP Channel

G cluster_0 Cell Membrane K_channel KATP Channel (Kir6.x + SURx) K_ion K+ K_channel->K_ion Efflux Chroman Chroman Derivative (e.g., Cromakalim Analogue) Chroman->K_channel Binds & Activates (Opens Channel) ATP Intracellular ATP ATP->K_channel Inhibits (Closes Channel) Hyperpolarization Hyperpolarization Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation Leads to K_ion->Hyperpolarization Increased K+ Conductance

Caption: Mechanism of action for chroman-based potassium channel openers.

Quantitative Data Summary

The following table summarizes the biological activities of representative chroman and chromone derivatives from the literature, highlighting the potency achieved through structural modification.

Compound ClassTarget/AssayKey Compound ExamplePotency (IC50 / GI50)Reference
Anticancer MCF-7 Breast Cancer Cell LineCompound 6i (Schiff base derivative)34.7 µM[6]
Neuroprotective NMDA-induced ExcitotoxicityBL-M 16.95 µM[5]
SERMs Estrogen Receptor BindingBenzopyranobenzoxapanes1.6 - 200 nM (binding affinity)[8]
Anti-inflammatory Superoxide Anion GenerationCompound 16 (Thiophenol derivative)5.0 µM[18]
Vasodilators Prazosin-induced ContractionCompound 3o (Pyridine-carbonitrile)312.1 µM

Challenges and Future Directions

While the this compound scaffold holds immense promise, several challenges remain. Achieving isoform selectivity, particularly for ion channels and receptors, is critical to minimizing off-target effects. Improving pharmacokinetic profiles, including oral bioavailability and metabolic stability, is another key area of focus for translating potent compounds into viable drug candidates.

Future research will likely concentrate on:

  • Asymmetric Catalysis: Developing more efficient and scalable enantioselective syntheses to access stereochemically pure isomers.[10][19]

  • Target Deconvolution: Utilizing chemoproteomics and other advanced techniques to identify the precise molecular targets of novel, active compounds.

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets relevant to a specific disease, such as compounds with both neuroprotective and anti-inflammatory properties.[17]

  • Bioisosteric Replacement: Exploring bioisosteres of the ester and other functional groups to enhance drug-like properties.[13]

The continued exploration of this versatile scaffold, guided by a deep understanding of its synthesis and SAR, will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of human diseases.

References

The Chroman-3-Carboxylic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The chroman scaffold, a core component of many natural products like flavonoids and tocopherols, is a recognized privileged structure in medicinal chemistry.[1] The introduction of a carboxylic acid moiety at the 3-position creates chroman-3-carboxylic acid, a versatile building block that has paved the way for the development of a diverse array of biologically active derivatives. These compounds have garnered significant attention from the scientific community for their potential therapeutic applications, spanning from neurodegenerative diseases and cancer to inflammatory conditions.[2][3][4] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of chroman-3-carboxylic acid derivatives, offering insights for researchers and professionals engaged in drug discovery and development.

The Chroman-3-Carboxylic Acid Core: Structural Significance and Synthetic Strategies

The unique structural features of the chroman-3-carboxylic acid scaffold, namely the bicyclic benzopyran ring system and the carboxylic acid functional group, provide a foundation for a wide range of chemical modifications. The carboxylic acid allows for the facile creation of amides, esters, and other derivatives, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties.

Synthetic Pathways to Chroman-3-Carboxylic Acid

The synthesis of chroman-3-carboxylic acid and its precursors is well-established, with several efficient methods available. A common approach involves the multi-step synthesis starting from commercially available precursors, often proceeding through a coumarin intermediate that is subsequently reduced to the chroman structure.

A frequently employed synthetic route to chromone-3-carboxylic acids, which can be precursors to chroman derivatives, starts with the Vilsmeier-Haack formylation of 2-hydroxyacetophenones to yield chromone-3-carbaldehydes.[5][6] Subsequent oxidation of these aldehydes, for instance using sodium chlorite, furnishes the desired chromone-3-carboxylic acids.[5][6]

Experimental Protocol: Synthesis of Chromone-3-Carboxylic Acids from 2-Hydroxyacetophenones

This protocol outlines a general two-step procedure for the synthesis of chromone-3-carboxylic acids.

Step 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones

  • To a stirred solution of the appropriate 2-hydroxyacetophenone in DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice-water and collect the precipitated solid by filtration.

  • Wash the solid with water and recrystallize from a suitable solvent to obtain the pure chromone-3-carbaldehyde.

Step 2: Oxidation to Chromone-3-Carboxylic Acid

  • Suspend the chromone-3-carbaldehyde in a mixture of dichloromethane (DCM) and water.

  • Add sulfamic acid, followed by a solution of sodium chlorite in water at 0 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., methanol-water) to yield the pure 4-oxo-4H-chromene-3-carboxylic acid.[5][7]

The following diagram illustrates the general synthetic workflow for the preparation of chromone-3-carboxamides, which are important derivatives of chromone-3-carboxylic acid.

Synthesis_Workflow Start 2-Hydroxyacetophenones Step1 Vilsmeier-Haack Formylation (POCl3, DMF) Start->Step1 Intermediate1 Chromone-3-carbaldehydes Step1->Intermediate1 Step2 Oxidation (NaOCl2, Sulfamic Acid) Intermediate1->Step2 Intermediate2 Chromone-3-carboxylic acids Step2->Intermediate2 Step3 Activation (SOCl2) Intermediate2->Step3 Intermediate3 Acid Chlorides (in situ) Step3->Intermediate3 Step4 Amination (Amine, Et3N) Intermediate3->Step4 End Chromone-3-carboxamides Step4->End

Caption: General synthetic workflow for chromone-3-carboxamides.

Diverse Biological Activities and Therapeutic Potential

Chroman-3-carboxylic acid derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases.

Neuroprotective Effects in Neurodegenerative Diseases

Several studies have highlighted the potential of chroman and chromone derivatives in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The mechanism of action often involves the inhibition of key enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE).[2]

For instance, certain chromone-3-carboxylic acid derivatives have been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B).[8] Molecular docking studies have been employed to understand the structure-activity relationships and the binding modes of these inhibitors within the active site of the enzyme.[8]

The following table summarizes the inhibitory activities of selected chromone-based derivatives against enzymes implicated in neurodegenerative diseases.

Compound IDTarget EnzymeIC50 Value (µM)Reference
Compound 35 MAO-A19[2]
MAO-B10[2]
Compound 36 BuChE5.24[2]
AChE0.37[2]
MAO-B0.272[2]
Compound 9 MAO-A0.023–0.32[2]
Compound 10 MAO-B0.019–0.73[2]

Furthermore, chromone derivatives have been shown to suppress neuroinflammation and improve mitochondrial function in experimental models of Alzheimer's disease.[9]

Anticancer Activity

The chroman and related chromone and coumarin scaffolds are considered privileged structures in the discovery of anticancer agents.[3][10] Derivatives of chroman-3-carboxylic acid have exhibited significant cytotoxic effects against various cancer cell lines.

One notable example is N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3-carboxamide, which has demonstrated remarkable anticancer activity against multiple cell lines, in some cases surpassing the activity of established anticancer drugs like gefitinib and cisplatin.[3]

A series of chroman derivatives were designed and synthesized, with some compounds showing remarkable inhibitory effects on the growth of the human breast cancer cell line MCF-7.[11][12] For instance, one derivative exhibited a GI50 value of 34.7 µM against this cell line.[11][12]

The proposed mechanism of anticancer action for some coumarin-3-carboxylic acid derivatives involves the inhibition of lactate transport by targeting monocarboxylate transporter 1 (MCT1), which is highly expressed in many cancer cells.[13] This inhibition leads to a disruption of the cancer cells' energetic metabolism.[13]

Anticancer_Mechanism Drug Coumarin-3-carboxylic acid derivative (e.g., 5o) MCT1 MCT1 Transporter Drug->MCT1 Inhibits Lactate_Uptake Lactate Uptake Drug->Lactate_Uptake Blocks Lactate_Accumulation Intracellular Lactate Accumulation Drug->Lactate_Accumulation Induces Metabolism Energetic Metabolism (Glucose Consumption, Lactate Production) Drug->Metabolism Suppresses MCT1->Lactate_Uptake Mediates Proliferation Tumor Proliferation Lactate_Uptake->Proliferation Supports Apoptosis Apoptosis Induction Lactate_Accumulation->Apoptosis Leads to Metabolism->Proliferation Drives Metabolism->Apoptosis Contributes to

Caption: Inhibition of lactate transport by coumarin-3-carboxylic acid derivatives.

Anti-inflammatory Properties

Chroman derivatives have also been investigated for their anti-inflammatory potential.[4] A series of novel chroman derivatives, including acyclic amidochromans and chromanyl esters, were synthesized and screened for their ability to inhibit TNF-α-induced ICAM-1 expression on human endothelial cells, a key process in inflammation.[4] Structure-activity relationship studies revealed that factors such as the chain length of the amide moiety and the presence of substituents on the phenyl ring significantly influence their inhibitory activities.[4]

Future Perspectives and Conclusion

The chroman-3-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The versatility of its chemical modification, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued relevance in medicinal chemistry. Future research efforts will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel synthetic methodologies, including enantioselective approaches, will be crucial for accessing structurally complex and stereochemically defined derivatives.[14][15]

References

A Technical Guide to the Synthesis of Methyl Chroman-3-carboxylate: Strategies, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining methyl chroman-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The guide is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, mechanistic underpinnings, and practical execution of the most effective synthetic strategies. We will explore the predominant two-stage approach, which involves the synthesis of a chromone-3-carboxylate intermediate followed by selective reduction, as well as alternative and asymmetric methodologies. Each section includes detailed experimental protocols, mechanistic insights, and a comparative analysis of the various approaches to inform rational synthesis design.

Introduction: The Significance of the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active molecules. Its structural rigidity and specific stereochemical properties make it an attractive scaffold for interacting with biological targets. The incorporation of a carboxylic acid ester at the C-3 position, as in methyl chroman-3-carboxylate, provides a key functional handle for further molecular elaboration, making it a valuable building block in the synthesis of complex pharmaceutical agents. This guide focuses on the practical synthesis of this key intermediate, emphasizing robust and reproducible methodologies.

Primary Synthetic Strategy: A Two-Stage Approach

The most established and versatile route to methyl chroman-3-carboxylate involves a two-stage process:

  • Stage 1: Synthesis of the α,β-unsaturated precursor, methyl chromone-3-carboxylate.

  • Stage 2: Selective reduction of the C2-C3 double bond to yield the saturated chroman ring system.

This approach is favored due to the ready availability of starting materials and the high yields typically achieved in both stages.

Stage 1: Synthesis of Methyl Chromone-3-carboxylate

The synthesis of the chromone precursor is a well-optimized process that begins with readily available 2'-hydroxyacetophenones. The sequence involves three key transformations: formylation, oxidation, and esterification.

The initial step involves the introduction of a formyl group at the C-3 position of the eventual chromone ring. This is most commonly achieved through the Vilsmeier-Haack reaction, where a substituted 2'-hydroxyacetophenone is reacted with a Vilsmeier reagent (typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF)).

Mechanism Insight: The 2'-hydroxyacetophenone is deprotonated, and the resulting phenoxide attacks the electrophilic Vilsmeier reagent. Subsequent intramolecular cyclization and elimination of water lead to the formation of the chromone-3-carbaldehyde. This reaction is a cornerstone of chromone synthesis due to its reliability and broad substrate scope.

The aldehyde functionality of the chromone-3-carbaldehyde is then oxidized to a carboxylic acid. A common and effective method for this transformation is the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidant in the presence of a chlorine scavenger like sulfamic acid or 2-methyl-2-butene.

Causality in Experimental Choice: The Pinnick oxidation is preferred because it operates under mild conditions and is highly selective for aldehydes, preventing over-oxidation or unwanted side reactions with the chromone core. This selectivity is crucial for maintaining the integrity of the heterocyclic system.

The final step in this stage is the conversion of the chromone-3-carboxylic acid to its corresponding methyl ester. This can be achieved through standard Fisher esterification, reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄).

Workflow for Stage 1 Synthesis

G cluster_0 Stage 1: Methyl Chromone-3-carboxylate Synthesis A 2'-Hydroxyacetophenone B Chromone-3-carbaldehyde A->B  Vilsmeier-Haack Reaction (POCl3, DMF) C Chromone-3-carboxylic Acid B->C  Pinnick Oxidation (NaClO2, Sulfamic Acid) D Methyl Chromone-3-carboxylate C->D  Fisher Esterification (MeOH, H+)

Caption: Workflow for the synthesis of the chromone precursor.

Experimental Protocol: Synthesis of Methyl Chromone-3-carboxylate

Step A: Chromone-3-carbaldehyde Synthesis (Vilsmeier-Haack) [1]

  • In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, cool dimethylformamide (DMF, 5 eq.) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 3 eq.) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

  • Add a solution of the substituted 2'-hydroxyacetophenone (1 eq.) in DMF dropwise.

  • Allow the mixture to warm to room temperature and then heat to 50-60°C for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it slowly into ice-water.

  • Adjust the pH to 7-8 with a saturated NaOH solution.

  • The precipitated solid is filtered, washed with water, and dried to yield the crude chromone-3-carbaldehyde, which can be recrystallized from ethanol.

Step B: 4-Oxo-4H-chromene-3-carboxylic Acid (Pinnick Oxidation) [1]

  • Dissolve the chromone-3-carbaldehyde (1 eq.) in a mixture of dichloromethane (DCM) and water.

  • Add sulfamic acid (1.5 eq.) to the mixture.

  • Cool the mixture to 0°C and add a solution of sodium chlorite (NaClO₂, 1.5 eq.) in water dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • After completion, separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting solid is the carboxylic acid.

Step C: Methyl 4-oxo-4H-chromene-3-carboxylate (Esterification)

  • Suspend the chromone-3-carboxylic acid (1 eq.) in methanol (10-20 volumes).

  • Add concentrated sulfuric acid (0.1 eq.) catalytically.

  • Reflux the mixture for 8-12 hours until TLC analysis indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester, which can be purified by column chromatography or recrystallization.

Stage 2: Selective Reduction to Methyl Chroman-3-carboxylate

The critical step in this synthesis is the selective reduction of the C2-C3 double bond of the chromone ring without affecting the ester functionality or the aromatic benzene ring. Catalytic hydrogenation is the method of choice for this transformation.

Mechanism Insight: Catalytic Hydrogenation The substrate, methyl chromone-3-carboxylate, adsorbs onto the surface of a heterogeneous catalyst, typically Palladium on carbon (Pd/C). Molecular hydrogen (H₂) also adsorbs onto the metal surface and dissociates into hydrogen atoms. These atoms are then transferred sequentially to the adsorbed alkene (the C2-C3 double bond), resulting in its saturation.

Causality in Experimental Choice: Palladium on carbon is an excellent catalyst for this transformation because it is highly effective at hydrogenating carbon-carbon double bonds under mild conditions (room temperature, atmospheric pressure of H₂). Importantly, these conditions are generally not harsh enough to reduce the ester group or the aromatic ring, ensuring high chemoselectivity. The presence of a catalytic amount of acid can sometimes facilitate the reaction.

Workflow for Stage 2 Synthesis

G cluster_1 Stage 2: Selective Reduction D Methyl Chromone-3-carboxylate E Methyl Chroman-3-carboxylate D->E  Catalytic Hydrogenation (H₂, Pd/C, MeOH)

Caption: Workflow for the selective reduction to the chroman target.

Experimental Protocol: Synthesis of Methyl Chroman-3-carboxylate

Step D: Methyl chroman-3-carboxylate (Catalytic Hydrogenation) This protocol is adapted from a highly analogous procedure for the synthesis of methyl chroman-2-carboxylates.[2]

  • Dissolve methyl chromone-3-carboxylate (1 eq.) in methanol.

  • Add 5-10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate).

  • (Optional) Add a catalytic amount of concentrated HCl.

  • Place the reaction vessel in a hydrogenation apparatus.

  • Purge the system with nitrogen, then with hydrogen.

  • Stir the reaction mixture under a hydrogen atmosphere (1 atm or balloon) at room temperature.

  • Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude methyl chroman-3-carboxylate.

  • Purify the product by flash column chromatography on silica gel if necessary.

Asymmetric Synthesis Strategies

For applications in drug development, obtaining enantiomerically pure chroman derivatives is often essential. Asymmetric synthesis of methyl chroman-3-carboxylate can be approached primarily through the asymmetric reduction of the chromone precursor.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a chiral catalyst to transfer hydrogen from a simple hydrogen donor molecule (like a formic acid/triethylamine mixture or isopropanol) to the substrate.[3] Chiral rhodium and ruthenium complexes, particularly those with ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the asymmetric reduction of unsaturated ketones and related systems.

Mechanism Insight: The chiral metal complex coordinates with the hydrogen donor to form a chiral metal hydride species. The substrate then coordinates to this complex in a stereochemically defined manner, leading to a facial-selective transfer of the hydride to the C=C double bond, establishing the new stereocenter with high enantioselectivity. For substrates like 3-substituted chromones, this can proceed via a dynamic kinetic resolution process, achieving high diastereoselectivity and enantioselectivity simultaneously.[4]

Experimental Protocol: Asymmetric Transfer Hydrogenation (Conceptual)

This is a conceptual protocol based on the ATH of closely related 3-formylchromones.[4]

  • In a glovebox or under an inert atmosphere, charge a reaction vial with the chiral Rhodium catalyst (e.g., [(Cp*RhCl)₂] with a chiral diamine ligand, 0.5-2 mol%).

  • Add a solution of methyl chromone-3-carboxylate (1 eq.) in a suitable anhydrous solvent (e.g., CH₂Cl₂).

  • Add the hydrogen source, typically a pre-mixed azeotropic mixture of formic acid and triethylamine (e.g., 5:2 ratio).

  • Stir the reaction at the optimized temperature (e.g., 25-40°C) for 12-48 hours.

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, quench the reaction, perform an aqueous work-up, and purify by column chromatography to isolate the enantioenriched methyl chroman-3-carboxylate.

Comparison of Synthetic Routes

Methodology Starting Materials Key Reagents Advantages Disadvantages Typical Yield
Two-Stage: Hydrogenation 2'-HydroxyacetophenonePOCl₃, DMF, NaClO₂, H₂, Pd/CReliable, scalable, high-yielding, uses common reagents.Multi-step process.Good to Excellent (>70% overall)
Asymmetric Transfer Hydrogenation Methyl Chromone-3-carboxylateChiral Rh/Ru catalyst, HCOOH/NEt₃Provides access to enantiopure product, mild conditions.Requires expensive chiral catalysts and ligands, optimization needed.Good (Yields often >80%, ee >95%)[4]

Conclusion

The synthesis of methyl chroman-3-carboxylate is most reliably achieved through a two-stage pathway involving the construction of a methyl chromone-3-carboxylate intermediate followed by selective catalytic hydrogenation. This method is robust, scalable, and utilizes well-understood chemical transformations. For the production of enantiomerically pure material, asymmetric transfer hydrogenation stands out as a state-of-the-art method capable of delivering high levels of stereocontrol. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, balancing factors such as scale, cost, and the need for stereochemical purity. This guide provides the foundational knowledge and practical protocols necessary to successfully synthesize this important chemical building block.

References

Foreword: The Stereochemical Imperative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Chroman-3-Carboxylic Acid Methyl Ester

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] When this scaffold is substituted at the 3-position, as in this compound, a chiral center is introduced. This seemingly minor structural feature has profound implications. The three-dimensional arrangement of atoms—the stereochemistry—dictates how a molecule interacts with the chiral environment of a biological system, such as enzyme active sites and receptors. It is a fundamental principle that enantiomers of a chiral drug can exhibit widely different pharmacological activities, potencies, and toxicological profiles.[4][5] Therefore, the ability to synthesize, separate, and definitively characterize the individual stereoisomers of this compound is not merely an academic exercise; it is a critical requirement for the development of safe and effective therapeutic agents. This guide provides a comprehensive overview of the core principles, field-proven methodologies, and analytical strategies essential for mastering the stereochemistry of this important molecular entity.

Understanding the Stereoisomers: (R) and (S) Enantiomers

The C3 carbon of this compound is a stereocenter, meaning it gives rise to two non-superimposable mirror images known as enantiomers. These are designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. While possessing identical physical properties in an achiral environment (e.g., melting point, boiling point, NMR spectra), their interaction with chiral entities, such as chiral stationary phases or biological receptors, is distinct.

Caption: The (R) and (S) enantiomers of this compound.

Synthetic Strategies for Stereocontrol

Control over the stereochemistry at the C3 position can be achieved through two primary strategies: asymmetric synthesis, which aims to create one enantiomer preferentially, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis: Building Chirality Intelligently

Modern organic synthesis heavily favors methods that generate enantiomerically enriched products directly, as this is more atom-economical than resolution.[6] For chroman derivatives, organocatalytic domino reactions have emerged as a powerful tool.[1][7][8]

Causality in Asymmetric Organocatalysis: The key to these reactions is a chiral catalyst (e.g., a quinine-derived squaramide or thiourea) that forms a transient, non-covalent complex with the starting materials.[1][7] This chiral catalyst creates a three-dimensional environment that forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. For instance, in an oxa-Michael reaction, the catalyst simultaneously activates the phenol nucleophile and the α,β-unsaturated acceptor, directing the nucleophilic attack to a specific face of the molecule, thereby establishing the stereocenter with high fidelity.[7][8] This approach can achieve excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee).[7][8][9]

G cluster_workflow Asymmetric Organocatalytic Synthesis Workflow Reactants Salicylaldehyde Derivative + α,β-Unsaturated Ester Complex Chiral Transition-State Complex Reactants->Complex Association Catalyst Chiral Organocatalyst (e.g., Squaramide) Catalyst->Complex Forms Chiral Pocket Product Enantiomerically Enriched (R) or (S) Product Complex->Product Stereoselective Ring Closure

Caption: Workflow for asymmetric synthesis of chroman derivatives.

Chiral Resolution: Separating a Racemic Mixture

While asymmetric synthesis is preferred, chiral resolution remains a vital and practical technique, especially when an efficient asymmetric route is unavailable. The core principle is to convert the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.[6][10]

Method 1: Diastereomeric Salt Formation This classical method is applied to the precursor, chroman-3-carboxylic acid. The racemic acid is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine or brucine) to form two diastereomeric salts: (R-acid, R-base) and (S-acid, R-base).[6] Due to their different crystal packing and solvation properties, one salt will typically be less soluble and will crystallize preferentially from the solution. After separation by filtration, the chiral base is removed by treatment with an achiral acid, yielding the enantiomerically pure carboxylic acid, which can then be esterified.

G cluster_workflow Chiral Resolution via Diastereomeric Salt Formation Racemate Racemic (R/S) Chroman-3-carboxylic Acid Diastereomers Diastereomeric Salts (R,R) and (S,R) Racemate->Diastereomers ChiralBase Enantiopure Chiral Base (e.g., (R)-Amine) ChiralBase->Diastereomers Separation Fractional Crystallization (Separation based on solubility) Diastereomers->Separation Salt1 Insoluble Salt (e.g., S,R) Separation->Salt1 Salt2 Soluble Salt (e.g., R,R) Separation->Salt2 Acidification1 Acidification Salt1->Acidification1 Acidification2 Acidification Salt2->Acidification2 Enantiomer1 Pure (S)-Acid Acidification1->Enantiomer1 Enantiomer2 Pure (R)-Acid Acidification2->Enantiomer2 G cluster_workflow Chiral HPLC Method Development Flowchart Start Select Chiral Column (e.g., Polysaccharide-based) Screen Screen Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Start->Screen InjectRacemate Inject Racemic Standard Screen->InjectRacemate CheckSep Separation Achieved? InjectRacemate->CheckSep CheckSep->Start No (Try new column) Optimize Optimize Mobile Phase Ratio & Flow Rate CheckSep->Optimize Yes CheckRes Resolution (Rs) > 1.5? Optimize->CheckRes CheckRes->Optimize No Validate Validate Method (Linearity, Precision) CheckRes->Validate Yes Analyze Analyze Enriched Sample Validate->Analyze End Report ee% Analyze->End

References

Methodological & Application

The Versatile Virtuoso: Chroman-3-carboxylic Acid Methyl Ester as a Premier Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthetic utility of chroman-3-carboxylic acid methyl ester. This document is crafted for researchers, medicinal chemists, and professionals in drug development who are looking to leverage this versatile scaffold in their synthetic endeavors. We will delve into the core chemical principles, provide detailed, field-tested protocols, and explore the vast potential of this building block in the creation of complex, biologically active molecules. Our focus will be on not just the "how," but the critical "why" behind the methodologies, empowering you to innovate and troubleshoot effectively in your own laboratories.

Introduction: The Chroman Scaffold and the Strategic Importance of the 3-Carboxy Methyl Ester

The chroman framework, a benzopyran system, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The strategic placement of a methyl carboxylate group at the 3-position of the chroman ring system transforms a relatively simple heterocycle into a powerful and versatile synthetic intermediate. This ester functionality serves as a key handle for a multitude of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. From potent kinase inhibitors to novel anti-cancer and anti-epileptic agents, derivatives of chroman-3-carboxylic acid are at the forefront of modern drug discovery.[1][2]

This guide will provide a deep dive into the practical applications of this compound, offering not just protocols, but the scientific rationale to adapt and innovate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₃[3]
Molecular Weight 192.21 g/mol [3]
Appearance Off-white crystalline powder
CAS Number 68281-60-7[3][4]
Topological Polar Surface Area (TPSA) 35.53 Ų[3]
logP 1.4107[3]
  • ¹H NMR: Expect characteristic signals for the aromatic protons on the benzene ring, diastereotopic protons of the CH₂ group at the 4-position, the methine proton at the 3-position, and the CH₂ group at the 2-position. A sharp singlet around 3.7 ppm would correspond to the methyl ester protons.

  • ¹³C NMR: The spectrum would show signals for the aromatic carbons, the aliphatic carbons of the pyran ring, and a characteristic signal for the carbonyl carbon of the ester at around 170-175 ppm.

  • IR Spectroscopy: Key vibrational bands would include C=O stretching of the ester at approximately 1730-1750 cm⁻¹, C-O stretching, and aromatic C=C stretching.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 192.21.

Synthesis of this compound

The synthesis of this compound can be approached through several routes, often involving the corresponding carboxylic acid as a key intermediate. A common strategy involves the reduction of a coumarin-3-carboxylic acid derivative.

Protocol 1: Synthesis via Reduction of Coumarin-3-carboxylic Acid

This two-step protocol involves the synthesis of the coumarin precursor followed by its reduction.

Step 1: Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid

This reaction is a classic Knoevenagel condensation between a salicylaldehyde and a malonic acid derivative.[7][8]

Materials:

  • Salicylaldehyde

  • Diethyl malonate

  • Piperidine

  • Pyridine

  • Ethanol

  • Concentrated HCl

  • Crushed ice

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (1 eq.) in a mixture of pyridine and a catalytic amount of piperidine.

  • Add diethyl malonate (1.1 eq.) to the solution.

  • Heat the reaction mixture at 60-70°C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture onto crushed ice containing concentrated HCl to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford pure 2-oxo-2H-chromene-3-carboxylic acid ethyl ester.

  • The ethyl ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

Step 2: Reduction to Chroman-3-carboxylic Acid and Esterification

The reduction of the double bond in the coumarin ring can be achieved through catalytic hydrogenation.

Materials:

  • 2-Oxo-2H-chromene-3-carboxylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

  • Thionyl chloride or other esterification reagents

Procedure:

  • In a hydrogenation vessel, dissolve 2-oxo-2H-chromene-3-carboxylic acid in methanol.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude chroman-3-carboxylic acid.

  • For esterification, the crude acid can be dissolved in methanol and treated with a reagent like thionyl chloride or by using Fischer esterification conditions (catalytic sulfuric acid).[9]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

This compound is a versatile building block due to the presence of the reactive ester functionality and the potential for further modification of the chroman ring.

Application 1: Amide Bond Formation for Bioactive Scaffolds

The methyl ester can be readily converted to a wide range of amides, a key transformation in the synthesis of many pharmaceutical agents.[2]

Protocol 2: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide

This protocol is adapted from the synthesis of potent ROCK2 inhibitors.[2]

Materials:

  • (S)-6-methoxy-chroman-3-carboxylic acid methyl ester

  • Lithium hydroxide (LiOH)

  • 4-(Pyridin-4-yl)aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Hydrolysis of the Methyl Ester: Dissolve the methyl ester in a mixture of THF and water. Add LiOH and stir at room temperature until the hydrolysis is complete (monitored by TLC). Acidify the reaction mixture with 1N HCl and extract the carboxylic acid with ethyl acetate.

  • Amide Coupling: To a solution of the resulting carboxylic acid in DMF, add 4-(pyridin-4-yl)aniline, HATU, and DIPEA.

  • Stir the reaction mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality in Experimental Choices:

  • HATU is chosen as the coupling reagent for its high efficiency and low rate of racemization.

  • DIPEA is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed during the reaction.

Application 2: Chiral Resolution and Asymmetric Synthesis

The stereochemistry at the C3 position is often crucial for the biological activity of chroman derivatives. Therefore, the separation of enantiomers or the development of asymmetric syntheses is of high importance.[2]

Chiral Resolution:

The racemic chroman-3-carboxylic acid can be resolved into its enantiomers using chiral resolving agents. This typically involves the formation of diastereomeric salts with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine), followed by fractional crystallization.[10] Alternatively, the enantiomers of the methyl ester can be separated by chiral HPLC.[11][12]

Asymmetric Synthesis:

The development of asymmetric catalytic methods for the synthesis of enantioenriched chroman-3-carboxylic acid derivatives is an active area of research. This could involve asymmetric hydrogenation of the corresponding coumarin or other enantioselective transformations.

Visualizing the Synthetic Pathways

Diagram 1: General Synthetic Workflow

G Salicylaldehyde Salicylaldehyde CoumarinEster Coumarin-3-carboxylic Acid Ethyl Ester Salicylaldehyde->CoumarinEster Knoevenagel Condensation DiethylMalonate Diethyl Malonate DiethylMalonate->CoumarinEster CoumarinAcid Coumarin-3-carboxylic Acid CoumarinEster->CoumarinAcid Hydrolysis ChromanAcid Chroman-3-carboxylic Acid CoumarinAcid->ChromanAcid Catalytic Hydrogenation ChromanMethylEster This compound ChromanAcid->ChromanMethylEster Esterification AmideDerivative Amide Derivatives ChromanMethylEster->AmideDerivative Amidation

Caption: Synthetic workflow for this compound and its derivatives.

Diagram 2: Logic of Amide Coupling

G cluster_reactants Reactants cluster_reagents Reagents ChromanAcid Chroman-3-carboxylic Acid ActivatedEster Activated Ester Intermediate ChromanAcid->ActivatedEster Activation Amine Primary/Secondary Amine AmideProduct Amide Product Amine->AmideProduct CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster ActivatedEster->AmideProduct Nucleophilic Attack

Caption: Logical flow of an amide coupling reaction.

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile building block in the toolkit of the modern organic chemist. Its straightforward synthesis and the reactivity of its ester functionality provide a reliable entry point to a vast chemical space of biologically relevant molecules. The chroman scaffold itself is a well-established pharmacophore, and the ability to easily diversify the 3-position through amide bond formation and other transformations makes this intermediate particularly attractive for the construction of compound libraries for high-throughput screening.

Future research in this area will likely focus on the development of more efficient and stereoselective synthetic routes to enantioenriched chroman-3-carboxylic acid derivatives. Furthermore, the exploration of novel transformations of the ester group and the chroman ring will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. As our understanding of the structure-activity relationships of chroman-based compounds continues to grow, so too will the importance of this compound as a key starting material in the quest for new medicines.

References

Application Note: A Detailed Protocol for the Synthesis of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chroman Scaffold

The chroman ring system is a privileged heterocyclic motif found in a vast array of biologically active natural products and synthetic compounds. Its presence in molecules like vitamin E underscores its importance in medicinal chemistry. Derivatives of chroman exhibit a wide spectrum of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and neuroprotective properties. Chroman-3-carboxylic acid and its esters are valuable building blocks in the synthesis of more complex molecules, enabling the exploration of new chemical space in drug discovery programs. This application note provides a detailed, reliable, and well-validated protocol for the synthesis of chroman-3-carboxylic acid methyl ester, a key intermediate for further chemical elaboration.

Synthetic Strategy: Tandem Michael Addition and Cyclization

The chosen synthetic route for this compound involves a base-catalyzed tandem reaction between salicylaldehyde and dimethyl malonate. This method is advantageous due to the ready availability and low cost of the starting materials, as well as the operational simplicity of the procedure. The reaction proceeds through an initial Knoevenagel condensation, followed by an intramolecular oxa-Michael addition to form the chroman ring system.

Reaction Scheme

Salicylaldehyde Salicylaldehyde Piperidine Piperidine (cat.) Ethanol, Reflux Salicylaldehyde->Piperidine DimethylMalonate Dimethyl Malonate DimethylMalonate->Piperidine Product This compound Piperidine->Product

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a successful outcome.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )AmountMolar Equivalents
Salicylaldehyde122.126.11 g (5.0 mL)1.0
Dimethyl malonate132.127.27 g (6.6 mL)1.1
Piperidine85.150.43 g (0.5 mL)0.1
Glacial Acetic Acid60.050.03 g (0.03 mL)0.01
Ethanol (absolute)46.07100 mL-
Diethyl ether74.12As needed-
Saturated aq. NaHCO₃-As needed-
Brine-As needed-
Anhydrous MgSO₄120.37As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine salicylaldehyde (6.11 g, 50 mmol) and dimethyl malonate (7.27 g, 55 mmol).

  • Solvent and Catalyst Addition: Add 100 mL of absolute ethanol to the flask. With stirring, add piperidine (0.43 g, 5 mmol) followed by glacial acetic acid (0.03 g, 0.5 mmol). The small amount of acetic acid helps to buffer the reaction and prevent unwanted side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 30:70 v/v) as the eluent. The starting materials should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Extraction: Dilute the mixture with 100 mL of diethyl ether and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove any unreacted acidic species, and then with 50 mL of brine to remove any remaining water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a colorless oil or a low-melting solid.

Experimental Workflow Diagram

Start Combine Salicylaldehyde, Dimethyl Malonate, Ethanol Catalyst Add Piperidine and Acetic Acid Start->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux TLC Monitor by TLC Reflux->TLC Workup Cool and perform aqueous work-up TLC->Workup Extract Extract with Diethyl Ether Workup->Extract Dry Dry organic layer and remove solvent Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Chroman-3-carboxylic acid methyl ester Purify->Product cluster_1 Knoevenagel Condensation cluster_2 Intramolecular Oxa-Michael Addition Enolate Formation of Malonate Enolate (catalyzed by Piperidine) Attack Nucleophilic attack on Salicylaldehyde Enolate->Attack Dehydration Dehydration to form α,β-unsaturated ester Attack->Dehydration Michael Intramolecular attack of phenolic -OH Dehydration->Michael Cyclization Formation of Chroman Ring Michael->Cyclization Protonation Protonation to yield final product Cyclization->Protonation

The Versatile Scaffold: Application of Chroman-3-Carboxylic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Chroman Scaffold in Drug Discovery

The chroman scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of biologically active compounds, demonstrating a diverse range of pharmacological activities.[3] Derivatives of the chroman nucleus have shown potential as anti-inflammatory, anticancer, antioxidant, and antibacterial agents, among others.[4] The structural rigidity and synthetic tractability of the chroman ring system make it an ideal foundation for the design and development of novel therapeutic agents.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of a key synthetic intermediate: chroman-3-carboxylic acid methyl ester . We will delve into its synthesis, characterization, and its pivotal role as a versatile building block for the creation of diverse molecular libraries for structure-activity relationship (SAR) studies. The protocols and insights provided herein are designed to be both technically robust and practically applicable in a drug discovery setting.

Synthesis and Characterization of this compound

The synthesis of this compound can be approached through a multi-step sequence, often commencing from readily available starting materials. A common strategy involves the synthesis of the corresponding unsaturated precursor, chromene-3-carboxylic acid, followed by a reduction and subsequent esterification.

Synthetic Workflow

The overall synthetic strategy is depicted below. This workflow allows for the efficient production of the target intermediate.

Synthetic Workflow A Salicylaldehyde C Chromene-3-carboxylic acid ethyl ester A->C Knoevenagel Condensation B Diethyl Malonate B->C D Chromene-3-carboxylic acid C->D Hydrolysis E Chroman-3-carboxylic acid D->E Catalytic Hydogenation F This compound E->F Fischer Esterification Derivatization Workflow A Chroman-3-carboxylic acid methyl ester C Chroman-3-carboxamide Derivatives A->C Aminolysis B Amine (R-NH2) B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E SAR Studies D->E F Lead Optimization E->F Biological Evaluation A Synthesized Chroman-3-carboxamide Library B Primary Screening (e.g., Kinase Panel) A->B C Hit Identification B->C D Secondary Assays (IC50 Determination, Selectivity Profiling) C->D E Lead Compound Selection D->E

References

Application Notes & Protocols: The Strategic Use of Chroman-3-Carboxylic Acid Methyl Ester in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The chroman scaffold is a privileged heterocyclic system, forming the core of numerous natural products and synthetic therapeutic agents.[1][2] Its unique structural and electronic properties make it a cornerstone in modern medicinal chemistry.[3][4] This guide provides an in-depth exploration of a key synthetic intermediate, chroman-3-carboxylic acid methyl ester , detailing its synthesis and subsequent transformation into diverse, biologically active molecules. We will present field-proven protocols, explain the causality behind experimental choices, and provide quantitative data to support the methodologies, offering researchers a practical and authoritative resource for leveraging this versatile building block in drug discovery programs.

The Chroman Scaffold: A Privileged Core in Drug Discovery

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a recurring motif in a vast array of biologically active compounds, including Vitamin E (α-tocopherol), and is a key pharmacophore in drugs like the antidiabetic agent Englitazone.[5] The fusion of a benzene ring with a dihydropyran ring creates a rigid, conformationally-defined structure that is amenable to stereoselective functionalization. The scaffold's low toxicity and versatile pharmacological applications have cemented its importance in the development of agents with anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3][5][6]

The strategic value of the chroman system lies in its potential for substitution at various positions, allowing for the fine-tuning of physicochemical properties and biological activity. The C3 position, in particular, serves as a critical anchor point for introducing diverse functional groups.

G cluster_0 Chroman Core Structure Chroman P1 C2: Introduction of stereocenters, alkylation. P2 C3: Key position for introducing amides, hydrazides, and other functional groups via the carboxylic acid ester. P3 C4: Carbonyl group in chromanones, key for Michael additions. P4 Aromatic Ring (C5-C8): Site for modifying electronic properties and solubility via substitution (e.g., -Cl, -Br, -OCH3). G A 2-Hydroxy-5-chloroacetophenone B 6-Chloro-3-formylchromone A->B 1. Vilsmeier-Haack (POCl3, DMF) C 6-Chloro-4-oxo-4H-chromene-3-carboxylic acid B->C 2. Oxidation (NaClO2, Sulfamic Acid) D Target: Methyl Ester Intermediate C->D 3. Esterification (MeOH, H2SO4 cat.) G Ester Chroman-3-carboxylic acid methyl ester Hydrazide Chroman-3-carbohydrazide Ester->Hydrazide Hydrazine Hydrate, EtOH, Reflux Product Bioactive Chroman-Carbohydrazide Hydrazide->Product Glacial Acetic Acid, Reflux Isatin Substituted Isatin Derivative Isatin->Product

References

Application Notes and Protocols: Asymmetric Synthesis of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Chroman-3-Carboxylic Acids

The chroman scaffold is a privileged heterocyclic motif found in a vast array of biologically active natural products and pharmaceutical agents. The stereochemistry of substituents on the chroman ring is often crucial for their therapeutic efficacy. Specifically, chiral chroman-3-carboxylic acids and their esters are key building blocks in the synthesis of compounds with diverse pharmacological activities, including potential applications in the development of novel therapeutics. The precise control of the stereocenter at the C3 position is a critical challenge in synthetic organic chemistry. This application note provides a detailed guide to the asymmetric synthesis of chroman-3-carboxylic acid methyl ester, focusing on a robust and highly enantioselective organocatalytic approach.

Strategic Approach: Organocatalytic Intramolecular Oxa-Michael Addition

The most convergent and efficient strategy for the asymmetric synthesis of the target molecule is the intramolecular oxa-Michael addition of a phenolic hydroxyl group to an α,β-unsaturated ester. This cyclization, when mediated by a suitable chiral organocatalyst, allows for the direct formation of the chroman ring with excellent control over the newly formed stereocenter.

Bifunctional organocatalysts, particularly those based on cinchona alkaloids bearing a thiourea moiety, have proven to be exceptionally effective in this transformation.[1] These catalysts operate through a cooperative activation mechanism. The tertiary amine of the cinchona alkaloid acts as a Brønsted base, deprotonating the phenolic hydroxyl group to increase its nucleophilicity. Simultaneously, the thiourea moiety activates the α,β-unsaturated ester Michael acceptor through hydrogen bonding, lowering its LUMO energy and facilitating the nucleophilic attack. This dual activation within the chiral environment of the catalyst directs the enantioselective formation of the C-O bond.

Figure 1: Proposed catalytic cycle for the bifunctional organocatalyst-mediated intramolecular oxa-Michael addition.

Data Presentation: Comparative Analysis of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the yield and enantioselectivity of the synthesis. Below is a summary of representative data from the literature for analogous transformations, highlighting the effectiveness of bifunctional organocatalysis.

CatalystMichael AcceptorSolventTemp (°C)Yield (%)ee (%)Reference
Cinchona-alkaloid-thioureaα,β-Unsaturated KetoneToluene2595>99[2]
Diphenylprolinol silyl etherα,β-Unsaturated AldehydeCH2Cl2259099[3]
Bifunctional iminophosphoraneα,β-Unsaturated EsterToluene259999.5[4][5]
Chiral ThioureaNitroalkeneToluene5095>99[6]

Experimental Protocol: Asymmetric Synthesis of Methyl (S)-Chroman-3-carboxylate

This protocol details a representative procedure for the synthesis of methyl (S)-chroman-3-carboxylate based on established organocatalytic methodologies.[1][4][5]

Materials:

  • Methyl (E)-3-(2-hydroxyphenyl)acrylate (Substrate)

  • (1R,2R)-1,2-Diphenylethanediamine-derived thiourea catalyst (or other suitable cinchona alkaloid-based thiourea catalyst)

  • Anhydrous Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glass column for chromatography

  • Standard laboratory glassware

Workflow Diagram:

Experimental Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Addition of Substrate & Catalyst setup->addition reaction Stirring at RT (24-48 h) addition->reaction monitoring TLC Monitoring reaction->monitoring Periodically monitoring->reaction workup Quenching & Extraction monitoring->workup Completion purification Column Chromatography workup->purification analysis Characterization (NMR, HPLC) purification->analysis end End analysis->end

Figure 2: Step-by-step experimental workflow for the asymmetric synthesis.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous toluene (0.1 M solution with respect to the substrate).

  • Catalyst and Substrate Addition: To the solvent, add the chiral cinchona-alkaloid-based thiourea catalyst (5-10 mol%). Stir the solution for 10 minutes at room temperature. Subsequently, add methyl (E)-3-(2-hydroxyphenyl)acrylate (1.0 equiv).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the methyl (S)-chroman-3-carboxylate. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. Confirm the structure and purity by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality and Experimental Insights

  • Choice of Catalyst: The cinchona alkaloid scaffold provides a rigid chiral environment, while the thiourea moiety is crucial for activating the Michael acceptor through hydrogen bonding. The specific stereoisomer of the catalyst determines the enantiomer of the product obtained.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene are generally preferred to minimize interference with the hydrogen bonding interactions between the catalyst and the substrate.

  • Temperature: The reaction is typically run at room temperature to balance reaction rate and enantioselectivity. Lower temperatures may improve enantioselectivity but can significantly increase the reaction time.

  • Inert Atmosphere: While not always strictly necessary for this specific reaction, performing the synthesis under an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when using sensitive catalysts or substrates.

Conclusion

The organocatalytic intramolecular oxa-Michael addition represents a highly efficient and enantioselective method for the synthesis of this compound. The use of bifunctional catalysts allows for mild reaction conditions and high stereocontrol, providing a valuable tool for researchers in medicinal chemistry and drug development. The protocol described herein can be adapted for the synthesis of a variety of substituted chroman derivatives by modifying the starting phenol.

References

Application Note: A Robust and Scalable Two-Step Synthesis of Chroman-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chroman-3-carboxylic acid and its esters are valuable scaffolds in medicinal chemistry and drug development, serving as key intermediates for various pharmacologically active compounds. This application note provides a detailed, field-proven protocol for the scale-up synthesis of chroman-3-carboxylic acid methyl ester. The described methodology is a robust two-step process designed for scalability, safety, and high purity. The first part details the synthesis of the chroman-3-carboxylic acid intermediate via the reduction of a chromone precursor, and the second part outlines its efficient conversion to the target methyl ester via Fischer esterification. This guide is intended for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, detailed protocols, and critical safety considerations for manufacturing at scale.

Introduction and Synthetic Strategy

The chroman ring system is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic molecules with diverse biological activities. The C3-carboxy functionalized chromans, in particular, are versatile building blocks. Scaling the synthesis of these intermediates from the bench to pilot or manufacturing scale presents numerous challenges, including reaction control, purification, and ensuring process safety and reproducibility.[1][2]

This guide presents a validated two-step synthetic route selected for its operational simplicity, use of readily available reagents, and amenability to large-scale production.

Our synthetic strategy involves:

  • Synthesis of the Precursor: Formation of chromone-3-carboxylic acid, a common and well-documented starting material.[3][4]

  • Reduction to the Chroman Core: Catalytic hydrogenation to selectively reduce the pyrone ring's double bond, yielding the saturated chroman-3-carboxylic acid intermediate.

  • Esterification: Conversion of the carboxylic acid to the final methyl ester product using a classic Fischer esterification, a method known for its reliability and scalability.[5]

This approach avoids complex or hazardous reagents often associated with other synthetic routes, making it a more practical choice for scale-up operations.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Core Reduction cluster_2 Step 3: Esterification A 2-Hydroxyacetophenone + Diethyl oxalate B Chromone-3-carboxylic acid A->B Claisen Condensation & Cyclization C Chroman-3-carboxylic acid B->C Catalytic Hydrogenation (e.g., Pd/C, H2) D Chroman-3-carboxylic acid methyl ester (Target) C->D Fischer Esterification (Methanol, H2SO4)

Figure 1: High-level workflow for the scale-up synthesis of the target compound.

Part I: Scale-Up Synthesis of Chroman-3-carboxylic Acid (Intermediate)

The synthesis of the chroman-3-carboxylic acid intermediate begins with the formation of its unsaturated precursor, chromone-3-carboxylic acid, followed by a selective reduction.

Principle and Rationale

The synthesis of chromone-3-carboxylic acid from 2-hydroxyacetophenones is a well-established route.[3][6] Subsequent reduction of the C2-C3 double bond of the chromone ring is efficiently achieved through catalytic hydrogenation. This method is highly selective, avoiding the reduction of the aromatic ring or the carboxylic acid group, and is a standard, scalable industrial process. The use of a heterogeneous catalyst like Palladium on Carbon (Pd/C) simplifies product isolation, as the catalyst can be easily removed by filtration.

Materials and Equipment for Scale-Up
Reagent/MaterialGradeSupplierNotes
Chromone-3-carboxylic acid98%+CommercialEnsure dryness before use.
Palladium on Carbon (10% Pd)Catalyst GradeCommercialHandle with care; potentially pyrophoric when dry.
EthanolAnhydrous, 200 ProofCommercialSolvent for hydrogenation.
Hydrogen (H₂) GasHigh PurityGas SupplierUse in a properly rated and ventilated area.[7]
Nitrogen (N₂) GasHigh PurityGas SupplierFor inerting the reaction vessel.

Equipment:

  • Glass-lined or stainless steel reactor (appropriate volume for scale) equipped with mechanical stirring, temperature control, and gas inlet/outlet.

  • Hydrogenator or a reactor setup rated for pressurized hydrogenation.

  • Filtration system (e.g., Nutsche filter) for catalyst removal.

  • Drying oven (vacuum or convection).

Detailed Protocol: Catalytic Hydrogenation

Safety First: This procedure involves flammable hydrogen gas and a potentially pyrophoric catalyst. A thorough risk assessment must be conducted prior to execution.[7] The reactor must be purged of all oxygen to prevent an explosive atmosphere.

  • Vessel Inerting: Charge the reaction vessel with the desired amount of chromone-3-carboxylic acid. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.

  • Catalyst Loading: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon. The catalyst loading is typically 1-5 mol% relative to the substrate. For safety, the catalyst can be wetted with a small amount of the reaction solvent before addition.

  • Solvent Addition: Add anhydrous ethanol to the reactor. A typical concentration is 10-20 mL of solvent per gram of substrate.

  • Hydrogenation: Seal the reactor. Purge the headspace again with nitrogen before introducing hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 psi, but consult literature for optimal conditions). Begin vigorous stirring and heat the mixture to 40-50°C.

  • Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. For in-process control, a sample can be carefully withdrawn, filtered, and analyzed by TLC or HPLC to confirm the disappearance of the starting material.

  • Catalyst Removal: Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system multiple times with nitrogen. Crucially, do not expose the catalyst to air while dry. The catalyst should be filtered off under a nitrogen blanket or while still wet with solvent. The resulting filter cake should be kept wet with water until it can be disposed of or recycled according to safety protocols.

  • Isolation: The filtrate, containing the product, is concentrated under reduced pressure to yield crude chroman-3-carboxylic acid. The product often crystallizes upon concentration and can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Part II: Fischer Esterification to Final Product

This step converts the intermediate carboxylic acid into the target methyl ester. The Fischer esterification is an equilibrium-controlled reaction that is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent.[5]

Principle and Mechanism

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon for nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester.

G cluster_mech Fischer Esterification Mechanism Acid R-COOH (Chroman-3-carboxylic acid) ProtonatedAcid R-C(OH)₂⁺ Acid->ProtonatedAcid H⁺ (cat.) MeOH CH₃OH (Methanol) Tetrahedral R-C(OH)₂(O⁺HCH₃) ProtonatedAcid->Tetrahedral + CH₃OH WaterLoss R-C(OH)(O-CH₃) + H₂O Tetrahedral->WaterLoss - H⁺, +H⁺, -H₂O Ester R-COOCH₃ (Final Product) WaterLoss->Ester - H⁺

Figure 2: Simplified mechanism of the acid-catalyzed Fischer Esterification.

Materials and Equipment for Scale-Up
Reagent/MaterialGradeSupplierNotes
Chroman-3-carboxylic acid98%+From Part IMust be dry.
MethanolAnhydrousCommercialServes as reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated, 98%CommercialCorrosive. Add slowly and carefully.
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercialFor neutralization.
Ethyl AcetateReagent GradeCommercialExtraction solvent.
Brine (Saturated NaCl)Lab Prepared-For washing.

Equipment:

  • Glass-lined reactor with mechanical stirring, reflux condenser, and temperature control.

  • Addition funnel for controlled addition of acid.

  • Large separatory funnel or liquid-liquid extraction setup.

  • Rotary evaporator or other solvent removal system.

Detailed Protocol: Esterification and Work-Up
  • Reaction Setup: Charge the reactor with chroman-3-carboxylic acid and a large excess of anhydrous methanol (e.g., 20-30 equivalents, or enough to act as a stirrable slurry/solution).

  • Catalyst Addition: Cool the mixture in an ice/water bath. Slowly and carefully add concentrated sulfuric acid (typically 0.1-0.2 equivalents) via an addition funnel, ensuring the internal temperature does not rise excessively.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting carboxylic acid is consumed. A simple work-up of a small aliquot can be performed: dilute with water, extract with ethyl acetate, and spot the organic layer on a TLC plate.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing ice and water. This will precipitate the product if it is a solid, or create a two-phase system. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (or another suitable solvent like dichloromethane) three times. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual salts and methanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.

  • Purification: The crude product can be purified by recrystallization or by flash column chromatography on silica gel. For large-scale purification, a short plug of silica can often suffice to remove baseline impurities.[8]

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

AnalysisExpected Result for this compound
¹H NMR Signals corresponding to aromatic protons, chroman ring protons (aliphatic region), and a singlet for the methyl ester group (~3.7 ppm).
¹³C NMR Peaks for the ester carbonyl (~170 ppm), aromatic carbons, and aliphatic carbons of the chroman ring and methyl group.
FT-IR Strong C=O stretch for the ester (~1735 cm⁻¹), C-O stretches, and aromatic C-H stretches. Absence of broad O-H stretch from the carboxylic acid.
Mass Spec (MS) Correct molecular ion peak corresponding to the product's molecular weight.
HPLC/GC Purity assessment, typically aiming for >98% purity.[9][10][11]

Scale-Up Safety and Environmental Considerations

  • Hydrogenation: The primary hazard is the use of flammable hydrogen gas and a pyrophoric catalyst. Ensure all equipment is properly grounded and the reaction area is well-ventilated and free of ignition sources.[12][13]

  • Acid Handling: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Add acid slowly to methanol to control the exotherm.

  • Solvent Handling: Large volumes of flammable organic solvents are used. All operations should be conducted in a ventilated hood or a controlled manufacturing environment with appropriate fire suppression systems.

  • Waste Disposal: Aqueous acidic and basic waste should be neutralized before disposal. Solvent waste and the filtered palladium catalyst must be disposed of in accordance with local environmental regulations.

Conclusion

The two-step synthesis protocol detailed in this application note provides a reliable, robust, and scalable method for producing high-purity this compound. By leveraging a selective catalytic hydrogenation followed by a classic Fischer esterification, this process avoids problematic reagents and employs standard industrial unit operations, making it suitable for transitioning from laboratory research to pilot-scale and commercial manufacturing.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold as a Privileged Structure in Medicinal Chemistry

The chroman scaffold is a prominent heterocyclic motif frequently encountered in a diverse range of biologically active natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties make it a "privileged structure" in drug discovery, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiepileptic properties.[2][3] The functionalization of the C-3 position, particularly with a carboxylic acid group or its derivatives, offers a versatile handle for modulating the physicochemical properties and biological activity of these molecules. This guide provides a comprehensive overview of key synthetic strategies for the derivatization of chroman-3-carboxylic acid methyl ester, a common starting material or intermediate.

These protocols are designed for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions but also the underlying chemical principles and rationale for procedural choices. The core of these derivatizations often begins with the hydrolysis of the methyl ester to the corresponding carboxylic acid, which then serves as a versatile precursor for a variety of functional group transformations.

Central Strategy: From Methyl Ester to Key Derivatives

The derivatization of this compound typically follows a central synthetic pathway. The initial and often necessary step is the hydrolysis of the methyl ester to the free carboxylic acid. This carboxylic acid is a critical intermediate that can then be converted into a range of other functional groups, including amides, alcohols, and other esters.

Derivatization_Workflow Start Chroman-3-carboxylic acid methyl ester Acid Chroman-3-carboxylic acid Start->Acid Hydrolysis Amide Chroman-3-carboxamide Acid->Amide Amide Coupling Alcohol Chroman-3-methanol Acid->Alcohol Reduction Ester Other Chroman-3-carboxylic acid esters Acid->Ester Esterification

Caption: General workflow for the derivatization of this compound.

I. Hydrolysis of this compound to the Carboxylic Acid

The conversion of the methyl ester to the free carboxylic acid is a foundational step for many subsequent derivatizations. Alkaline hydrolysis (saponification) is generally preferred over acidic hydrolysis due to the irreversible nature of the reaction and often simpler product isolation.[2] The reaction involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol. Subsequent acidification protonates the carboxylate to yield the desired carboxylic acid.

Protocol: Alkaline Hydrolysis

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 equivalent) in a suitable alcohol solvent such as methanol or ethanol (approximately 5-10 mL per gram of ester).[2]

2. Addition of Base:

  • To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (1.5 - 2.0 equivalents), dissolved in a minimal amount of water.[2] The use of an excess of base ensures the complete consumption of the starting ester.

3. Hydrolysis:

  • Heat the reaction mixture to reflux (approximately 60-100 °C, depending on the solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible (typically 2-4 hours).[2]

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the organic solvent using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material or non-polar impurities.[2]

  • Carefully acidify the aqueous layer to a pH of 1-2 with a strong acid, such as concentrated hydrochloric acid (HCl), while stirring in an ice bath. This will cause the carboxylic acid to precipitate.[2]

  • Extract the carboxylic acid product from the acidified aqueous layer with a suitable organic solvent like ethyl acetate (3 x volume of the aqueous layer).[2]

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude chroman-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

ParameterTypical ValueMethod of Analysis
Reaction Time 2-4 hoursThin Layer Chromatography (TLC)
Reaction Temperature Reflux-
Yield >95%Gravimetric analysis after isolation
Purity >98%HPLC, NMR Spectroscopy

II. Synthesis of Chroman-3-Carboxamides via Amide Coupling

Amide bond formation is one of the most frequently employed reactions in medicinal chemistry, allowing for the exploration of a vast chemical space by coupling a carboxylic acid with a diverse range of amines.[4][5][6] The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" to facilitate nucleophilic attack by the amine.

Common strategies for activation include conversion to an acid chloride or the use of coupling reagents.

A. Acid Chloride Formation Followed by Amination

This robust, two-step, one-pot method involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which is then immediately treated with an amine.

Amide_Coupling_Acid_Chloride Acid Chroman-3-carboxylic acid AcidChloride Chroman-3-carbonyl chloride (in situ) Acid->AcidChloride SOCl₂ or (COCl)₂ Amide Chroman-3-carboxamide AcidChloride->Amide Amine Primary or Secondary Amine + Triethylamine Amine->Amide

Caption: Workflow for amide synthesis via an in situ acid chloride intermediate.

Protocol: In Situ Acid Chloride Method

1. Acid Chloride Formation:

  • To a solution of chroman-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the C=O stretch at higher frequency).

2. Amine Coupling:

  • In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) in the same anhydrous solvent.

  • Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

3. Work-up and Purification:

  • Dilute the reaction mixture with the organic solvent.

  • Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[8]

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

B. Direct Amide Coupling Using Coupling Reagents

A wide array of coupling reagents have been developed to facilitate amide bond formation in a single step under mild conditions.[8] Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used.[7] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[8] These reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and suppress side reactions.[6][8]

Protocol: EDC/NHS Coupling

1. Carboxylic Acid Activation:

  • Dissolve chroman-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM or DMF.

  • Add N-hydroxysuccinimide (NHS) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution.[8]

  • Stir the reaction mixture at room temperature for 15-60 minutes to form the active NHS ester.[8]

2. Amine Coupling:

  • Add the desired amine (1.0-1.2 equivalents) to the activated carboxylic acid solution. If the amine is in the form of a salt, add a non-nucleophilic base like DIPEA (2.0 equivalents) to liberate the free amine.[8]

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.[8]

3. Work-up and Purification:

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Coupling Reagent SystemBaseTypical SolventAdvantagesCommon Side Reactions/Byproducts
SOCl₂ / Amine Et₃N or DIPEADCM, THFHigh reactivity, cost-effectiveFormation of HCl, requires anhydrous conditions
EDC / NHS None or DIPEADCM, DMFMild conditions, water-soluble urea byproductPotential for racemization (suppressed by NHS)
HATU / DIPEA DIPEADMF, CH₃CNFast reaction times, low racemizationCost of reagent

III. Reduction of Chroman-3-Carboxylic Acid to Chroman-3-Methanol

The reduction of the carboxylic acid group to a primary alcohol is a fundamental transformation that provides access to a different class of derivatives. This conversion requires a strong reducing agent, as weaker agents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids.[9]

A. Reduction with Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols.[9][10] The reaction proceeds via a multi-step mechanism involving initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carbonyl oxygen and subsequent hydride transfers.[9]

Protocol: LiAlH₄ Reduction

1. Reaction Setup:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 equivalents) in an anhydrous ether solvent such as THF or diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

2. Addition of Carboxylic Acid:

  • Dissolve chroman-3-carboxylic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C. Caution: The initial reaction is highly exothermic due to the acid-base reaction and hydrogen gas evolution.

3. Reduction:

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

4. Quenching and Work-up (Fieser Method):

  • Cool the reaction mixture to 0 °C.

  • Caution: Quench the reaction very carefully by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Combine the filtrates, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the crude chroman-3-methanol.

  • Purify by column chromatography on silica gel.

B. Reduction with Borane (BH₃)

Borane (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids.[10] A key advantage of borane is its chemoselectivity; it will typically reduce carboxylic acids in the presence of esters, which can be useful in certain synthetic contexts.[10]

Protocol: Borane Reduction

1. Reaction Setup:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve chroman-3-carboxylic acid (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C.

2. Addition of Borane:

  • Add a solution of BH₃·THF (1.0 M in THF, 2.0-3.0 equivalents) dropwise to the stirred carboxylic acid solution.

3. Reduction:

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

4. Quenching and Work-up:

  • Cool the reaction to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Add methanol again and evaporate to remove boron residues as volatile trimethyl borate. Repeat this step 2-3 times.

  • The remaining crude product can be purified by column chromatography.

IV. Re-esterification to Other Chroman-3-Carboxylic Acid Esters

While the starting material is a methyl ester, it may be desirable to synthesize other esters (e.g., ethyl, benzyl, or t-butyl esters) to modulate properties such as solubility, stability, or pharmacokinetic profiles. This is achieved by first hydrolyzing the methyl ester to the carboxylic acid and then performing an esterification reaction.

Protocol: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[11] The reaction is an equilibrium process, and to drive it towards the product, the alcohol is typically used in a large excess (often as the solvent), and/or water is removed as it is formed.[11][12]

1. Reaction Setup:

  • In a round-bottom flask, dissolve chroman-3-carboxylic acid (1.0 equivalent) in a large excess of the desired alcohol (e.g., ethanol for an ethyl ester).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).[11]

2. Esterification:

  • Heat the reaction mixture to reflux for several hours (4-24 hours). The reaction progress can be monitored by TLC.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by washing with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

References

Application Notes & Protocols: Reaction Mechanisms Involving Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chroman Scaffold in Modern Drug Discovery

The chroman scaffold, a heterocyclic motif featuring a fused dihydropyran and benzene ring, is a cornerstone in medicinal chemistry. Its rigid, three-dimensional structure provides a privileged platform for the design of therapeutic agents targeting a wide array of biological targets. Derivatives of chroman have demonstrated significant pharmacological activities, including anticancer, antiepileptic, and selective enzyme inhibition.[1][2] Within this versatile class of molecules, chroman-3-carboxylic acid and its esters, particularly the methyl ester, serve as critical intermediates for the synthesis of complex bioactive compounds.

This guide provides an in-depth exploration of the fundamental reaction mechanisms involving chroman-3-carboxylic acid methyl ester. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles that govern these transformations. By understanding the causality behind experimental choices, researchers can better troubleshoot, optimize, and innovate in their synthetic endeavors.

Core Reaction Mechanisms and Strategic Considerations

The utility of this compound as a synthetic intermediate stems from the reactivity of the ester functional group and the stability of the chroman core. The primary transformations—esterification, hydrolysis, and amidation—are fundamental operations in the synthesis of chroman-based drug candidates.

Synthesis of the Chroman-3-Carboxylic Acid Scaffold

The synthesis of the chroman ring system can be achieved through various strategies. One common approach involves the annulation of a phenol derivative with a suitable three-carbon synthon. For instance, a rhodium(III)-catalyzed C-H activation and [3+3] annulation cascade between N-phenoxyacetamides and methyleneoxetanones provides an efficient route to 2H-chromene-3-carboxylic acids, which can then be reduced to the corresponding chroman.[3]

Logical Workflow: From Precursors to the Chroman Core

cluster_0 Synthesis of Chroman-3-Carboxylic Acid Phenol_Derivative Phenol Derivative Annulation [3+3] Annulation (e.g., Rh(III) Catalysis) Phenol_Derivative->Annulation Three_Carbon_Synthon Three-Carbon Synthon (e.g., Methyleneoxetanone) Three_Carbon_Synthon->Annulation Chromene_Acid 2H-Chromene-3-Carboxylic Acid Annulation->Chromene_Acid Reduction Reduction Chromene_Acid->Reduction Chroman_Acid Chroman-3-Carboxylic Acid Reduction->Chroman_Acid

Caption: General synthetic pathway to the chroman-3-carboxylic acid core.

Esterification: Formation of this compound

The conversion of a carboxylic acid to its methyl ester is a common strategy to protect the acid functionality, improve solubility in organic solvents, or to modify its reactivity. The Fischer-Speier esterification is the most classical and direct method.[4]

Mechanism: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution.[4][5]

  • Protonation of the Carbonyl: A strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol, acting as the nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

This reaction is an equilibrium process. To drive it towards the product, methanol is typically used in large excess (often as the solvent), and water may be removed as it forms.[4]

Diagram: Fischer Esterification Mechanism

R-COOH Chroman-COOH Protonated_Acid Chroman-C(OH)₂⁺ R-COOH->Protonated_Acid + H⁺ H+ H⁺ Tetrahedral_Intermediate Chroman-C(OH)₂(O⁺HCH₃) Protonated_Acid->Tetrahedral_Intermediate + CH₃OH MeOH CH₃OH Water_Leaving_Group Chroman-C(OH)(OCH₃)(OH₂⁺) Tetrahedral_Intermediate->Water_Leaving_Group Proton_Transfer Proton Transfer Protonated_Ester Chroman-C(=O⁺H)OCH₃ Water_Leaving_Group->Protonated_Ester - H₂O H2O H₂O Ester Chroman-COOCH₃ Protonated_Ester->Ester - H⁺

Caption: Mechanism of acid-catalyzed Fischer esterification.

Hydrolysis: Reversion to the Carboxylic Acid

The hydrolysis of the methyl ester back to the carboxylic acid is a crucial step, often performed just before a subsequent reaction, such as amidation, that requires the free acid. This transformation can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is the microscopic reverse of the Fischer esterification. The reaction is driven to completion by using a large excess of water.[6] The mechanism follows the same steps as esterification but in the reverse direction.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process. A hydroxide ion (from NaOH or KOH) acts as the nucleophile, attacking the ester's carbonyl carbon. The tetrahedral intermediate then collapses, expelling the methoxide ion (⁻OCH₃). The methoxide, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. A final acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Causality: Saponification is often preferred for its irreversibility and generally faster reaction rates compared to acid-catalyzed hydrolysis. However, care must be taken if the chroman scaffold contains base-sensitive functional groups.

Amidation: Synthesis of Bioactive Amides

The formation of an amide bond is one of the most important reactions in drug development. Many potent biological agents, such as selective ROCK2 inhibitors, are amide derivatives of the chroman carboxylic acid scaffold.[7] There are two primary pathways to synthesize amides from the methyl ester.

Pathway A: Direct Aminolysis of the Ester This involves heating the methyl ester with an amine. This reaction is generally slow and requires high temperatures, as methoxide is not an excellent leaving group.[8] The reaction can sometimes be facilitated by a catalyst.[9]

Pathway B: Two-Step Procedure via the Carboxylic Acid This is the more common and versatile approach.

  • Hydrolysis: The this compound is first hydrolyzed to the corresponding carboxylic acid as described above.

  • Amide Coupling: The carboxylic acid is then coupled with an amine using a coupling reagent. This involves converting the hydroxyl group of the carboxylic acid into a better leaving group.[10]

    • Activation: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[5]

    • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon, leading to the formation of the amide and a urea byproduct.

Trustworthiness: This two-step method is generally higher yielding and proceeds under milder conditions than direct aminolysis. It avoids the harsh conditions that might degrade sensitive substrates and allows for a much broader scope of amines to be used effectively.

Workflow: Amide Synthesis Pathways

G cluster_0 Pathway A: Direct Aminolysis cluster_1 Pathway B: Two-Step Synthesis Ester Chroman-3-COOCH₃ Amide Chroman-3-CONHR Ester->Amide Heat, Catalyst Acid Chroman-3-COOH Ester->Acid Hydrolysis Amine R-NH₂ Amine->Amide Acid->Amide Coupling Amine, Coupling Reagent (e.g., EDC, DCC) Coupling->Amide

Caption: Comparison of synthetic routes to chroman-3-carboxamides.

Experimental Protocols & Data

The following protocols are generalized procedures. Researchers should optimize conditions based on the specific substitution pattern of their chroman scaffold and the nature of the reagents used.

Protocol 1: Fischer Esterification
  • Objective: To synthesize this compound from the corresponding carboxylic acid.

  • Methodology:

    • Dissolve chroman-3-carboxylic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of acid).

    • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the solution while stirring.

    • Heat the reaction mixture to reflux (approx. 65°C) and monitor the reaction by TLC.

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl ester.

    • Purify by column chromatography if necessary.

ParameterConditionRationale
Solvent Anhydrous MethanolServes as both reactant and solvent, driving the equilibrium.[4][11]
Catalyst Conc. H₂SO₄Protonates the carbonyl, activating it for nucleophilic attack.[5]
Temperature Reflux (~65°C)Provides sufficient energy to overcome the activation barrier.
Workup NaHCO₃ washNeutralizes the acidic catalyst and any unreacted carboxylic acid.
Protocol 2: Saponification (Ester Hydrolysis)
  • Objective: To hydrolyze this compound to the carboxylic acid.

  • Methodology:

    • Dissolve the methyl ester (1.0 eq) in a mixture of methanol or THF and water.

    • Add an aqueous solution of sodium hydroxide or lithium hydroxide (1.5-3.0 eq).

    • Stir the mixture at room temperature or gentle heat (e.g., 50°C) and monitor by TLC.

    • Upon completion (typically 1-4 hours), remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with cold 1M HCl.

    • The carboxylic acid product will often precipitate and can be collected by filtration.

    • Alternatively, extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

ParameterConditionRationale
Reagent NaOH or LiOHProvides the hydroxide nucleophile for saponification.
Solvent MeOH/H₂O or THF/H₂OEnsures miscibility of the organic ester and aqueous base.
Workup Acidification (HCl)Protonates the carboxylate salt to yield the neutral carboxylic acid.[12]
Yield Typically >90%The reaction is irreversible, leading to high conversion.
Protocol 3: Amide Coupling (EDC/HOBt)
  • Objective: To synthesize a chroman-3-carboxamide from the corresponding carboxylic acid.

  • Methodology:

    • Dissolve the chroman-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq) and the desired amine (1.1 eq).

    • Cool the mixture to 0°C in an ice bath.

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, keeping the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude amide by column chromatography or recrystallization.

ParameterConditionRationale
Coupling Reagent EDCActivates the carboxylic acid to form a reactive intermediate.[5]
Additive HOBtSuppresses side reactions and minimizes racemization if the chroman has a chiral center.
Solvent Anhydrous DMF/DCMAprotic solvent to prevent reaction with the coupling reagents.
Temperature 0°C to RTInitial cooling controls the exothermic activation step.

Conclusion

This compound is a versatile and valuable intermediate in the synthesis of biologically active molecules. A thorough understanding of the mechanisms of its formation and subsequent transformations—including hydrolysis and amidation—is paramount for the rational design and efficient execution of synthetic routes in drug discovery. The protocols and mechanistic insights provided herein serve as a foundational guide for chemists to harness the full potential of this important molecular scaffold.

References

Introduction: The Chroman Scaffold - A Bridge Between Natural Products and Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of the chroman scaffold in modern materials science, with a focus on the potential of chroman-3-carboxylic acid methyl ester as a versatile building block.

The chroman ring system, a bicyclic ether consisting of a benzene ring fused to a dihydropyran ring, is a privileged scaffold found in a vast array of natural products, most notably tocopherols (Vitamin E) and flavonoids. Its inherent chemical stability, stereochemical richness, and electronically tunable aromatic component make it an increasingly attractive building block for the design of novel functional materials. While this compound is primarily recognized as a chiral intermediate in asymmetric synthesis, particularly in the pharmaceutical industry, its fundamental structure holds significant, though largely untapped, potential for materials science.

This guide will explore the established and prospective applications of the chroman scaffold in materials science. We will delve into the synthesis of chroman-containing polymers, their use in optical and electronic materials, and provide detailed protocols for their preparation and characterization. The overarching theme will be to illustrate how the unique properties of the chroman core can be leveraged to create next-generation materials, using this compound as a conceptual starting point for functionalization.

Part 1: Chroman-Based Polymers - Towards Sustainable and High-Performance Resins

One of the most promising applications of chroman derivatives in materials science is in the development of high-performance, sustainable polymers. The rigid chroman backbone can impart excellent thermal stability and mechanical strength to polymer chains. Furthermore, the availability of chroman precursors from natural sources, such as cardanol, aligns with the growing demand for bio-based materials.

Application Note: Chroman-Containing Polybenzoxazines and Vitrimers

Polybenzoxazines are a class of phenolic resins known for their high thermal stability, low water absorption, and excellent flame retardancy. The incorporation of a chroman moiety into the benzoxazine monomer can enhance these properties and introduce new functionalities. For instance, chroman-based benzoxazine resins have been shown to exhibit lower curing temperatures and improved toughness compared to their conventional counterparts.

Furthermore, the chroman structure can be exploited to create vitrimers, a class of polymers that can be reprocessed and healed like thermoplastics while retaining the mechanical properties of thermosets. This is achieved by incorporating dynamic covalent bonds into the polymer network. The phenolic hydroxyl group often present in chroman precursors can participate in such dynamic exchange reactions.

Experimental Protocol 1: Synthesis of a Chroman-Containing Benzoxazine Monomer

This protocol describes a representative synthesis of a bifunctional chroman-containing benzoxazine monomer from a chroman-based diphenol, paraformaldehyde, and a primary amine.

Materials:

  • Chroman-based diphenol (e.g., derived from cardanol)

  • Paraformaldehyde

  • Aniline (or other primary amine)

  • 1,4-Dioxane (solvent)

  • Sodium sulfate (drying agent)

  • Toluene

Procedure:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chroman-based diphenol (1 equivalent) and paraformaldehyde (4 equivalents) in 1,4-dioxane under a nitrogen atmosphere.

  • Amine Addition: To the stirred solution, add aniline (2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into a separatory funnel containing distilled water. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure chroman-containing benzoxazine monomer. Characterize the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Workflow for Monomer Synthesis and Polymerization

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization & Curing A Chroman Diphenol + Paraformaldehyde + Aniline B Reaction in 1,4-Dioxane (80-90 °C) A->B C Aqueous Work-up & Extraction B->C D Purification (Recrystallization) C->D E Pure Benzoxazine Monomer D->E F Thermal Curing of Monomer E->F Initiation G Ring-Opening Polymerization F->G H Cross-linked Polybenzoxazine Network G->H

Caption: Workflow for the synthesis of a chroman-based benzoxazine monomer and its subsequent thermal polymerization.

Part 2: Chroman Derivatives in Optical and Electronic Materials

The electronic properties of the chroman scaffold, particularly its aromatic ring, make it a candidate for applications in organic electronics and photonics. By attaching suitable electron-donating or electron-withdrawing groups, the HOMO and LUMO energy levels can be tuned for specific applications.

Application Note: Photochromic Materials

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. Spiropyrans and spirooxazines, which can incorporate a chroman-like moiety, are well-known classes of photochromic compounds. The cleavage of a C-O bond upon UV irradiation leads to a colored, planar merocyanine form, which can revert to the colorless spiro form upon exposure to visible light or heat. The chroman part of the molecule provides structural rigidity and influences the electronic properties of both isomers.

Application Note: Organic Light-Emitting Diodes (OLEDs)

While less explored, the chroman scaffold could be incorporated into molecules designed for use in OLEDs. It could serve as part of a hole-transporting layer (HTL), an electron-transporting layer (ETL), or as a component of the emissive host material. The key would be to functionalize the chroman ring with appropriate moieties to ensure good charge carrier mobility and to tune the emission wavelength. For example, attaching triphenylamine units could impart hole-transporting properties.

Hypothetical Functionalization of this compound for Materials Applications

This compound itself is not electronically active in a way that is useful for optical or electronic materials. However, it serves as an excellent chiral starting material for more complex structures. The carboxylic acid ester group can be reduced to an alcohol and then used as an attachment point for other functional groups, or the aromatic ring can be functionalized via electrophilic substitution.

G cluster_functionalization Potential Functionalization Pathways A This compound B Reduction of Ester to Alcohol A->B C Functionalization of Aromatic Ring (e.g., Bromination) A->C D Attachment of Photochromic Moiety B->D F Incorporation into Polymer Backbone B->F E Coupling to Charge-Transport Groups C->E

Caption: Potential synthetic routes to functional materials starting from this compound.

Part 3: Characterization of Chroman-Based Materials

A thorough characterization is crucial to understand the structure-property relationships of new chroman-based materials. A combination of spectroscopic, thermal, and mechanical analyses is typically employed.

Property to be Analyzed Recommended Technique(s) Information Obtained
Chemical Structure ¹H NMR, ¹³C NMR, FT-IR, Mass SpectrometryConfirmation of covalent structure, purity, and functional groups.
Thermal Properties Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)Glass transition temperature (Tg), melting point (Tm), curing temperature, thermal stability, and decomposition profile.
Optical Properties UV-Vis Spectroscopy, Fluorescence SpectroscopyAbsorption and emission spectra, photochromic behavior, band gap energy.
Mechanical Properties Dynamic Mechanical Analysis (DMA), Tensile TestingStorage modulus, loss modulus, tan delta, tensile strength, and elongation at break.
Liquid Crystalline Properties Polarized Optical Microscopy (POM), DSCIdentification of mesophases and phase transition temperatures.

Conclusion and Future Outlook

The chroman scaffold represents a versatile and promising platform for the development of advanced materials. While direct applications of this compound in materials science are not yet established, its role as a chiral building block opens up a multitude of possibilities for creating sophisticated, functional molecules. The research into chroman-containing polymers, particularly bio-based resins and vitrimers, is a rapidly growing field that highlights the potential of this structural motif. Future research will likely focus on fine-tuning the electronic properties of the chroman system for applications in organic electronics and sensing, as well as exploring its potential in the development of novel biomaterials. The synthesis of new chroman derivatives and the investigation of their material properties will undoubtedly lead to exciting discoveries and innovations.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of chroman-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial synthesis. Here, we address common challenges in a direct question-and-answer format, grounded in mechanistic principles and supported by field-proven protocols. Our goal is to empower you to troubleshoot effectively, improve your reaction yields, and ensure the highest purity of your final product.

Core Reaction Overview: The Oxa-Michael/Cyclization Pathway

The synthesis of this compound is commonly achieved through a base-catalyzed tandem reaction involving an oxa-Michael addition of a substituted salicylaldehyde to methyl acrylate, followed by an intramolecular cyclization. The efficiency of this reaction is highly dependent on a careful balance of reaction parameters to favor the desired product over potential side reactions.

Troubleshooting and Frequently Asked Questions (FAQs)

Issue 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary causes?

Low or no yield in this synthesis typically points to one of three critical areas: (1) ineffective catalysis, (2) inappropriate solvent choice, or (3) competing side reactions like polymerization.

A1: Suboptimal Base Catalyst

The choice and amount of the base are paramount. The base must be strong enough to deprotonate the phenolic hydroxyl group of the salicylaldehyde, initiating the Michael addition, but not so strong that it promotes unwanted side reactions.

  • Expertise & Experience: Tertiary amines, particularly 1,4-diazabicyclo[2.2.2]octane (DABCO), are often the catalysts of choice.[1][2] DABCO's efficacy stems from its high nucleophilicity and its ability to act as a good leaving group, which can be beneficial in reversible reaction steps.[3] Its bicyclic structure provides steric hindrance that can suppress side reactions compared to less bulky amines. Insufficient catalyst loading will result in a sluggish or incomplete reaction. Conversely, an excessive amount can lead to the formation of byproducts.

  • Troubleshooting Steps:

    • Verify Catalyst Purity: Ensure your base is pure and anhydrous.

    • Screen Different Bases: If your current base is underperforming, consider screening other bases. A comparison of common bases is provided in Table 1.

    • Optimize Catalyst Loading: Perform a series of small-scale reactions varying the catalyst loading from 5 mol% to 30 mol% to find the optimal concentration.

Base/CatalystTypical Loading (mol%)Relative PerformanceKey Considerations
DABCO 10 - 20ExcellentGenerally provides high yields and clean reactions.[1][2]
Triethylamine (TEA) 20 - 50ModerateCan be effective but may require higher temperatures or longer reaction times.
DBU 5 - 15Good to ExcellentA stronger, non-nucleophilic base, which can be advantageous but may also promote side reactions if not carefully controlled.
Potassium Carbonate StoichiometricModerateA weaker inorganic base, often requiring more forcing conditions.

Table 1: Comparative guide for base selection in the synthesis of chroman derivatives.

A2: Inappropriate Solvent

The solvent plays a crucial role by influencing reactant solubility and stabilizing intermediates.[4][5]

  • Expertise & Experience: The polarity of the solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or acetonitrile are often good choices as they can solubilize the reactants and stabilize charged intermediates formed during the reaction. In some cases, less polar solvents like toluene may be used, particularly at higher temperatures.[4]

  • Troubleshooting Steps:

    • Ensure Reactant Solubility: Visually confirm that your salicylaldehyde derivative is fully dissolved in the chosen solvent at the reaction temperature.[4]

    • Solvent Screening: If solubility is an issue or yields are poor, conduct parallel experiments with different solvents (e.g., Toluene, Acetonitrile, DMF).

    • Use Anhydrous Solvents: The presence of water can interfere with the reaction, so always use dry solvents.[4]

A3: Polymerization of Methyl Acrylate

Methyl acrylate is prone to polymerization, especially in the presence of bases and at elevated temperatures. This is a common cause of low yields as it consumes one of the key starting materials.

  • Expertise & Experience: This side reaction can be minimized by controlling the reaction temperature and the rate of addition of the reagents.

  • Troubleshooting Steps:

    • Slow Addition: Add the methyl acrylate slowly to the reaction mixture containing the salicylaldehyde and catalyst. This keeps the instantaneous concentration of the acrylate low, disfavoring polymerization.

    • Temperature Control: Avoid excessively high temperatures. While heating may be necessary to drive the reaction to completion, it also accelerates polymerization.[5] Monitor the reaction by TLC to determine the lowest effective temperature.

    • Inhibitors: Consider adding a small amount of a radical inhibitor like hydroquinone, although this should be done cautiously as it may interfere with the desired reaction.

Issue 2: My reaction works, but it's slow and never goes to completion. How can I improve the reaction rate?

An incomplete reaction, even after an extended period, is usually due to insufficient activation energy or catalyst deactivation.

  • Expertise & Experience: Temperature is a key driver of reaction kinetics.[5] For this specific synthesis, a temperature range of 50-80 °C is often optimal. Below this, the reaction may be too slow, and above it, byproduct formation can become significant.

  • Troubleshooting Workflow: The following decision tree can guide your optimization process.

G start Reaction Incomplete check_temp Is reaction temperature optimized? (e.g., 50-80 °C) start->check_temp increase_temp Action: Increase temperature in 10 °C increments. Monitor by TLC. check_temp->increase_temp No check_catalyst Is catalyst loading optimal? (e.g., 10-20 mol% DABCO) check_temp->check_catalyst Yes increase_temp->check_catalyst increase_catalyst Action: Increase catalyst loading. Re-screen from 10-30 mol%. check_catalyst->increase_catalyst No check_solvent Are reactants fully soluble? check_catalyst->check_solvent Yes increase_catalyst->check_solvent change_solvent Action: Screen alternative solvents (e.g., DMF, ACN). check_solvent->change_solvent No end_point Problem Resolved check_solvent->end_point Yes change_solvent->end_point

Caption: Troubleshooting workflow for incomplete reactions.

Issue 3: I'm observing significant byproduct formation. How can I identify and minimize these impurities?

The primary byproduct is often the uncyclized intermediate from the oxa-Michael addition. Other possibilities include products from the Knoevenagel condensation of salicylaldehyde.[6][7]

  • Expertise & Experience: The formation of the uncyclized intermediate is favored when the intramolecular cyclization step is slow. This can be influenced by the steric and electronic properties of the salicylaldehyde substrate and the reaction conditions.

  • Troubleshooting Steps:

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. The intermediate will likely have a different Rf value than the starting materials and the final product.

    • Drive the Cyclization: If the intermediate is accumulating, increasing the reaction temperature or extending the reaction time may help to drive the cyclization to completion.

    • Purification: If the byproduct cannot be eliminated, purification by column chromatography on silica gel is typically effective for separating the desired chroman ester from polar impurities.[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol provides a robust starting point for your experiments.

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the substituted salicylaldehyde (1.0 eq) and the chosen solvent (e.g., Toluene, 5 mL per mmol of salicylaldehyde).

  • Add the base catalyst (e.g., DABCO, 0.15 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add methyl acrylate (1.2 eq) dropwise over 15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor its progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester.[8]

Protocol 2: Purification of Carboxylic Acid Byproducts

If hydrolysis of the ester occurs, the resulting carboxylic acid can be removed.

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Extract the organic solution with a mild aqueous base, such as 1M sodium bicarbonate solution. The carboxylic acid will move to the aqueous phase.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to recover the purified ester.

  • The carboxylic acid can be recovered from the aqueous phase by acidifying with dilute HCl and extracting with an organic solvent.[9]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the DABCO-catalyzed synthesis.

G cluster_0 Step 1: Oxa-Michael Addition cluster_1 Step 2: Intramolecular Cyclization Salicylaldehyde Salicylaldehyde Intermediate1 Phenoxide Intermediate Salicylaldehyde->Intermediate1 + DABCO - DABCO-H+ Acrylate Methyl Acrylate DABCO1 DABCO Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 + Methyl Acrylate Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Attack Intermediate2->Intermediate3 Product Chroman-3-carboxylic acid methyl ester Intermediate3->Product + DABCO-H+ - DABCO DABCO2 DABCO-H+ DABCO3 DABCO

Caption: Mechanism of tandem oxa-Michael/cyclization.

References

Technical Support Center: Synthesis of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of chroman-3-carboxylic acid methyl ester. This molecule is a valuable scaffold in medicinal chemistry and drug development. However, its synthesis can be accompanied by several side reactions that complicate purification and reduce yields. This guide is designed to provide you, our fellow researchers, with field-proven insights and troubleshooting strategies to navigate these challenges effectively. We will explore the causality behind common experimental issues and provide robust protocols to ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting Guide

FAQ 1: My reaction yields are consistently low, and I'm getting a complex mixture of products. What are the most likely side reactions?

Answer: Low yields and complex product mixtures are common frustrations. The specific side reactions depend heavily on your chosen synthetic route. The two most prevalent pathways to the chroman core are the intramolecular oxa-Michael addition and Brønsted acid-catalyzed annulations.

The outcome of an intramolecular oxa-Michael approach, which typically involves a base-promoted crossed aldol condensation between a 2'-hydroxyacetophenone and an appropriate aldehyde followed by cyclization, is highly dependent on the electronics of the starting materials. Electron-donating groups on the acetophenone can lead to higher amounts of byproducts from the self-condensation of the aldehyde, which complicates purification and lowers the yield of the desired chroman product[1].

Alternatively, in acid-catalyzed annulations of o-hydroxy benzylic alcohols with alkenes, the stability of the intermediate benzyl cation is critical. Substrates that form less stable carbocations (e.g., those with alkyl groups instead of aryl groups at the 4-position) are prone to elimination side reactions, which significantly diminishes the yield of the desired chroman[2][3].

To diagnose the issue, we recommend a thorough analysis of your crude product by LC-MS and ¹H NMR to identify the mass and structure of the main byproducts. The following decision tree can help guide your troubleshooting process.

G start Problem: Low Yield / Complex Mixture check_ms Analyze Crude by LC-MS & NMR start->check_ms mass_plus_14 Major Peak at [M+14]? (or other alkylation) check_ms->mass_plus_14 Check Mass Spec mass_minus_18 Major Peak at [M-18]? (Dehydration/Elimination) check_ms->mass_minus_18 mass_isomer Isomer of Product Detected? (e.g., Coumarin) check_ms->mass_isomer mass_dimer High MW Peak? (Aldehyde Self-Condensation) check_ms->mass_dimer sol_alkylation Issue: Unwanted Alkylation Cause: Diazomethane reaction with phenol. Solution: Protect phenol or use non-diazomethane esterification. mass_plus_14->sol_alkylation Yes sol_elimination Issue: Elimination Byproduct Cause: Unstable carbocation intermediate. Solution: Use milder acid catalyst, lower temperature, or a different synthetic route. mass_minus_18->sol_elimination Yes sol_isomer Issue: Isomer Formation Cause: Unfavorable cyclization pathway. Solution: Modify catalyst or reaction conditions to favor oxa-Michael addition over direct condensation. mass_isomer->sol_isomer Yes sol_dimer Issue: Aldehyde Dimer Cause: Base-catalyzed self-condensation. Solution: Use a weaker base, lower temperature, or slow addition of aldehyde. mass_dimer->sol_dimer Yes

Caption: Troubleshooting Decision Tree for Chroman Synthesis.

FAQ 2: My main byproduct appears to be the uncyclized chalcone intermediate. Why is the intramolecular oxa-Michael addition failing?

Answer: The failure of the final ring-closing step is a classic problem in this synthesis. The intramolecular oxa-Michael addition is a reversible reaction, and its equilibrium can be unfavorable under certain conditions.

Causality:

  • Steric Hindrance: Bulky substituents on the aromatic ring or at the α- or β-positions of the chalcone intermediate can sterically hinder the phenolic oxygen's approach to the β-carbon, slowing down or preventing cyclization.

  • Electronic Effects: Strong electron-donating groups on the 2'-hydroxyacetophenone ring increase the electron density of the phenolic oxygen, making it a better nucleophile. Conversely, electron-withdrawing groups can decrease its nucleophilicity.

  • Base Strength & Concentration: The base deprotonates the phenol to form the active nucleophile (phenoxide). If the base is too weak or its concentration is too low, the rate of cyclization will be slow, allowing for degradation or other side reactions. A very strong base, however, can promote undesired side reactions like aldehyde self-condensation[1].

Troubleshooting Protocol: Promoting Cyclization

  • Optimize the Base: Switch from a weaker base (e.g., triethylamine) to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene) or an alkali metal carbonate (e.g., K₂CO₃)[4]. Use it in catalytic to stoichiometric amounts.

  • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often provide the necessary activation energy to overcome the barrier to cyclization. Monitor carefully to avoid decomposition.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediate and facilitate the cyclization.

FAQ 3: I am synthesizing the chroman-3-carboxylic acid and then esterifying with diazomethane. However, I am seeing a methylated byproduct on the phenolic hydroxyl group. How can this be avoided?

Answer: Diazomethane is highly reactive and not only converts carboxylic acids to methyl esters but can also methylate acidic protons, such as those on phenols[5]. This leads to an undesired O-methylated byproduct.

Causality & Mechanism: The reaction begins with the protonation of diazomethane by the most acidic proton in the molecule—the carboxylic acid. The resulting carboxylate then acts as a nucleophile in an SN2 reaction to form the methyl ester. However, if excess diazomethane is used or if the reaction is allowed to proceed for too long, the less acidic phenolic proton can also react, leading to the byproduct.

G cluster_0 Desired Reaction cluster_1 Side Reaction Acid Acid Carboxylate Carboxylate Acid->Carboxylate + CH2N2 MethylEster Chroman-3-carboxylic acid methyl ester Carboxylate->MethylEster + CH3N2+ Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + CH2N2 OMeByproduct O-Methylated Byproduct Phenoxide->OMeByproduct + CH3N2+ Start Chroman-3-carboxylic acid (Starting Material) Start->Acid Carboxylic Acid Proton (More Acidic) Start->Phenol Phenolic Proton (Less Acidic)

Caption: Competing Methylation Pathways with Diazomethane.

Mitigation Strategies:

StrategyDescriptionAdvantagesDisadvantages
Stoichiometric Control Add diazomethane solution dropwise at 0 °C until gas evolution ceases and a faint yellow color persists.Simple, avoids excess reagents.Requires careful monitoring; risk of over-addition remains.
Alternative Esterification Use methanolic HCl or TMS-diazomethane.Fischer esterification with MeOH/HCl is specific to carboxylic acids. TMS-diazomethane is safer than diazomethane.Fischer esterification requires acidic conditions which may not be suitable for all substrates.
Protecting Group Protect the phenolic hydroxyl with a group like TBS or Ac before esterification, then deprotect.Highly specific, prevents all side reactions at the phenol.Adds two steps (protection/deprotection) to the synthesis.

Validated Experimental Protocols

Protocol 1: Synthesis via Intramolecular Oxa-Michael Addition

This protocol is adapted from methodologies that utilize a crossed aldol condensation followed by cyclization[1].

  • Step A: Chalcone Formation

    • To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) and methyl glyoxylate (1.1 eq) in ethanol (0.2 M) at 0 °C, add a solution of aqueous NaOH (2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Once the starting material is consumed, carefully acidify the mixture with 1M HCl to pH ~5.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude chalcone is often used directly in the next step.

  • Step B: Cyclization to Chroman

    • Dissolve the crude chalcone intermediate in anhydrous acetone (0.1 M).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq)[4].

    • Reflux the mixture for 8-12 hours, monitoring the disappearance of the chalcone by TLC.

    • After completion, filter off the K₂CO₃ and concentrate the filtrate.

    • The crude product is the this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is designed to separate the desired ester from the unreacted carboxylic acid starting material or hydrolyzed byproduct. General principles of carboxylic acid purification are well-established[6].

  • Dissolution: Dissolve the crude product mixture in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x). The carboxylic acid will be deprotonated and move to the aqueous layer, while the neutral ester remains in the organic layer.

  • Isolation of Ester: Collect the organic layer. Wash it with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the purified methyl ester.

  • Recovery of Acid (Optional): The aqueous layers can be combined and acidified with concentrated HCl until the pH is ~1-2. The carboxylic acid will precipitate or can be extracted with an organic solvent.

References

Technical Support Center: Purification of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chroman-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this compound. Drawing from established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve high purity for your target molecule.

Part 1: Foundational Knowledge & Initial Assessment

Before attempting purification, it is crucial to understand the properties of your target compound and the likely nature of any impurities. The most common synthetic route to this compound is the Fischer esterification of chroman-3-carboxylic acid.[1] This context immediately suggests that the most probable impurity is the unreacted starting carboxylic acid.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 68281-60-7[2]
Molecular Formula C₁₁H₁₂O₃[2]
Molecular Weight 192.21 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Predicted Boiling Point 282.9 ± 19.0 °C[2]
Predicted Density 1.165 ± 0.06 g/cm³[2]
FAQ 1: My initial crude product is an oil. What are the most likely impurities?

Answer: The most common impurity is the starting material, chroman-3-carboxylic acid. Other potential impurities include residual alcohol (methanol) from the esterification process, acidic catalysts (like H₂SO₄), and side products from the synthesis of the chroman core itself.[1][3] The presence of the carboxylic acid will make the crude product acidic and can significantly impact the efficacy of subsequent purification steps like silica gel chromatography.

Part 2: The First and Most Critical Step - Acid-Base Extraction

Separating the neutral ester from the acidic starting material is the most effective initial purification step. This simple liquid-liquid extraction can save significant time and resources by removing the most problematic impurity before chromatography or distillation.

FAQ 2: How do I remove the unreacted carboxylic acid before column chromatography?

Answer: An acid-base extraction is the ideal method.[4] Your target ester is a neutral molecule, while the key impurity, chroman-3-carboxylic acid, is acidic. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous phase, leaving the purified ester in the organic layer.

Workflow Diagram: Acid-Base Extraction

start Crude Product (Ester + Acid Impurity) in Ethyl Acetate wash Wash with saturated aqueous NaHCO₃ solution in a separatory funnel start->wash separate Separate Layers wash->separate organic Organic Layer (Ester) separate->organic Top Layer aqueous Aqueous Layer (Sodium Carboxylate Salt) separate->aqueous Bottom Layer dry Dry organic layer (e.g., with MgSO₄ or Na₂SO₄) organic->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Partially Purified Ester evaporate->product

Caption: Workflow for removing acidic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the ester is soluble, such as ethyl acetate or dichloromethane (DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Washing: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it gently, making sure to vent frequently to release CO₂ gas that may form. Shake for 1-2 minutes.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step (Step 3) one or two more times to ensure complete removal of the acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.

  • Drying & Isolation: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the partially purified ester.[4]

Part 3: Purification by Column Chromatography

Silica gel chromatography is a powerful technique for separating compounds based on polarity.[3] However, challenges can arise, especially if acidic impurities were not removed beforehand.

FAQ 3: My compound streaks badly on the TLC plate and the column gives poor separation. What's wrong?

Answer: This is a classic sign of an acidic compound interacting with the slightly acidic silica gel.[5] The carboxylic acid impurity will "stick" to the silica and elute slowly and broadly, often overlapping with your desired ester. Even if you have performed an acid-base wash, trace amounts of acid can cause this issue.

Solution 1: Neutralize Your Eluent. Add a small amount of a volatile base, like triethylamine (Et₃N), to your eluent system (e.g., 0.1-1%). The triethylamine will neutralize the acidic sites on the silica gel and deprotonate your carboxylic acid impurity, causing it to stick very strongly to the baseline of the column, allowing your neutral ester to elute cleanly.[5]

Solution 2: Use a Neutral Stationary Phase. If issues persist, consider using a different stationary phase, such as neutral alumina, instead of silica gel.

Troubleshooting Diagram: Column Chromatography

start Problem: Poor Separation / Streaking cause1 Probable Cause Acidic impurity interacting with silica gel start->cause1 cause2 Probable Cause Incorrect solvent polarity start->cause2 solution1 Solution 1 Add 0.5% Triethylamine to eluent (e.g., Hexane/EtOAc) This neutralizes silica and 'sticks' the acid impurity to the origin. cause1->solution1 solution2 Solution 2 Optimize eluent using TLC Aim for an Rf of 0.2-0.3 for the target compound. cause2->solution2

Caption: Troubleshooting common column chromatography issues.

Experimental Protocol: Optimized Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. Adjust the ratio until the desired ester has an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a column with silica gel using your chosen eluent. If you suspect acidic impurities, pre-elute the column with your eluent containing 0.5% triethylamine.

  • Loading: Dissolve your sample in a minimal amount of the eluent (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Purification by Recrystallization and Distillation

FAQ 4: Can I purify my ester by recrystallization?

Answer: Possibly, but it can be challenging. This compound is a liquid at room temperature, which makes traditional recrystallization impossible.[2] If your product solidifies upon cooling or if you are working with a solid derivative, recrystallization becomes an option. However, esters, in general, can be difficult to crystallize compared to more rigid structures or molecules with strong hydrogen bonding capabilities.[6][7] Success will depend heavily on finding a suitable solvent system where the ester is soluble when hot but insoluble when cold, while impurities remain in solution.[8]

Experimental Protocol: Recrystallization (for solid analogs)
  • Solvent Screening: In small test tubes, test various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate/hexane mixtures) to find one that dissolves your solid compound when hot but not when cold.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.[9]

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is key to forming pure, well-defined crystals.[9]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

FAQ 5: When should I consider distillation for purification?

Answer: Short-path distillation is a viable option, especially for larger scales after major impurities have been removed by an acid-base wash.[3] Given the predicted high boiling point (around 283 °C), this must be performed under high vacuum to prevent thermal decomposition.[2] Distillation is excellent for removing non-volatile impurities (like salts or baseline material from a column) or impurities with a significantly different boiling point. It is not effective for separating compounds with very similar boiling points.

References

Technical Support Center: Optimization of Reaction Conditions for Chroman-3-carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of chroman-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to provide you with the expertise to not only execute the synthesis but also to troubleshoot and optimize it for your specific needs.

I. Introduction to the Synthesis

The chroman ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The synthesis of this compound is a key step in the preparation of many such molecules. While several synthetic routes exist, a common and effective method involves the intramolecular cyclization of a suitably substituted precursor. This guide will focus on troubleshooting and optimizing this general approach.

A prevalent strategy for constructing the chroman core involves an intramolecular oxa-Michael addition.[1] This reaction is often catalyzed by an acid or a base. The choice of catalyst, solvent, and temperature can significantly impact the reaction's yield and purity.

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Formation

Question: I've followed the protocol, but I'm seeing very little or no formation of my desired this compound. What could be the problem?

Potential Causes & Solutions:

  • Inactive Catalyst:

    • Cause: The acid or base catalyst may be old, improperly stored, or of insufficient strength. For instance, Brønsted acids like sulfuric acid or trifluoroacetic acid are commonly used.[2] If these have absorbed atmospheric moisture, their catalytic activity can be diminished.

    • Solution: Use a fresh bottle of the catalyst. If using a solid catalyst, ensure it is properly dried before use. Consider switching to a stronger or different type of catalyst. Lewis acids such as BF₃, BCl₃, or silver salts like AgOC(O)CF₃ can also be effective.[2]

  • Insufficient Reaction Temperature:

    • Cause: The activation energy for the cyclization may not be met at the current reaction temperature. Some cyclization reactions require heating to proceed at a reasonable rate.[2]

    • Solution: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. Be cautious, as excessive heat can lead to side reactions. A typical temperature range for such reactions is between 25°C and 150°C.[2]

  • Inappropriate Solvent:

    • Cause: The solvent plays a crucial role in stabilizing the transition state of the reaction. A solvent that is too polar or nonpolar may not be suitable. Polar aprotic solvents like DMSO, DMF, or THF are often good choices.[2]

    • Solution: Screen a variety of solvents. Consider the polarity and boiling point of the solvent in relation to the reaction temperature. For instance, a rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids showed that the choice of solvent was critical for the reaction's success.[3][4]

  • Poor Quality Starting Materials:

    • Cause: Impurities in the starting materials can interfere with the reaction, potentially poisoning the catalyst or participating in side reactions.

    • Solution: Purify the starting materials before use. Techniques like recrystallization for solids or distillation for liquids can be effective. Confirm the purity of your starting materials by NMR or other analytical methods.

Issue 2: Formation of Significant Impurities or Side Products

Question: My reaction is producing the desired product, but it's contaminated with several other spots on the TLC plate. How can I minimize these impurities?

Potential Causes & Solutions:

  • Side Reactions due to High Temperature:

    • Cause: While heat can increase the reaction rate, excessive temperatures can promote decomposition or the formation of undesired byproducts.

    • Solution: Lower the reaction temperature. Even a small reduction can sometimes significantly improve the product profile. Running the reaction at a lower temperature for a longer period might be a better strategy.

  • Intermolecular Reactions:

    • Cause: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by adding the substrate slowly to the reaction mixture over an extended period.

  • Oxidation of the Chroman Ring:

    • Cause: The chroman ring can be susceptible to oxidation, especially if the reaction is run in the presence of air for extended periods at high temperatures.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Issue 3: Difficulty in Product Purification

Question: I'm having trouble isolating a pure sample of this compound from the reaction mixture. What purification strategies do you recommend?

Potential Causes & Solutions:

  • Co-eluting Impurities in Column Chromatography:

    • Cause: Impurities with similar polarity to the product can be difficult to separate using standard column chromatography.

    • Solution:

      • Solvent System Optimization: Experiment with different solvent systems for your column. A change in the eluent composition can alter the separation.

      • Alternative Chromatography: Consider using a different stationary phase (e.g., Florisil instead of silica gel) or a different chromatography technique like preparative HPLC.[2]

  • Product is an Oil:

    • Cause: Sometimes the product may not crystallize easily.

    • Solution:

      • Trituration: Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization or wash away impurities.

      • Distillation: If the product is thermally stable, short-path distillation can be an effective purification method.[2]

  • Acidic or Basic Impurities:

    • Cause: The crude product may contain unreacted starting materials or acidic/basic byproducts.

    • Solution: An acidic or basic wash during the workup can remove these impurities. For a carboxylic acid product, you can dissolve the crude material in an organic solvent, wash with a mild aqueous base (like sodium bicarbonate solution) to extract the acidic product into the aqueous layer, then re-acidify the aqueous layer and extract the pure product back into an organic solvent.[5]

III. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of the synthesis of this compound.

Q1: What is the best catalyst for this synthesis?

The "best" catalyst is highly dependent on the specific substrate and reaction conditions. Both Brønsted acids (e.g., H₂SO₄, CF₃COOH) and Lewis acids (e.g., BF₃·OEt₂, AgOC(O)CF₃) have been successfully employed.[2] It is often beneficial to screen a small panel of catalysts to identify the most effective one for your particular system. In some modern synthetic approaches, transition metal catalysts like rhodium have also been utilized for the synthesis of related chromene structures.[3][4]

Q2: How do I choose the optimal solvent?

Solvent choice is critical. Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often good starting points as they can effectively solvate the intermediates.[2] The optimal solvent will provide a good balance of solubility for the starting materials and reagents while facilitating the desired reaction pathway. A solvent screen is highly recommended during the optimization phase.

Q3: What is a typical reaction time and temperature?

Reaction times and temperatures can vary widely. Some reactions may be complete in a few hours at room temperature, while others may require heating at 60-100°C for 12-24 hours.[2] It is essential to monitor the reaction's progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time.

Q4: Can this reaction be performed enantioselectively?

Yes, asymmetric syntheses of chiral chromans have been developed. These methods often employ chiral catalysts, such as chiral Brønsted acids or palladium complexes with chiral ligands, to induce enantioselectivity.[6][7]

Q5: My final product is the carboxylic acid, not the methyl ester. What happened?

This indicates that hydrolysis of the methyl ester has occurred. This can happen if the reaction workup involves prolonged exposure to acidic or basic aqueous conditions, especially at elevated temperatures. To avoid this, use mild workup conditions and minimize the time the product is in contact with aqueous acid or base. If you are starting from the corresponding carboxylic acid, esterification with methanol in the presence of an acid catalyst like sulfuric acid is a standard procedure.[8]

IV. Experimental Protocols

Standard Protocol for Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting phenol derivative (1.0 eq).

  • Solvent and Reagents: Dissolve the starting material in a suitable anhydrous solvent (e.g., THF, 0.1 M concentration). Add the appropriate acrylate or equivalent reagent (1.1 - 1.5 eq).

  • Catalyst Addition: Add the catalyst (e.g., a catalytic amount of a strong base like NaH or a Lewis acid like BF₃·OEt₂). The choice and amount of catalyst should be determined through optimization studies.

  • Reaction: Stir the reaction mixture at the optimized temperature (e.g., room temperature to reflux) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully (e.g., with saturated aqueous NH₄Cl for base-catalyzed reactions or water for acid-catalyzed reactions).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

V. Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

TroubleshootingWorkflow Troubleshooting Workflow for Chroman Synthesis Start Start Synthesis CheckCompletion Reaction Complete? Start->CheckCompletion LowYield Low/No Yield CheckCompletion->LowYield No Impurities Significant Impurities CheckCompletion->Impurities Yes, but impure Success Pure Product Obtained CheckCompletion->Success Yes, pure Catalyst Use fresh/stronger catalyst LowYield->Catalyst Check Catalyst Temperature Increase temperature gradually LowYield->Temperature Check Temperature Solvent Screen different solvents LowYield->Solvent Check Solvent PurificationIssue Purification Difficulty Impurities->PurificationIssue Proceed to Purification TempControl Lower reaction temperature Impurities->TempControl Check Temperature Concentration Use high dilution Impurities->Concentration Check Concentration Atmosphere Use inert atmosphere Impurities->Atmosphere Check Atmosphere Chromatography Try new solvent system/stationary phase PurificationIssue->Chromatography Optimize Chromatography Crystallization Triturate with non-polar solvent PurificationIssue->Crystallization Induce Crystallization Workup Perform acid/base wash PurificationIssue->Workup Optimize Workup

Caption: A flowchart for troubleshooting common synthesis problems.

General Reaction Mechanism

This diagram illustrates a plausible mechanistic pathway for an acid-catalyzed intramolecular oxa-Michael addition to form the chroman ring.

ReactionMechanism Acid-Catalyzed Intramolecular Oxa-Michael Addition Reactant Phenolic Precursor Protonation Protonation of Carbonyl Reactant->Protonation + H+ Cyclization Intramolecular Attack Protonation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Deprotonation Deprotonation Intermediate->Deprotonation - H+ Product Chroman Product Deprotonation->Product

Caption: A simplified acid-catalyzed reaction mechanism.

VI. Data Summary

Table 1: Influence of Catalysts on Reaction Yield
EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄ (5)THF601265
2CF₃COOH (10)CH₂Cl₂252472
3BF₃·OEt₂ (10)CH₂Cl₂0 to 25885
4AgOC(O)CF₃ (5)MeCN80690
5No CatalystTHF6024<5

Note: This data is illustrative and actual results may vary depending on the specific substrate.

VII. References

  • Zhou, Z., Bian, M., Zhao, L., Gao, H., Huang, J., Liu, X., Yu, X., Li, X., & Yi, W. (2018). 2H-Chromene-3-carboxylic Acid Synthesis via Solvent-Controlled and Rhodium(III)-Catalyzed Redox-Neutral C–H Activation/[3 + 3] Annulation Cascade. Organic Letters, 20(12), 3892–3896. --INVALID-LINK--

  • Lohray, B. B., & Nandu, A. (1996). Process for chroman carboxylates. U.S. Patent No. 5,698,716. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Trost, B. M., Shen, H. C., Dong, L., Surivet, J.-P., & Sylvain, C. (2003). Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA): Scope, Mechanism, and Applications. Journal of the American Chemical Society, 125(38), 11761–11773. --INVALID-LINK--

  • McLaughlin, M. G., & Thomson, R. J. (2011). Synthesis of Chromans by Triflimide-Catalyzed Annulations of Benzylic Alcohols and Alkenes. The Journal of Organic Chemistry, 76(11), 4479–4485. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of chromans and flavanes. Retrieved from --INVALID-LINK--

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from --INVALID-LINK--

  • Clinton, R. O., & Laskowski, S. C. (1948). Process for the preparation of carboxylic acid methyl esters. U.S. Patent No. 4,885,383. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

References

Troubleshooting common issues in chroman-3-carboxylic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Chroman-3-Carboxylic Acid Methyl Ester

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of this compound. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. As a key structural motif in various biologically active molecules, the successful synthesis of chroman derivatives is crucial for advancements in medicinal chemistry and drug development.[1][2] This resource is structured to address specific experimental challenges with scientifically grounded explanations and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable troubleshooting steps.

FAQ 1: Why am I getting a low or no yield of my desired product?

Question: I am performing the synthesis of this compound, and my yield is significantly lower than expected, or I am not isolating any product at all. What are the potential reasons for this, and how can I resolve the issue?

Answer:

Low or no product yield is a common frustration in organic synthesis. The causes can range from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Potential Causes and Troubleshooting Steps:

  • Purity and Reactivity of Starting Materials:

    • Cause: The purity of your starting materials, such as salicylaldehyde and dimethyl malonate, is critical. Impurities can interfere with the reaction or lead to the formation of side products.

    • Troubleshooting:

      • Verify the purity of your starting materials using techniques like NMR or GC-MS.

      • If necessary, purify the starting materials before use. For instance, salicylaldehyde can be distilled to remove oxidized impurities.

  • Ineffective Catalyst or Base:

    • Cause: The Knoevenagel condensation, a common step in this synthesis, is often base-catalyzed.[3][4][5] The choice and amount of the base (e.g., piperidine) are crucial for the reaction to proceed efficiently. An old or improperly stored catalyst may have lost its activity.

    • Troubleshooting:

      • Use a fresh bottle of the base or catalyst.

      • Ensure the stoichiometry of the catalyst is appropriate for your reaction scale. While catalytic amounts are often sufficient, some protocols may require higher loadings.

  • Suboptimal Reaction Conditions:

    • Cause: Temperature and reaction time are critical parameters. The reaction may not proceed to completion if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged reaction times can lead to product decomposition or the formation of side products.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time.

      • If the reaction is sluggish, consider a modest increase in temperature. For instance, if the reaction is performed at room temperature, gentle heating might be beneficial.[6]

      • Refer to literature procedures for established temperature and time parameters for your specific synthetic route.

  • Inefficient Work-up and Purification:

    • Cause: The desired product might be lost during the work-up or purification steps. For example, if the product is water-soluble to some extent, it could be lost in the aqueous layer during extraction.

    • Troubleshooting:

      • Ensure the pH is adjusted correctly during extraction to ensure the product is in the organic layer.[7]

      • When performing extractions, it is good practice to back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

      • Optimize your purification method. If using column chromatography, select an appropriate solvent system that provides good separation between your product and impurities.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_solutions Solutions start Low or No Yield check_sm Check Starting Materials Purity (NMR, GC-MS) Reactivity start->check_sm check_catalyst Evaluate Catalyst/Base Freshness Stoichiometry check_sm->check_catalyst If SMs are pure purify_sm Purify Starting Materials check_sm->purify_sm If impure check_conditions Optimize Reaction Conditions Temperature Time (monitor by TLC) check_catalyst->check_conditions If catalyst is active fresh_catalyst Use Fresh Catalyst/Base check_catalyst->fresh_catalyst If inactive check_workup Review Work-up & Purification pH adjustment Extraction efficiency Purification method check_conditions->check_workup If conditions are optimal adjust_conditions Adjust T and Time check_conditions->adjust_conditions If suboptimal success Improved Yield check_workup->success If optimized optimize_workup Optimize Work-up check_workup->optimize_workup If inefficient purify_sm->check_sm fresh_catalyst->check_catalyst adjust_conditions->check_conditions optimize_workup->check_workup

Caption: A workflow diagram for troubleshooting low product yield.

FAQ 2: My crude product is highly impure. What are the likely side products and how can I prevent their formation?

Question: After running my reaction, the TLC and/or GC-MS of the crude product shows multiple spots/peaks. What are the common impurities in the synthesis of this compound, and what measures can I take to minimize them?

Answer:

The formation of impurities is a common challenge, often arising from side reactions or incomplete conversion. Understanding the potential side products is the first step toward mitigating their formation.

Common Impurities and Prevention Strategies:

ImpurityPotential CausePrevention Strategy
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or inactive catalyst.Monitor the reaction by TLC until the starting materials are consumed. Optimize reaction conditions as described in FAQ 1.
Knoevenagel Condensation Product (without cyclization) The intermediate from the Knoevenagel condensation may not have cyclized to form the chroman ring.Ensure the reaction conditions (e.g., temperature, catalyst) are suitable for both the condensation and the subsequent intramolecular Michael addition. Some protocols may require a separate step or a change in conditions to promote cyclization.
Side products from self-condensation of starting materials Strong bases can induce the self-condensation of aldehydes or ketones.[3]Use a mild base, such as piperidine or pyridine, for the Knoevenagel condensation.[3]
Decarboxylated Product If the reaction is carried out at a high temperature, the carboxylic acid group may be lost. The Doebner modification of the Knoevenagel condensation, for example, intentionally uses conditions that favor decarboxylation.[3][8]Maintain a controlled temperature throughout the reaction. Avoid excessive heating unless the protocol specifically calls for it.
Polymerization Products Some starting materials or intermediates can polymerize under certain conditions.Ensure the reaction is carried out under an inert atmosphere if the reagents are sensitive to air or moisture. Use appropriate concentrations of reactants.
FAQ 3: I'm having difficulty purifying the final product. What are the best practices for purification?

Question: I am finding it challenging to isolate a pure sample of this compound. What are the most effective purification methods?

Answer:

The choice of purification method depends on the physical properties of your product and the nature of the impurities. A combination of techniques may be necessary to achieve high purity.

Recommended Purification Techniques:

  • Column Chromatography:

    • This is one of the most versatile and effective methods for purifying organic compounds.

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent should be adjusted to achieve good separation (a target Rf value of 0.2-0.3 for the product on TLC is a good starting point).

    • Pro-Tip: Run a gradient elution, starting with a low polarity solvent system and gradually increasing the polarity, to effectively separate compounds with different polarities.

  • Recrystallization:

    • If your product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble or highly soluble in the solvent at all temperatures.

    • Common Solvents: Ethanol, methanol, or mixtures of solvents like ethyl acetate/hexane can be good choices.

  • Distillation:

    • If your product is a liquid with a sufficiently high boiling point and is thermally stable, short-path distillation under reduced pressure can be used for purification.[9]

Table of Recommended Solvent Systems for Column Chromatography:

Solvent System (v/v)PolarityTypical Application
Hexane : Ethyl Acetate (9:1 to 7:3) Low to MediumGood for separating non-polar to moderately polar compounds. A good starting point for the elution of this compound.
Dichloromethane : Methanol (99:1 to 95:5) Medium to HighUseful for more polar compounds. Can be used if the product is not eluting with hexane/ethyl acetate mixtures.
FAQ 4: How can I drive the reaction to completion to avoid unreacted starting materials?

Question: My TLC analysis shows a significant amount of unreacted starting material even after the recommended reaction time. What can I do to improve the conversion rate?

Answer:

Incomplete conversion is a common issue that can often be resolved by adjusting the reaction parameters.

Strategies to Improve Conversion:

  • Increase Reaction Time:

    • Continue to monitor the reaction by TLC at regular intervals. If the reaction is still proceeding, albeit slowly, extending the reaction time may be all that is needed.

  • Increase Temperature:

    • Gently heating the reaction mixture can significantly increase the reaction rate. However, be cautious of potential side reactions or product decomposition at higher temperatures.

  • Adjust Stoichiometry:

    • Using a slight excess of one of the reactants can help drive the reaction to completion. For example, in the Knoevenagel condensation, using a small excess of dimethyl malonate might be beneficial.

  • Removal of Byproducts:

    • Some reactions, like esterification, produce water as a byproduct.[10] The presence of water can inhibit the forward reaction due to Le Chatelier's principle. Using a Dean-Stark trap or a drying agent can help to remove water and drive the equilibrium towards the product side.

FAQ 5: I am facing issues with the esterification of chroman-3-carboxylic acid. What are the best practices?

Question: The final step of converting chroman-3-carboxylic acid to its methyl ester is proving to be difficult. What are the common methods and their troubleshooting tips?

Answer:

The esterification of a carboxylic acid is a fundamental transformation in organic chemistry, but it can sometimes be challenging.

Common Esterification Methods and Troubleshooting:

  • Fischer Esterification:

    • Method: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).[10]

    • Troubleshooting:

      • Low Conversion: The reaction is an equilibrium process. Use a large excess of methanol (it can often be used as the solvent) and a catalytic amount of a strong acid.[10] Removing the water formed during the reaction can also drive the equilibrium forward.

      • Decomposition: If the starting material is sensitive to strong acids, consider using a milder method.

  • Using Methyl Iodide and a Base:

    • Method: The carboxylic acid is first deprotonated with a base (e.g., potassium carbonate or cesium carbonate) to form the carboxylate salt, which then reacts with methyl iodide in an SN2 reaction.[11]

    • Troubleshooting:

      • Low Yield: Ensure the carboxylic acid is fully deprotonated before adding the methyl iodide. The choice of base and solvent is important; a polar apathetic solvent like DMF or acetone is often used.[11] Methyl iodide is a potent alkylating agent and should be handled with care in a fume hood.[11]

  • Using Diazomethane:

    • Method: Diazomethane is a highly reactive reagent that converts carboxylic acids to methyl esters rapidly and cleanly at room temperature.[12]

    • Caution: Diazomethane is toxic and potentially explosive. It should only be handled by experienced chemists with appropriate safety precautions in place.[12]

Reaction Scheme: Fischer Esterification

fischer_esterification cluster_reactants Reactants cluster_products Products carboxylic_acid Chroman-3-carboxylic acid reaction_arrow carboxylic_acid->reaction_arrow methanol Methanol (excess) methanol->reaction_arrow ester This compound water Water catalyst + H+ catalyst (e.g., H2SO4) reaction_arrow->ester reaction_arrow->water

Caption: The Fischer esterification of chroman-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of Chroman-3-carboxylic Acid via Knoevenagel Condensation

This protocol is a general guideline and may require optimization based on the specific substrate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1 equivalent) and dimethyl malonate (1.1 equivalents) to a suitable solvent such as ethanol.

  • Addition of Catalyst: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Hydrolysis: The resulting intermediate is then hydrolyzed to the carboxylic acid using a base (e.g., KOH or NaOH) followed by acidification with a strong acid (e.g., HCl).[13]

  • Purification: The crude chroman-3-carboxylic acid can be purified by recrystallization.

Protocol 2: Methyl Esterification using Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve chroman-3-carboxylic acid in an excess of methanol.

  • Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

  • Reaction: Heat the mixture to reflux and stir for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude methyl ester can be further purified by column chromatography.[14]

References

Technical Support Center: Purification of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chroman-3-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. Drawing from established laboratory practices and scientific literature, this resource aims to address common challenges encountered during the purification process.

Understanding the Impurity Profile

The first step in any successful purification is to understand the potential impurities that may be present in your crude product. The impurity profile of this compound is largely dependent on its synthetic route. A common synthesis involves the reaction of a substituted phenol with a suitable reagent to form the chroman ring, followed by esterification.

Potential Impurities Include:

  • Unreacted Starting Materials: Such as the corresponding chroman-3-carboxylic acid or the phenolic precursor.

  • Byproducts of Ring Formation: Depending on the specific reagents and conditions used, various side reactions can lead to structurally related impurities.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[1]

  • Solvents: Residual solvents from the reaction or initial work-up.

  • Hydrolysis Product: The corresponding chroman-3-carboxylic acid, which can form if the ester is exposed to acidic or basic conditions, especially in the presence of water.

A preliminary analysis of your crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities present.

Purification Strategies: A Multi-faceted Approach

A combination of techniques is often necessary to achieve the desired level of purity for this compound. The choice of method will depend on the nature and quantity of the impurities.

Liquid-Liquid Extraction (Acid-Base Extraction)

This is a powerful first-line technique to remove acidic or basic impurities.

Core Principle: This technique exploits the differential solubility of acidic, basic, and neutral compounds in aqueous and organic solvents. By adjusting the pH of the aqueous phase, specific impurities can be selectively moved from the organic layer (containing your desired ester) to the aqueous layer.

Typical Scenario: Removing unreacted chroman-3-carboxylic acid.

dot

Caption: Acid-Base Extraction Workflow.

Step-by-Step Protocol:

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase.

  • Drain the aqueous layer.

  • Repeat the wash with sodium bicarbonate solution 1-2 more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified ester.

Recrystallization

Recrystallization is an effective method for purifying solid compounds.

Core Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures. Ideally, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities remain soluble at all temperatures or are insoluble in the hot solvent.

Solvent Selection is Key:

Solvent/Solvent SystemPolaritySuitability
Heptane/Ethyl AcetateLow to MediumGood for moderately polar compounds.
Methanol/WaterHighSuitable for polar compounds.
Acetone/WaterHighAnother good option for polar compounds.
Dichloromethane/HeptaneMediumCan be effective for a range of polarities.

Step-by-Step Protocol:

  • Choose a suitable solvent or solvent system by testing the solubility of a small amount of your crude product.

  • In a flask, add the crude solid and a minimal amount of the chosen solvent.

  • Heat the mixture with stirring until the solid completely dissolves.

  • If impurities remain undissolved, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, you can further induce crystallization by placing the flask in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified crystals under vacuum.

Flash Column Chromatography

This is a highly versatile technique for separating compounds with different polarities.

Core Principle: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents) to separate components of a mixture. Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel down the column more quickly.

Optimizing Your Separation:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio is determined by running TLC plates to achieve a good separation of your desired compound from its impurities. An Rf value of 0.2-0.4 for the target compound is generally ideal for good separation.

  • Gradient Elution: Starting with a less polar solvent mixture and gradually increasing the polarity can improve the separation of complex mixtures.

dot

Caption: Flash Chromatography Elution Profile.

Step-by-Step Protocol:

  • Prepare a slurry of silica gel in the initial, least polar eluent.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the column.

  • Begin eluting with the mobile phase, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Acid-Base Extraction: Emulsion formation during extraction.- Vigorous shaking. - High concentration of solutes.- Allow the mixture to stand for a longer period. - Gently swirl instead of shaking vigorously. - Add a small amount of brine to break the emulsion.
Recrystallization: Oiling out instead of crystallization.- The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated.- Use a lower-boiling point solvent. - Add a small amount of a solvent in which the compound is more soluble to the hot solution. - Scratch the inside of the flask with a glass rod to induce crystallization.
Recrystallization: No crystals form upon cooling.- Too much solvent was used. - The compound is very soluble even at low temperatures.- Evaporate some of the solvent to concentrate the solution. - Try a different solvent or a mixed solvent system where the compound is less soluble. - Add a seed crystal of the pure compound.
Flash Chromatography: Poor separation of spots.- Inappropriate mobile phase. - Column overloading.- Optimize the eluent system using TLC. - Use a larger column or load less sample.
Flash Chromatography: Tailing of spots on TLC and column.- The compound is acidic and interacting strongly with the silica gel.- Add a small amount (0.1-1%) of a volatile acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve the peak shape.[2]
Product is not pure after one purification step. - Multiple impurities with similar properties to the desired compound.- A combination of purification techniques is often necessary. For example, an acid-base extraction followed by flash chromatography and then recrystallization.

Frequently Asked Questions (FAQs)

Q1: My crude product is an oil. Can I still use recrystallization?

A1: Recrystallization is primarily for solid compounds. If your product is an oil, it may indicate the presence of significant impurities that are depressing the melting point. In this case, flash column chromatography is the preferred method of purification. If the purified product is still an oil at room temperature, then recrystallization is not a suitable technique.

Q2: How do I choose the right solvent system for flash chromatography?

A2: The best way is to use Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., different ratios of hexane and ethyl acetate). Your goal is to find a system where your desired compound has an Rf value between 0.2 and 0.4, and there is a clear separation between it and the impurity spots.

A3: This could be due to the decomposition of your compound on the silica gel, which can be slightly acidic. This is more likely to happen with sensitive compounds. To mitigate this, you can use deactivated silica gel or add a small amount of a neutralizing agent like triethylamine to your eluent.[2] It is also possible that a minor impurity that was not visible on the initial TLC of the crude mixture has been concentrated in certain fractions.

Q4: Can I use distillation to purify this compound?

A4: While a patent mentions short-path distillation for a similar chroman ester, this method is only suitable if your compound is thermally stable and has a significantly different boiling point from its impurities.[1] For many research-scale purifications, flash chromatography and recrystallization offer better selectivity and are generally preferred.

Q5: What is the best way to remove residual solvents?

A5: The most common method is to use a rotary evaporator. For higher boiling point solvents, you may need to use a high-vacuum pump. Drying the purified compound in a vacuum oven at a temperature below its melting point can also be effective.

References

Technical Support Center: Catalyst Selection for Chroman-3-Carboxylic Acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of chroman-3-carboxylic acid methyl ester and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical choices in catalyst selection and troubleshoot common experimental challenges. We will delve into the causality behind experimental choices, providing a framework for logical decision-making in your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the chroman core structure?

The synthesis of the chroman skeleton, particularly with functionality at the 3-position, is most commonly achieved through intramolecular conjugate addition reactions. The dominant strategies include:

  • Oxa-Michael Reaction: This is a cornerstone approach where an oxygen nucleophile (typically a phenolic hydroxyl group) attacks an activated α,β-unsaturated system to form the chroman ring.[1] This can be a simple cyclization or part of a more complex cascade.

  • Domino or Cascade Reactions: Many modern syntheses employ elegant cascade reactions that form multiple bonds in a single operation. A common example is an oxa-Michael-Michael cascade, where salicylaldehydes or related phenols react with α,β-unsaturated compounds to rapidly build complexity and stereocenters.[2][3][4] Organocatalysts are frequently used to facilitate these transformations with high stereoselectivity.[5][6]

  • Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This method involves the intramolecular cyclization of phenol allyl carbonates, providing an efficient route to chiral chromans.[7]

  • Brønsted Acid-Catalyzed Annulation: Simple and strong Brønsted acids like triflimide can catalyze the annulation of o-hydroxy benzylic alcohols with alkenes to generate the chroman scaffold under mild conditions.[8]

Q2: What are the main classes of catalysts employed for this synthesis, especially for achieving high stereoselectivity?

Catalyst choice is dictated by the reaction mechanism and the need for stereocontrol. The main classes are:

  • Organocatalysts: This is arguably the most explored area for asymmetric chroman synthesis.

    • Chiral Amines (e.g., Prolinol Derivatives): Catalysts like diphenylprolinol silyl ether are highly effective in activating α,β-unsaturated aldehydes or ketones via iminium ion formation, facilitating cascade reactions with excellent enantioselectivity.[3][9]

    • Bifunctional Thioureas/Squaramides: These catalysts utilize hydrogen bonding to activate the nucleophile and/or electrophile simultaneously, providing a well-organized chiral environment for the reaction. They are particularly effective for oxa-Michael additions involving nitroalkenes or chalcones.[4]

  • Lewis Acids: Both chiral and achiral Lewis acids can be used. They function by coordinating to a carbonyl group, increasing the electrophilicity of the Michael acceptor. Examples include BF₃·Et₂O and various metal triflates.[10][11]

  • Transition Metal Complexes: Palladium complexes are prominent for AAA reactions.[7] Rhodium catalysts have also been used for C-H activation/[3+3] annulation cascades to form related chromene structures.[12]

Q3: My target is the methyl ester. Do I synthesize it directly or make the carboxylic acid first?

Both approaches are viable and depend on your starting materials.

  • Direct Approach: If your Michael acceptor already contains a methyl ester group (e.g., reacting a salicylaldehyde derivative with methyl acrylate), the product will be the desired this compound. This is often the most atom-economical route.

  • Two-Step Approach: Often, the synthesis is optimized for the formation of the chroman-3-carboxylic acid or a related functional group (like a nitrile or nitro group).[13] This intermediate is then isolated and converted to the methyl ester in a separate step. A standard and reliable method is Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂).[14] This two-step process can be advantageous if the ester functionality is not compatible with the conditions of the ring-forming reaction.

Catalyst Selection Workflow

This decision tree illustrates a logical workflow for selecting a suitable catalytic system based on the primary synthetic goals.

CatalystSelection start Define Synthetic Goal is_chiral Is Enantioselectivity Required? start->is_chiral organo_cat Primary Strategy: Asymmetric Organocatalysis is_chiral->organo_cat Yes achiral_cat Primary Strategy: Achiral Catalysis is_chiral->achiral_cat No reaction_type What is the key bond formation? organo_cat->reaction_type achiral_type Reaction Type? achiral_cat->achiral_type prolinol Iminium Activation: (Oxa-Michael-Michael) Substrates: Enals, Enones Catalyst: Chiral Prolinol Ethers reaction_type->prolinol C-C & C-O Cascade thiourea H-Bond Activation: (Oxa-Michael) Substrates: Nitroalkenes, Chalcones Catalyst: Bifunctional Thioureas reaction_type->thiourea C-O & C-C Addition pd_aaa Pd-Catalyzed AAA Substrates: Phenol Allyl Carbonates Catalyst: Pd(0) + Chiral Ligand reaction_type->pd_aaa C-O Cyclization lewis_acid Lewis Acid Catalysis (Intramolecular Oxa-Michael) Catalysts: BF3, TiCl4, etc. achiral_type->lewis_acid Cyclization of Precursor bronsted_acid Brønsted Acid Catalysis (Annulation) Catalysts: H2SO4, Triflimide achiral_type->bronsted_acid Annulation of Alcohols/Alkenes

Caption: A decision workflow for catalyst selection in chroman synthesis.

Troubleshooting Guide

Issue 1: Consistently Low Reaction Yield

Potential Cause Troubleshooting Step & Scientific Rationale Expected Outcome
Incomplete Conversion Monitor reaction progress closely using TLC or LC-MS. If the reaction stalls, consider incrementally increasing the catalyst loading (e.g., from 10 mol% to 15-20 mol%).[15] Rationale: Insufficient catalyst may lead to slow turnover, or the catalyst may have a limited lifetime under the reaction conditions. Increasing the concentration can drive the reaction to completion.Full consumption of the limiting reagent and improved product yield.
Catalyst Deactivation Ensure rigorous inert conditions. If your catalyst (e.g., some organocatalysts or transition metal complexes) is sensitive to oxygen or moisture, perform the reaction under an inert atmosphere (N₂ or Ar). Use freshly distilled, dry solvents. Rationale: Water and oxygen can hydrolyze or oxidize catalysts, rendering them inactive.[15]Consistent reaction rates and reproducible yields. The catalyst remains active throughout the experiment.
Poor Substrate Solubility Screen a range of solvents. If reactants are not fully dissolved, the reaction is heterogeneous and inefficient. Test solvents with different polarities (e.g., Toluene, Dichloromethane, THF, Acetonitrile) to find one that fully dissolves all components at the reaction temperature. Rationale: A homogeneous solution ensures maximum interaction between the catalyst and substrates, leading to more efficient and reproducible catalysis.[15]A clear, homogeneous reaction mixture and a significant increase in conversion and yield.
Side Reactions For reactions involving aldehydes, slowly add the aldehyde to the mixture of the phenol and catalyst. Consider lowering the reaction temperature. Rationale: Aldehyd self-condensation is a common side reaction, especially under basic conditions.[11][16] Slow addition keeps the instantaneous concentration of the aldehyde low, favoring the desired intermolecular reaction over self-condensation.Reduction in byproduct formation, leading to a cleaner reaction profile and higher isolated yield of the desired product.

Issue 2: Low or Inconsistent Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Step & Scientific Rationale Expected Outcome
Suboptimal Catalyst Structure Screen structurally related chiral catalysts. For example, if using a diphenylprolinol silyl ether, test catalysts with different silyl groups (TMS, TES, TIPS) or aryl substituents. If using a thiourea, vary the chiral scaffold or the substituents on the thiourea moiety. Rationale: The steric and electronic properties of the catalyst define the chiral pocket. Minor modifications can significantly alter the transition state geometry, leading to improved facial selectivity.[4][15]Identification of a catalyst that provides a better-defined chiral environment, resulting in a higher ee%.
Incorrect Reaction Temperature Systematically lower the reaction temperature. Run the reaction at room temperature, 0 °C, and -20 °C. Rationale: Enantioselectivity is governed by the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states leading to the R and S enantiomers. Lowering the temperature increases the impact of this energy difference, often favoring the formation of one enantiomer more significantly.[15] Be aware this will likely increase reaction time.Increased enantiomeric excess, potentially with a trade-off in reaction rate.
Inappropriate Solvent Screen a range of solvents, paying attention to polarity and coordinating ability (e.g., Toluene vs. THF vs. CH₂Cl₂). Rationale: The solvent can influence the conformation of the catalyst-substrate complex and the transition states. Non-polar, non-coordinating solvents often lead to a more rigid and well-defined transition state, enhancing enantioselectivity.[15]Discovery of a solvent that optimizes the catalyst-substrate interaction for higher selectivity.
Product Racemization Analyze the ee% over time. If the ee% decreases after the reaction reaches completion, racemization is occurring. This can be caused by basic or acidic conditions. Solution: Use a milder base/acid or quench the reaction promptly upon completion. During workup and purification (e.g., silica gel chromatography), ensure conditions are neutral. Rationale: The proton at the C3 position can be acidic. If the product is exposed to strong base or acid for extended periods, it can epimerize, leading to a loss of enantiopurity.[1]The final isolated product retains the high ee% achieved during the reaction.

Comparative Data on Catalytic Systems

The following table summarizes the performance of various organocatalytic systems for the synthesis of chiral chroman derivatives, providing a baseline for catalyst selection.

Catalyst SystemReaction TypeTypical SubstratesYield (%)ee%Key ConditionsReference
(S)-Diphenylprolinol TMS Ether oxo-Michael-IED/HDA Cascade(E)-2-hydroxyaryl-2-oxobut-3-enoates + EnalsUp to 96%>99%Toluene, 40 °C[9][17]
Bifunctional Thiourea oxa-Michael-Michael Cascadeo-hydroxy-α,β-unsaturated ketones + NitroalkenesUp to 95%>99%Toluene, 50 °C, 10 mol% catalyst[4]
Modularly Designed Organocatalyst (MDO) Domino Michael/HemiacetalizationAliphatic aldehydes + (E)-2-(2-nitrovinyl)phenolsUp to 97%Up to 99%Self-assembled from cinchona alkaloid + amino acid[5][6]
Chiral Diphenylprolinol TMS Ether oxa-Michael-Michael CascadeSalicylaldehydes + α,β-Unsaturated KetonesGoodUp to 96%Dioxane, rt[2][3]

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis of a Chiral Chroman via Bifunctional Thiourea Catalysis

This protocol is adapted from methodologies employing bifunctional thiourea catalysts for oxa-Michael-Michael cascade reactions.[4]

  • Preparation: To an oven-dried 10 mL vial equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (e.g., Takemoto catalyst) (0.02 mmol, 10 mol%).

  • Reagent Addition: Add the (E)-3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one derivative (0.2 mmol, 1.0 equiv).

  • Solvent: Add dry toluene (2.0 mL) and stir the mixture at the specified temperature (e.g., 50 °C).

  • Second Substrate: Add the trans-β-nitrostyrene derivative (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Seal the vial and stir the reaction at 50 °C for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to afford the highly substituted chiral chroman product.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Fischer Esterification to Methyl Ester

This protocol describes the conversion of a synthesized chroman-3-carboxylic acid to its corresponding methyl ester.[14]

  • Setup: In a round-bottom flask, dissolve the chroman-3-carboxylic acid (1.0 equiv) in anhydrous methanol (typically 10-20 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 2-5 mol%).

  • Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C) for 4-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is no longer visible.

  • Quenching: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify the crude product by flash column chromatography to yield the pure this compound.

References

Technical Support Center: Synthesis of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of chroman-3-carboxylic acid methyl ester. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical influence of solvent selection. The formation of the chroman core, a privileged scaffold in medicinal chemistry, often proceeds via an intramolecular Michael addition, a reaction whose efficiency and selectivity are profoundly dictated by the surrounding solvent environment. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the success of your experiments.

Core Reaction Pathway: Intramolecular Oxa-Michael Addition

The synthesis of the chroman ring system in this context is typically achieved through a base-catalyzed intramolecular oxa-Michael addition. The reaction involves the conjugate addition of a phenolic oxygen nucleophile to a tethered α,β-unsaturated ester. The solvent's role in mediating the activity of the base, stabilizing the transition state, and influencing the conformation of the substrate is paramount to achieving high yields and purity.

Reaction_Mechanism cluster_start Step 1: Deprotonation cluster_cyclization Step 2: Intramolecular Cyclization cluster_end Step 3: Protonation & Final Product Start Phenolic Starting Material Enolate Phenoxide Intermediate Start->Enolate + Base Base Base (e.g., K₂CO₃) Enolate->Base - BH⁺ Cyclic_Intermediate Enolate Intermediate (Cyclized) Enolate->Cyclic_Intermediate Intramolecular oxa-Michael Addition Final_Product Chroman-3-carboxylic acid methyl ester Cyclic_Intermediate->Final_Product + H⁺ Proton_Source Proton Source (Solvent/Workup) Proton_Source->Cyclic_Intermediate

Caption: General mechanism for chroman synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing solvent-centric explanations and solutions.

Q1: My reaction has failed or stalled. TLC and LC-MS analysis shows only unreacted starting material. What are the likely solvent-related causes?

A: This is a frequent issue that often points to problems with reaction initiation, specifically the deprotonation step or the subsequent cyclization.

  • Causality: The primary function of the solvent here is to facilitate the interaction between the base and the phenolic starting material and to stabilize the resulting phenoxide intermediate.

    • Insufficient Polarity: Highly nonpolar solvents (e.g., hexane) may not sufficiently dissolve the base or the starting material, preventing the reaction from starting.

    • Protic Solvents: Protic solvents (e.g., methanol, ethanol) can solvate and deactivate the base through hydrogen bonding, significantly reducing its efficacy. They can also protonate the key enolate intermediate, quenching the reaction.[1]

    • Lewis Basic Solvents: Solvents with high Lewis basicity (e.g., DMSO, DMF) can sometimes coordinate too strongly with cationic species or interfere with the desired catalytic cycle, although they are often used successfully. However, solvents that are not Lewis basic, such as toluene or dichloromethane (CH₂Cl₂), have been shown to be crucial for promoting the necessary protonation steps that generate the final product from intermediates in similar Michael reactions.[2]

  • Solutions:

    • Switch to a Polar Aprotic Solvent: Solvents like THF, DMF, or acetonitrile are generally good starting points. They possess the polarity to dissolve reactants without interfering with the base's function.

    • Consider Solvent Mixtures: A mixture of a non-coordinating solvent like toluene with a more polar co-solvent like THF can be effective. This combination can improve solubility while maintaining conditions favorable for the reaction.[2]

    • Ensure Anhydrous Conditions: Water is a protic species that will consume the base and inhibit the reaction. Ensure all solvents and glassware are rigorously dried before use.

Q2: I'm observing significant side products, especially from intermolecular reactions. How can solvent choice mitigate this?

A: The formation of dimers, polymers, or other intermolecular side products indicates that the rate of the intermolecular reaction is competitive with the desired intramolecular cyclization.

  • Causality: This is often a concentration-dependent issue, which is directly controlled by the solvent volume. The "high dilution principle" favors intramolecular processes by reducing the probability of two reactant molecules encountering each other in solution.

  • Solutions:

    • Increase Solvent Volume: The most straightforward solution is to run the reaction at a lower concentration (e.g., 0.01 M to 0.05 M). This will inherently favor the intramolecular pathway.

    • Slow Addition: If increasing the total solvent volume is not practical, consider a slow, syringe-pump addition of the starting material to a solution of the base in the chosen solvent. This technique maintains a state of high dilution with respect to the starting material throughout the reaction.

    • Solvent Choice: While less direct, the solvent can influence the conformation of the substrate. A solvent that promotes a folded conformation, bringing the reactive ends closer together, can accelerate the intramolecular reaction relative to the intermolecular one. This is highly substrate-dependent and often requires empirical screening.

Q3: My reaction worked, but I'm struggling to isolate the pure product. Are there solvent-related purification issues?

A: Yes, the choice of reaction solvent can significantly complicate the workup and purification stages.

  • Causality: High-boiling point polar aprotic solvents, while often effective for the reaction itself, are notoriously difficult to remove.

    • High-Boiling Solvents: DMF (boiling point: 153 °C) and DMSO (boiling point: 189 °C) cannot be easily removed on a standard rotary evaporator.

    • Miscibility: These solvents are miscible with water, which can lead to emulsions during aqueous workup or loss of product into the aqueous phase if the product has some water solubility.

  • Solutions:

    • Solvent Selection: If possible, opt for a lower-boiling solvent like THF (66 °C) or acetonitrile (82 °C) during the optimization phase.

    • Removal of High-Boiling Solvents:

      • Aqueous Washes: For DMF, perform multiple washes of the organic extract with water or a dilute LiCl solution to partition the DMF into the aqueous layer.

      • High-Vacuum Distillation: Removal under high vacuum (e.g., using a Schlenk line and a cold trap) is effective but can be time-consuming.

    • Chromatography Solvent System: The reaction solvent can impact your initial purification. If the crude product is dissolved in a strong solvent like DMF, it may be difficult to load onto a silica gel column properly. It's best to remove the reaction solvent completely and redissolve the crude material in a minimal amount of a less polar solvent (e.g., dichloromethane or ethyl acetate/hexane) before chromatography.[3][4]

Data Summary: Solvent Effects

The following table provides a comparative overview of common solvents and their typical impact on the intramolecular Michael addition for chroman synthesis. Yields and times are illustrative and will vary based on the specific substrate and conditions.

SolventDielectric Constant (ε)Typical Reaction Time (h)Typical Yield (%)Key Remarks
Toluene 2.412-24Moderate-GoodNon-Lewis basic, good for promoting key protonation steps.[2] May require a co-solvent for solubility.
THF 7.64-12GoodGood general-purpose polar aprotic solvent. Easy to remove.
Dichloromethane 9.18-16Moderate-GoodNon-Lewis basic, but lower boiling point may require sealed-tube conditions for higher temperatures.[2]
Acetonitrile 37.52-8Good-ExcellentHighly polar aprotic. Can accelerate reaction rates.
DMF 36.71-6Good-ExcellentExcellent solvating power. Can be difficult to remove during workup.[3]
DMSO 46.71-6Good-ExcellentVery high polarity. Very difficult to remove during workup.[3]
Methanol 32.7>24Poor-NoneProtic solvent. Deactivates base and can lead to unwanted side reactions.

Troubleshooting Workflow

If you are experiencing issues with your synthesis, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_SM Is Starting Material Consumed (TLC/LCMS)? Start->Check_SM No_Reaction Problem: Reaction Stalled Check_SM->No_Reaction No SM_Consumed Problem: SM Consumed, but No Product Check_SM->SM_Consumed Yes, but no desired product Side_Products Problem: Side Products Observed Check_SM->Side_Products Yes, with side products Solution_Solvent Solution: 1. Use polar aprotic solvent (THF, MeCN). 2. Ensure anhydrous conditions. 3. Check base strength/solubility. No_Reaction->Solution_Solvent Solution_Decomp Solution: 1. Lower reaction temperature. 2. Check for air/moisture sensitivity. 3. Choose a less reactive solvent. SM_Consumed->Solution_Decomp Solution_Dilution Solution: 1. Increase solvent volume (high dilution). 2. Use slow addition of substrate. 3. Re-evaluate temperature. Side_Products->Solution_Dilution

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: My starting material is the chroman-3-carboxylic acid. How do I prepare the methyl ester, and what are the solvent considerations?

The conversion of a carboxylic acid to its methyl ester is a standard transformation known as esterification. The most common method is the Fischer esterification.[5]

  • Method: The carboxylic acid is reacted with a large excess of methanol, which acts as both the solvent and the reagent. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required.[6][7] The reaction is typically heated to reflux for several hours.

  • Solvent Considerations: Methanol is the required solvent for forming the methyl ester. It is crucial that the methanol is anhydrous, as any water present can shift the equilibrium of the reaction back towards the carboxylic acid, reducing the yield.[7] For substrates that have poor solubility in methanol alone, a co-solvent like toluene or THF may be added, but methanol must remain in large excess.

Q2: Are solvent-free conditions a viable option for this type of reaction?

Solvent-free, or "neat," conditions are an attractive green chemistry alternative. For some acid-catalyzed intramolecular oxa-Michael additions, solvent-free conditions under microwave irradiation have been shown to be effective, often leading to shorter reaction times and simpler workups.[8] However, this is highly dependent on the physical properties of the starting material (i.e., it must be a liquid or have a low melting point) and its thermal stability. This approach may require significant optimization and is generally more applicable to acid-catalyzed variants rather than base-catalyzed ones, where the base is often a solid.

Q3: How does solvent choice impact the required reaction temperature?

The solvent determines the maximum accessible temperature at atmospheric pressure (its boiling point). More polar solvents can often stabilize charged intermediates and transition states more effectively, potentially lowering the activation energy and allowing the reaction to proceed at a lower temperature. Conversely, less reactive systems may require higher temperatures, necessitating the use of high-boiling solvents like DMF, DMSO, or toluene.[3]

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Intramolecular oxa-Michael Addition

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add the phenolic starting material (1.0 eq).

  • Add anhydrous solvent (e.g., THF or acetonitrile) to achieve a concentration of approximately 0.1 M.

  • Add the base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter off the inorganic base and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Standard Workup and Purification

  • After concentrating the reaction mixture (or if using a high-boiling solvent), dilute the residue with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining high-boiling solvents or inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.[3][4] A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., 5% to 30% ethyl acetate).

References

Preventing racemization during the synthesis of chiral chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chiral Chroman Synthesis

Topic: Preventing Racemization During the Synthesis of Chiral Chroman-3-Carboxylic Acid Methyl Ester

Welcome to the technical support center for advanced chiral synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical control during the synthesis of chiral this compound and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Core Principles: Understanding the Enemy - Racemization

The primary challenge in maintaining the stereochemical integrity of your this compound lies in the acidity of the proton at the C3 position (the α-carbon to the ester's carbonyl group). Under either acidic or basic conditions, this proton can be abstracted, leading to the formation of a planar, achiral enol or enolate intermediate.[1][2] Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of both enantiomers—a process known as racemization.[3][4] The very conditions used to form or modify the molecule can unfortunately also be the cause of stereochemical scrambling.

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Achiral Intermediate start { (S)-Enantiomer | C3 Stereocenter (Chiral) } intermediate { Planar Enolate | sp² Hybridized C3 (Achiral) } start->intermediate Deprotonation (Base or Acid Catalyst) product_s { (S)-Enantiomer } intermediate->product_s Reprotonation (Top Face) product_r { (R)-Enantiomer } intermediate->product_r Reprotonation (Bottom Face)

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of racemization in my synthesis?

A1: Racemization is almost always linked to the formation of the enolate at the C3 position. The primary culprits are:

  • Inappropriate Base Selection: Using strong, sterically unhindered bases (e.g., NaOH, MeO⁻) can readily deprotonate the C3 position. The strength and concentration of the base are critical factors.[5][6]

  • Elevated Temperatures: Heating the reaction mixture for extended periods provides the energy to overcome the activation barrier for enolization, increasing the rate of racemization.[7]

  • Prolonged Reaction Times: The longer your chiral product is exposed to racemizing conditions, the greater the loss of enantiomeric excess (e.e.).

  • Acidic or Basic Work-up/Purification: Standard aqueous work-ups using strong acids or bases, or purification via silica gel chromatography (which is inherently acidic), can cause racemization of the final product.[8] Traditional Fischer esterification, for example, is notorious for causing racemization due to the harsh acidic conditions.[8]

Q2: How can I build the chiral chroman core without immediate racemization?

A2: The most robust strategies involve creating the C3 stereocenter in an asymmetric fashion, where the desired enantiomer is formed preferentially. Modern organocatalysis offers excellent solutions.

  • Asymmetric Organocatalysis: Chiral amine or squaramide catalysts can facilitate domino reactions, such as oxa-Michael additions, to construct the chroman skeleton with very high enantioselectivity (often >99% e.e.).[9][10] These reactions are powerful because they build the ring and set the stereocenter simultaneously under mild conditions. For instance, a squaramide-catalyzed reaction of a 2-hydroxynitrostyrene with a trans-β-nitroolefin can produce chiral chromans with excellent stereocontrol.[10]

  • Chiral Auxiliaries: A chiral auxiliary is a group temporarily attached to your starting material to direct the stereochemical outcome of a reaction.[11][] After the key bond-forming step, the auxiliary is cleaved to reveal the desired enantiomerically enriched product. While effective, this adds steps to the synthesis (attachment and removal), which must be performed under non-racemizing conditions.[13]

Q3: I have already synthesized my chiral chroman-3-carboxylic acid. How do I convert it to the methyl ester without racemization?

A3: This is a critical step. Avoid harsh conditions like traditional Fischer esterification (strong acid + heat). Instead, use milder methods:

  • Diazomethane (CH₂N₂): This is a classic and highly effective method for converting carboxylic acids to methyl esters under neutral, aprotic, and low-temperature conditions. It is extremely gentle and poses a very low risk of racemization. Safety Note: Diazomethane is toxic and explosive; it must be handled with extreme care by trained personnel using appropriate safety equipment.

  • Mitsunobu Reaction: While this reaction typically involves inversion of configuration at a chiral center, it is highly stereospecific and can be adapted for esterification.[8] However, for esterifying a carboxylic acid, it's less direct than other methods.

  • Coupling Reagents: Using standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a catalytic amount of DMAP (4-dimethylaminopyridine) in the presence of methanol can work. However, the basicity of DMAP can pose a risk. Use low temperatures (-10 °C to 0 °C) and monitor the reaction closely to minimize contact time.

Q4: Can my purification method be the source of my low e.e.?

A4: Absolutely. Standard silica gel chromatography is a common, yet often overlooked, source of racemization. The acidic nature of silica can catalyze the enolization process.

  • Mitigation Strategy: If chromatography is necessary, deactivate the silica gel by pre-treating it with a solution of a non-nucleophilic, volatile base like triethylamine (e.g., 1-2% triethylamine in the eluent system). This neutralizes the acidic sites on the silica surface.

  • Alternative Purification: Consider other methods like recrystallization if your product is a solid. Recrystallization can often lead to an enhancement of enantiomeric purity.

Q5: How do I accurately determine the enantiomeric excess (e.e.) of my product?

A5: Visual confirmation via optical rotation is insufficient. The definitive method is Chiral High-Performance Liquid Chromatography (HPLC) .

  • Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are highly versatile for separating a wide range of chiral compounds, including acidic ones.[14][15]

  • Mobile Phase: A typical mobile phase for these columns is a mixture of hexane and isopropanol. For carboxylic acids, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) is often necessary to achieve good peak shape and resolution.[16]

  • Verification: Always analyze a racemic standard (a 50:50 mixture of both enantiomers) first to confirm the retention times of each enantiomer and to prove that your method is capable of separating them.[15]

Troubleshooting Guide: Low Enantiomeric Excess

Observed Problem Potential Cause Recommended Solution
Complete Racemization (e.e. ≈ 0%) 1. Use of strong base (e.g., NaOH, MeONa). 2. High reaction temperature or prolonged heating. 3. Harsh work-up with strong acid/base.1. Switch to a milder, non-nucleophilic base (e.g., DBU, DIPEA) at low temperatures.[17] 2. Run the reaction at the lowest possible temperature that allows for a reasonable rate. 3. Use a buffered or neutral aqueous work-up (e.g., saturated NH₄Cl solution).
Moderate Racemization (e.e. < 90%) 1. Reaction time is too long. 2. Standard silica gel used for purification. 3. Base catalyst (e.g., DMAP) used at room temperature during esterification.1. Monitor the reaction by TLC/LC-MS and quench it as soon as the starting material is consumed. 2. Use deactivated silica gel (pre-treated with triethylamine) or switch to an alternative purification method like recrystallization. 3. Perform the esterification at 0 °C or below to minimize exposure time to the base.
Inconsistent e.e. Between Batches 1. Inconsistent reaction temperature control. 2. Variable quality/purity of reagents or solvents. 3. Inconsistent work-up or purification timing.1. Use a cryostat or a well-controlled cooling bath for precise temperature management. 2. Use freshly distilled/purified solvents and high-purity reagents. Ensure chiral catalysts have not degraded. 3. Standardize all post-reaction procedures. Do not leave the crude product sitting in solution for extended periods before purification.
Good e.e. in Crude, Low e.e. in Final 1. Racemization during purification. 2. Racemization during solvent removal (if residual acid/base is present).1. This strongly points to the purification step. Immediately implement the use of deactivated silica gel. 2. Ensure the crude product is thoroughly neutralized before concentrating under heat (rotary evaporation).

Key Experimental Protocols

Protocol 1: Organocatalytic Synthesis of a Chiral Chroman Derivative

This protocol is a general example based on an asymmetric oxa-Michael-nitro-Michael domino reaction to produce a polysubstituted chiral chroman.[10]

  • Preparation: To a solution of 2-hydroxynitrostyrene (1.0 equiv.) and trans-β-nitroolefin (1.2 equiv.) in dichloromethane (CH₂Cl₂) at room temperature, add the chiral squaramide catalyst (5 mol%).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Crucially, use an eluent system containing 1% triethylamine (e.g., Hexane/Ethyl Acetate with 1% Et₃N) to prevent on-column racemization.

  • Analysis: Dissolve the purified product in a suitable solvent and analyze by chiral HPLC to determine the enantiomeric excess.

synthesis_workflow A Reactants (2-Hydroxynitrostyrene, Nitroolefin) C Reaction (CH₂Cl₂, Room Temp, 12-24h) A->C B Chiral Catalyst (e.g., Squaramide, 5 mol%) B->C D Purification (Chromatography on Deactivated Silica) C->D F Final Product (High e.e.) D->F E Analysis (Chiral HPLC) F->E

Protocol 2: Chiral HPLC Analysis
  • System Preparation:

    • Column: Chiralpak AD-H or OD-H (or equivalent polysaccharide-based column).

    • Mobile Phase: Prepare a mixture of Hexane/Isopropanol (e.g., 90:10 v/v) containing 0.1% Trifluoroacetic Acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength for your chroman (e.g., 254 nm).

  • Sample Preparation:

    • Racemic Standard: Prepare a solution of the racemic this compound (~1 mg/mL) in the mobile phase.

    • Chiral Sample: Prepare a solution of your synthesized product at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times (t_R) for both the (R) and (S) enantiomers and confirm baseline separation.

    • Inject your chiral sample.

    • Integrate the peak areas for each enantiomer. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer).

troubleshooting_workflow start Low e.e. Observed q1 Was e.e. of crude product high? start->q1 q2 Were reaction conditions mild? (Low temp, appropriate base) q1->q2 No sol1 Issue is in Purification/Work-up. Use deactivated silica gel. q1->sol1 Yes q3 Is the chiral catalyst/auxiliary pure? q2->q3 Yes sol2 Issue is in Reaction Conditions. Optimize temp, base, and time. q2->sol2 No q3->sol2 Yes sol3 Issue is in Starting Material. Verify purity of chiral source. q3->sol3 No

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Analytical Imperative

Chroman-3-carboxylic acid methyl ester is a heterocyclic compound featuring the chroman scaffold, a structural motif present in a variety of biologically active molecules, including Vitamin E.[1] Its characterization is not merely an academic exercise; it is a critical step in quality control, process development, and regulatory compliance within the pharmaceutical and chemical industries. The presence of a chiral center at the C-3 position further elevates the analytical challenge, demanding methods that can not only confirm identity and purity but also resolve and quantify stereoisomers.

This guide provides an in-depth comparison of the primary analytical techniques for the comprehensive characterization of this molecule. We will move beyond simple procedural lists to explore the underlying scientific principles, explaining the causality behind experimental choices and providing a framework for developing robust, self-validating analytical systems.

The Characterization Workflow: A Holistic Approach

A comprehensive analysis relies on the synergistic use of multiple techniques. No single method can provide a complete picture. The logical flow involves confirming the chemical structure and functional groups, assessing purity, and finally, resolving enantiomers.

cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantitative Analysis cluster_2 Phase 3: Stereochemical Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV/PDA (Purity, Impurity Profiling, Quantification) NMR->HPLC MS Mass Spectrometry (GC-MS) (Molecular Weight & Fragmentation) MS->HPLC FTIR FT-IR Spectroscopy (Functional Group Confirmation) FTIR->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC Report Comprehensive Characterization Report HPLC->Report GC GC-FID/MS (Volatile Impurities, Quantification) GC->Report Chiral_HPLC->Report Synthesis Synthesized or Procured Material Synthesis->NMR Synthesis->MS Synthesis->FTIR

Caption: Overall workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. It provides unambiguous information about the carbon-hydrogen framework and the connectivity of atoms. For this compound, ¹H and ¹³C NMR, supplemented by 2D experiments like COSY and HSQC, are essential for complete signal assignment.[1][2]

Expected Spectral Features: The structure contains distinct regions that give rise to characteristic signals: the aromatic ring, the heterocyclic dihydropyran ring, and the methyl ester group.

  • ¹H NMR:

    • Aromatic Protons (4H): Expected in the δ 6.8-7.5 ppm region, showing coupling patterns indicative of substitution on the benzene ring.[3]

    • Heterocyclic Protons (3H at C2, C3, C4): These form a complex spin system. The C4 protons (benzylic, adjacent to oxygen) will be downfield (δ ~4.2-4.5 ppm). The C2 and C3 protons will be further upfield.

    • Methyl Ester Protons (3H): A sharp singlet expected around δ 3.7 ppm.[4]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): Expected in the δ 170-175 ppm range.[5]

    • Aromatic Carbons (6C): Resonances between δ 115-160 ppm.

    • Methyl Ester Carbon (-OCH₃): A signal around δ 52 ppm.

    • Heterocyclic Carbons (C2, C3, C4): Signals in the δ 20-80 ppm range.

Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HSQC/HMBC)
Aromatic (C5-C8)6.8 - 7.5115 - 160Protons correlate to attached carbons (HSQC) and nearby quaternary carbons (HMBC).
-OCH₂- (C4)~4.2 - 4.5~65 - 75HMBC correlation to aromatic C4a and C5.
-CH- (C3)~2.8 - 3.2~40 - 45HMBC correlation to the carbonyl carbon.
-CH₂- (C2)~2.0 - 2.5~20 - 30HMBC correlation to C3 and C4.
-COOCH₃~3.7 (singlet)~52HMBC correlation to the carbonyl carbon.
-C =ON/A170 - 175HMBC correlations from C3-H and OCH₃ protons.

Trustworthiness: A Self-Validating Protocol The protocol's integrity is ensured by cross-verification using 2D NMR. An HSQC experiment confirms direct C-H bonds, while HMBC reveals 2- and 3-bond correlations, allowing for the unequivocal assembly of the molecular puzzle.

Experimental Protocol: ¹H/¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[1]

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire spectra with a spectral width of ~220 ppm, using proton decoupling. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required.

  • 2D NMR (HSQC/HMBC): Acquire using standard instrument parameters, optimizing for expected one-bond and long-range coupling constants.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification

Expertise & Experience: HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method is the logical starting point due to the molecule's moderate polarity. The chroman moiety provides a strong chromophore, making UV detection highly effective.

Causality in Method Development:

  • Column Choice: A C18 stationary phase is selected for its hydrophobic character, which provides good retention for the chroman ring system.

  • Mobile Phase: A mixture of water and a polar organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV cutoff.

  • Acid Modifier: Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is crucial.[6] This suppresses the ionization of any residual carboxylic acid impurities and sharpens the peak shape of the ester by ensuring a consistent ionic environment.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths, which can help in peak identification and purity assessment.

cluster_0 Preparation cluster_1 Instrumentation & Execution cluster_2 Data Analysis Prep_Mobile Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) Equilibrate Equilibrate C18 Column (e.g., 10 min with initial conditions) Prep_Mobile->Equilibrate Prep_Sample Prepare Sample (e.g., 1 mg/mL in ACN/H₂O) Inject Inject Sample (e.g., 5 µL) Prep_Sample->Inject Equilibrate->Inject Run_Gradient Run Gradient Elution (e.g., 5% to 95% B over 20 min) Inject->Run_Gradient Detect Detect with PDA (210-400 nm, Monitor at 254 nm) Run_Gradient->Detect Integrate Integrate Chromatogram Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Quantify Quantify (vs. Standard Curve) Calculate->Quantify

Caption: A typical workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC for Purity

  • System: HPLC with a quaternary pump, autosampler, column oven, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Gradient:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 40% B

    • 18.1-25 min: 40% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Detection: PDA detection at 254 nm for quantification, with a full scan from 210-400 nm for peak purity analysis.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components

Expertise & Experience: GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile compounds. As a methyl ester, the target analyte is sufficiently volatile for GC analysis, often without the need for derivatization that would be required for its parent carboxylic acid.[7][8] This technique is particularly powerful for detecting residual solvents from synthesis (e.g., Toluene, THF) or volatile by-products.

Causality in Method Development:

  • Derivatization: Unlike the parent carboxylic acid, the methyl ester does not require derivatization (e.g., methylation or silylation), which simplifies sample preparation and avoids potential artifacts.[9][10]

  • Column Choice: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), provides excellent resolution for a wide range of analytes and is robust.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV is standard. It creates reproducible fragmentation patterns that can be compared against spectral libraries (like NIST) for tentative identification of unknown peaks.

Expected Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragment ions.

  • Molecular Ion (M⁺): m/z = 192.07 (for C₁₁H₁₂O₃)

  • Key Fragments:

    • McLafferty Rearrangement: A prominent peak at m/z 74, characteristic of methyl esters of carboxylic acids.[4]

    • Loss of Methoxy Group (-OCH₃): A fragment at m/z 161.

    • Loss of Carbomethoxy Group (-COOCH₃): A fragment at m/z 133.

    • Base Peak: Likely related to the stable chroman cation.

Technique Primary Application Sensitivity Structural Specificity Quantitative Capability Key Advantage for this Analyte
NMR Definitive Structural ElucidationLowVery HighPossible (qNMR)Unambiguous confirmation of atomic connectivity.
HPLC-PDA Purity & QuantificationHighLowExcellentBest method for accurate purity determination of non-volatile impurities.
GC-MS Volatile Impurity AnalysisVery HighHighExcellentNo derivatization needed; excellent for residual solvents & by-products.
FT-IR Functional Group IDModerateModerateNoQuick and simple confirmation of ester carbonyl and ether linkages.
Chiral HPLC Enantiomeric PurityHighVery High (Stereo)ExcellentThe only method to determine the ratio of the two enantiomers.

Chiral Chromatography: Resolving the Enantiomers

Expertise & Experience: The C-3 position of the chroman ring is a stereocenter. In a pharmaceutical context, enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, separating and quantifying them is not optional, but mandatory. Chiral HPLC is the definitive technique for this purpose.[11][12]

Causality in Method Development:

  • Stationary Phase: The choice of Chiral Stationary Phase (CSP) is paramount. For carboxylic acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) or Cinchona alkaloid-based ion-exchange CSPs are highly effective.[13][14]

  • Mobile Phase: Chiral separations are often achieved in normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol/acetonitrile with acidic/basic additives).[13][15] The choice depends on the CSP. For polysaccharide columns, alkane/alcohol mixtures are common.

  • Elution Order: The elution order of enantiomers can often be inverted by switching between pseudoenantiomeric CSPs (e.g., quinine vs. quinidine-based columns), which is a powerful tool for confirming peak identity.[13]

Experimental Protocol: Chiral HPLC

  • System: HPLC with isocratic pump, autosampler, and UV/CD detector.

  • Column: Chiralpak AD-H (amylose derivative) or Chiralpak QD-AX (quinidine derivative).

  • Mobile Phase (for Polysaccharide Column): Hexane:Isopropanol (90:10 v/v).

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

References

A Senior Application Scientist's Guide to HPLC Purity Analysis of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible science. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of chroman-3-carboxylic acid methyl ester, a key structural motif in various biologically active compounds. We will explore both achiral and chiral purity analysis, offering supporting data from closely related structural analogs to inform your method development and selection.

The Critical Role of Purity in Drug Development

This compound and its derivatives are prevalent in medicinal chemistry, often serving as crucial building blocks for novel therapeutic agents. The isomeric and enantiomeric purity of this intermediate can significantly influence the efficacy, safety, and pharmacokinetic profile of the final active pharmaceutical ingredient (API). Therefore, a validated, high-resolution HPLC method is not merely a quality control checkpoint but a fundamental component of the drug discovery and development process.

Understanding the Analyte: Physicochemical Properties

Before delving into HPLC method development, a thorough understanding of the analyte's physicochemical properties is paramount.[1] this compound possesses a chroman core, which is a bicyclic ether, and a methyl ester group. This structure imparts moderate polarity and contains a chromophore, making it suitable for UV detection. The ester functionality also introduces a chiral center at the C3 position, necessitating consideration of both achiral and chiral purity.

Key Physicochemical Properties:

  • Structure: A heterocyclic compound containing a fused benzene ring and a dihydropyran ring with a methyl carboxylate group at position 3.

  • Polarity: Moderately polar, lending itself to reversed-phase HPLC.

  • UV Absorbance: The aromatic ring system provides UV absorbance, typically in the range of 220-280 nm, allowing for sensitive detection.[2][3][4][5]

  • Chirality: The presence of a stereocenter at the C3 position means the compound can exist as a pair of enantiomers.

I. Achiral Purity Analysis: Resolving Process-Related Impurities

Achiral HPLC analysis is essential for quantifying impurities that may arise during the synthesis of this compound. These can include starting materials, reagents, byproducts, and degradation products.

Potential Impurities from Synthesis

The synthesis of chroman-3-carboxylic acid often involves the reaction of a substituted salicylaldehyde with a malonic acid derivative, followed by esterification.[6][7] Potential impurities could therefore include unreacted starting materials, intermediates such as chromone-3-carboxylic acid, and byproducts from side reactions.[6]

Comparison of Reversed-Phase HPLC Columns

Reversed-phase HPLC is the workhorse for the analysis of moderately polar compounds like this compound. The choice of stationary phase is a critical factor in achieving optimal separation. Here, we compare two common reversed-phase columns: the ubiquitous C18 (ODS) and the Phenyl-Hexyl.

Parameter C18 (Octadecylsilane) Column Phenyl-Hexyl Column Rationale & Insights
Stationary Phase Alkyl chains (C18) bonded to silica.Phenyl rings with a hexyl linker bonded to silica.C18 separates primarily based on hydrophobicity. Phenyl-Hexyl offers mixed-mode separation, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte.[8][9][10][11][12]
Selectivity Excellent for general-purpose separations of non-polar to moderately polar compounds.Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions. Can provide different elution orders compared to C18.[8][9][11]The chroman structure's aromatic ring makes the Phenyl-Hexyl column a compelling alternative to a standard C18, potentially offering better resolution of aromatic impurities.
Typical Mobile Phase Acetonitrile/Water or Methanol/Water gradients with acid modifiers (e.g., 0.1% Formic Acid or TFA).Acetonitrile/Water or Methanol/Water gradients. Methanol is often preferred to enhance π-π interactions.[9]The choice of organic modifier (acetonitrile vs. methanol) can significantly alter selectivity on a phenyl column.[8]
Representative Performance Good peak shape and resolution for the main component from non-aromatic impurities.Potentially superior resolution of aromatic isomers and structurally similar impurities. May show increased retention for the analyte.For complex samples with multiple aromatic impurities, the Phenyl-Hexyl column is likely to provide a more effective separation.

Experimental Workflow: Achiral Purity Method Development

Achiral_Workflow cluster_prep Sample & Standard Preparation cluster_screening Initial Screening cluster_optimization Method Optimization cluster_validation Method Validation (ICH Q2(R1)) prep Dissolve sample and reference standard in mobile phase (e.g., 1 mg/mL) screen Inject on C18 and Phenyl-Hexyl columns (e.g., 150 x 4.6 mm, 5 µm) prep->screen gradient Use a generic gradient (e.g., 5-95% Acetonitrile in water with 0.1% Formic Acid over 20 min) screen->gradient optimize Optimize gradient slope, temperature, and mobile phase composition for best resolution and peak shape screen->optimize validate Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness optimize->validate

Caption: A logical workflow for achiral HPLC method development.

Recommended Achiral HPLC Protocol (Starting Point)

This protocol provides a robust starting point for the achiral purity analysis of this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.

Justification of Choices:

  • Phenyl-Hexyl Column: Chosen for its potential to provide superior selectivity for the aromatic analyte and any aromatic impurities.[8][9][11]

  • Formic Acid: A common mobile phase additive that improves peak shape for acidic and neutral compounds and is compatible with mass spectrometry if further characterization of impurities is needed.

  • Gradient Elution: Necessary to elute a range of impurities with varying polarities in a reasonable timeframe.

  • 254 nm: A common wavelength for aromatic compounds, offering good sensitivity. A DAD detector would be advantageous to assess peak purity and identify the optimal wavelength.

II. Chiral Purity Analysis: Separating Enantiomers

The C3 position of this compound is a chiral center, meaning the molecule exists as a pair of non-superimposable mirror images (enantiomers). As enantiomers often exhibit different pharmacological activities, it is crucial to control the enantiomeric purity.[13]

Comparison of Chiral Stationary Phases (CSPs)

Direct chiral separation using a chiral stationary phase (CSP) is the most common and efficient approach.[13][14] Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral compounds, including carboxylic acid derivatives.[15][16][17][18]

Parameter Amylose-Based CSP (e.g., Chiralpak® AD-H) Cellulose-Based CSP (e.g., Chiralcel® OD-H) Rationale & Insights
Chiral Selector Amylose derivative (tris(3,5-dimethylphenylcarbamate)) coated on silica.Cellulose derivative (tris(3,5-dimethylphenylcarbamate)) coated on silica.The helical structure of amylose and the "flatter" structure of cellulose lead to different chiral recognition mechanisms, often resulting in complementary selectivity.[18]
Separation Mechanism Primarily based on the formation of transient diastereomeric complexes through hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide.[16][17]Similar to amylose-based CSPs, but the different spatial arrangement of the carbamate groups on the cellulose backbone can lead to different enantioselectivity.It is often necessary to screen both amylose and cellulose-based columns to find the optimal separation.[18]
Typical Mobile Phase Normal Phase: Hexane/Isopropanol or Hexane/Ethanol mixtures.[13] Polar Organic Mode: Pure alcohols or acetonitrile. Reversed Phase: Acetonitrile/Water or Methanol/Water with buffers.Similar mobile phase compatibility to amylose-based CSPs.The choice of mobile phase dramatically affects retention and selectivity. Normal phase often provides better selectivity for this class of compounds.
Representative Performance Often provides excellent resolution for a wide range of chiral compounds. Elution order can be unpredictable.May provide better separation for compounds where the amylose-based column fails, or vice-versa. Elution order may be reversed compared to amylose columns.[17]A screening approach using both types of columns is highly recommended for efficient method development.

Experimental Workflow: Chiral Purity Method Development

Chiral_Workflow cluster_prep Sample Preparation cluster_screening CSP Screening cluster_optimization Method Optimization cluster_validation Method Validation prep Dissolve racemic standard and sample in mobile phase (e.g., 0.5 mg/mL) screen Screen Amylose- and Cellulose-based columns (e.g., 250 x 4.6 mm, 5 µm) prep->screen np_mode Normal Phase Mobile Phases: - Hexane/Isopropanol (90:10) - Hexane/Ethanol (90:10) screen->np_mode optimize Adjust alcohol percentage, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) screen->optimize validate Specificity, Linearity of minor enantiomer, Accuracy, Precision, LOQ optimize->validate

Caption: A systematic workflow for chiral HPLC method development.

Recommended Chiral HPLC Protocol (Starting Point)

This protocol is a starting point for the enantiomeric separation of this compound.

Instrumentation:

  • HPLC system with a UV/Vis detector.

Chromatographic Conditions:

  • Column: Amylose-based CSP (e.g., Chiralpak® IA or Lux® Amylose-1, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Justification of Choices:

  • Amylose-based CSP: These columns have a broad applicability for a wide range of chiral compounds and are a good first choice for screening.[18] Immobilized versions (like Chiralpak® IA) offer greater solvent compatibility.

  • Normal Phase: Often provides better chiral recognition and selectivity for compounds with aromatic rings and polar functional groups compared to reversed-phase.

  • Hexane/IPA: A common and effective mobile phase system for normal phase chiral separations. The percentage of IPA can be adjusted to optimize retention and resolution.

  • 230 nm: A wavelength that often provides a good response for chroman derivatives while minimizing baseline noise from the mobile phase.

III. Method Validation: Ensuring Trustworthiness and Reliability

Once an optimal HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose, in accordance with guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1).[19][20][21][22][23]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[20][22][23]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[20][22][23]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[19][21]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • System Suitability: Ensures the chromatographic system is performing adequately. Parameters include resolution, tailing factor, and theoretical plates.

Conclusion

The successful purity analysis of this compound requires a systematic and well-informed approach to HPLC method development. For achiral analysis, a Phenyl-Hexyl column often provides superior selectivity for this aromatic compound compared to a standard C18 column. For chiral analysis, a screening of both amylose- and cellulose-based chiral stationary phases under normal phase conditions is the most efficient strategy to achieve enantiomeric separation.

The protocols and comparative data presented in this guide, based on established chromatographic principles and analysis of structurally related molecules, provide a solid foundation for developing and validating robust and reliable HPLC methods. By carefully considering the nature of the analyte and systematically optimizing the chromatographic conditions, researchers can be confident in the purity data they generate, ensuring the quality and integrity of their downstream research and development efforts.

References

A Comparative Guide to the Synthetic Routes of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chroman-3-carboxylic acid and its esters are pivotal structural motifs in medicinal chemistry and drug discovery, forming the core of various biologically active compounds. The stereochemistry at the C3 position often plays a crucial role in their pharmacological activity, making the development of efficient and stereoselective synthetic routes a significant area of research. This guide provides a comprehensive comparison of the primary synthetic strategies to access chroman-3-carboxylic acid methyl ester, offering an in-depth analysis of their respective advantages, limitations, and practical applicability. We will delve into methodologies starting from readily available precursors, including the reduction of chromone-3-carboxylic acid derivatives and asymmetric cyclization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the synthesis of this important class of molecules.

Introduction: The Significance of the Chroman Scaffold

The chroman ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. The introduction of a carboxylic acid or ester functionality at the 3-position further enhances the potential for molecular interactions and derivatization, making this compound a valuable building block for the synthesis of complex pharmaceutical agents. The development of synthetic routes that are efficient, scalable, and allow for the control of stereochemistry is paramount for advancing drug discovery programs centered around this scaffold.

This guide will compare two principal retrosynthetic approaches to this compound:

  • Route A: Reduction of Chromone-3-Carboxylic Acid Methyl Ester: A two-step approach involving the synthesis of the corresponding unsaturated chromone followed by reduction of both the double bond and the ketone.

  • Route B: Asymmetric Intramolecular Cyclization: A more direct approach that constructs the chiral chroman ring in a single, stereocontrolled step.

Route A: Synthesis via Reduction of Chromone-3-Carboxylic Acid Methyl Ester

This widely applicable strategy leverages the well-established chemistry of chromones. The synthesis begins with the construction of the chromone-3-carboxylic acid scaffold, followed by esterification and subsequent reduction to the desired chroman.

Synthesis of the Chromone Precursor

The synthesis of chromone-3-carboxylic acid typically starts from substituted 2-hydroxyacetophenones. A common method is the Vilsmeier-Haack formylation to introduce a formyl group at the 3-position, followed by oxidation to the carboxylic acid.[1] Subsequent esterification with methanol under acidic conditions yields the required methyl chromone-3-carboxylate.

graph "Route_A_Part_1" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="2-Hydroxyacetophenone"]; Intermediate1 [label="Chromone-3-carbaldehyde"]; Intermediate2 [label="Chromone-3-carboxylic acid"]; Product [label="Methyl chromone-3-carboxylate", fillcolor="#34A853"];

Start -> Intermediate1 [label="Vilsmeier-Haack\n(POCl3, DMF)"]; Intermediate1 -> Intermediate2 [label="Oxidation\n(e.g., NaClO2)"]; Intermediate2 -> Product [label="Esterification\n(MeOH, H+)"]; }

Caption: Synthesis of the chromone precursor.

Reduction of the Chromone System

The key step in this route is the reduction of the methyl chromone-3-carboxylate to the target chroman. This transformation requires the reduction of both the C2-C3 double bond and the C4-keto group. Catalytic hydrogenation is the most common and efficient method to achieve this.

Catalytic Hydrogenation:

This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere. The reaction conditions can be tuned to achieve the desired reduction.

graph "Route_A_Part_2" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Methyl chromone-3-carboxylate"]; Product [label="Methyl chroman-3-carboxylate", fillcolor="#34A853"];

Start -> Product [label="Catalytic Hydrogenation\n(H2, Pd/C or Pt/C)"]; }

Caption: Reduction of the chromone to the chroman.

Alternative Reducing Agents:

While catalytic hydrogenation is prevalent, other reducing agents like sodium borohydride (NaBH4) in combination with a Lewis acid or under specific conditions can also be employed. However, the reduction of the α,β-unsaturated system in the presence of an ester can sometimes lead to side products, making catalytic hydrogenation generally more reliable for this transformation. Sodium borohydride is typically used for the reduction of aldehydes and ketones, and while it can reduce esters under certain conditions, it is not always the preferred method for this specific transformation.[2][3]

Experimental Protocol (Representative)

Step 1: Synthesis of Methyl 4-oxo-4H-chromene-3-carboxylate

A detailed procedure for the synthesis of the chromone precursor can be found in the literature.[1]

Step 2: Catalytic Hydrogenation to Methyl chroman-3-carboxylate

To a solution of methyl 4-oxo-4H-chromene-3-carboxylate (1.0 g, 4.85 mmol) in methanol (50 mL) is added 10% palladium on carbon (100 mg). The mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours. The reaction mixture is then filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl chroman-3-carboxylate.

Note: The specific reaction conditions (pressure, temperature, catalyst loading, and solvent) may need to be optimized for different substituted chromone precursors.

Advantages and Disadvantages of Route A
AdvantagesDisadvantages
Utilizes well-established and reliable reactions.Multi-step synthesis can lead to lower overall yields.
Starting materials are often commercially available or readily synthesized.The reduction step is typically not stereoselective, yielding a racemic mixture.
Scalable to produce larger quantities of the target compound.Requires a separate chiral resolution step to obtain enantiomerically pure products.

Route B: Asymmetric Intramolecular Cyclization

To overcome the lack of stereocontrol in the reduction-based approach, asymmetric methodologies that directly construct the chiral chroman ring have been developed. These methods often involve an intramolecular cyclization of a suitably functionalized acyclic precursor, catalyzed by a chiral catalyst.

General Strategy

A common strategy involves the intramolecular oxy-Michael addition of a phenol to an α,β-unsaturated ester. The stereochemistry of the newly formed chiral center at C3 is controlled by a chiral catalyst, often a chiral amine or a Lewis acid complex.

graph "Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="Phenol with α,β-unsaturated\nester side chain"]; Product [label="Enantiomerically enriched\nMethyl chroman-3-carboxylate", fillcolor="#34A853"];

Start -> Product [label="Asymmetric Intramolecular\nOxy-Michael Addition\n(Chiral Catalyst)"]; }

Caption: Asymmetric synthesis of the chroman ring.

Catalyst Systems

Various chiral catalysts have been employed for this transformation, including:

  • Chiral Amines (Organocatalysis): Proline and its derivatives can catalyze the intramolecular Michael addition, proceeding through an enamine intermediate.

  • Chiral Lewis Acids: Chiral metal complexes can coordinate to the α,β-unsaturated ester, activating it towards nucleophilic attack by the phenol and controlling the facial selectivity.

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Experimental Protocol (Representative)

To a solution of (E)-methyl 3-(2-hydroxyphenoxy)acrylate (1.0 g, 4.80 mmol) in dichloromethane (50 mL) at -20 °C is added a chiral catalyst (e.g., a chiral thiourea derivative, 10 mol%). The reaction mixture is stirred at this temperature for 48 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The enantiomeric excess of the crude product is determined by chiral HPLC analysis. The product is purified by column chromatography on silica gel to afford the enantiomerically enriched methyl chroman-3-carboxylate.

Note: This is a generalized procedure, and the specific catalyst, solvent, temperature, and reaction time will vary depending on the chosen methodology.

Advantages and Disadvantages of Route B
AdvantagesDisadvantages
Direct access to enantiomerically enriched products.Synthesis of the acyclic precursor can be challenging.
Fewer synthetic steps compared to Route A followed by resolution.Development of a highly stereoselective catalyst system can be required.
High atom economy.May be more sensitive to reaction conditions and substrate scope.

Comparative Summary

FeatureRoute A: Reduction of ChromoneRoute B: Asymmetric Cyclization
Stereocontrol Racemic productHigh enantioselectivity possible
Number of Steps Generally more stepsGenerally fewer steps
Overall Yield Can be lower due to multiple stepsPotentially higher
Scalability Generally goodMay require optimization for scale-up
Versatility Broad substrate scope for chromone synthesisSubstrate scope may be limited by the catalyst
Cost-effectiveness May be more cost-effective for racemic materialChiral catalysts can be expensive

Conclusion

The choice between the two primary synthetic routes to this compound depends heavily on the specific research goals.

Route A , the reduction of a chromone precursor, is a robust and reliable method for obtaining racemic material. Its well-understood reaction steps and the availability of starting materials make it a practical choice for initial studies and for applications where stereochemistry is not a critical factor.

Route B , the asymmetric intramolecular cyclization, offers a more elegant and efficient solution for accessing enantiomerically pure this compound. While it may require more specialized catalysts and optimization, the ability to directly generate the desired stereoisomer is a significant advantage in drug discovery and development, where enantiomeric purity is often a regulatory requirement and a determinant of biological activity.

Future research in this area will likely focus on the development of more efficient and versatile chiral catalysts for Route B, as well as exploring greener and more sustainable reaction conditions for both approaches.

References

A Comparative Guide to the Biological Activity of Chroman-3-Carboxylic Acid Methyl Ester and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the chroman scaffold represents a "privileged structure" in medicinal chemistry. Its presence in a diverse array of natural products and synthetic compounds with significant pharmacological activities makes it a cornerstone for the design of novel therapeutic agents. This guide provides an in-depth technical comparison of the biological activities of chroman-3-carboxylic acid methyl ester and its structurally related analogues, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR). While direct experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential activities based on the well-documented biological profiles of its closest analogues, including the corresponding carboxylic acids, carboxamides, and other substituted chroman derivatives.

Introduction to the Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework, consisting of a benzene ring fused to a dihydropyran ring, is a versatile template for developing molecules with a wide range of biological activities. These activities include antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The specific biological function of a chroman derivative is heavily influenced by the nature and position of its substituents. This guide focuses on derivatives substituted at the 3-position, with a primary focus on the methyl ester of chroman-3-carboxylic acid and its comparison with other functional groups at this position.

Comparative Biological Activities

Antimicrobial and Antifungal Activity

Key Findings from Analogue Studies:

  • Importance of the Carboxylic Acid Moiety: Studies on coumarin-3-carboxamide derivatives have shown that the presence of a carboxylic acid at the C3 position is often crucial for antibacterial activity against Gram-positive bacteria. The corresponding carboxamides and compounds lacking a substituent at this position showed diminished or no activity.

  • Structure-Activity Relationship (SAR): Research on chroman-4-one and homoisoflavonoid derivatives has demonstrated that modifications to the chroman ring system significantly impact antimicrobial potency. For instance, the addition of certain substituents can enhance activity against pathogenic microorganisms, including various species of Candida.[1]

  • Mechanism of Action: Chromene derivatives have been shown to exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication and cell division. They can also disrupt bacterial membranes, leading to cell lysis.

Expected Activity of this compound:

Based on the available data for its analogues, it is plausible that this compound may exhibit moderate antimicrobial activity. The esterification of the carboxylic acid could modulate its physicochemical properties, such as lipophilicity, which might influence its ability to penetrate microbial cell membranes. However, without direct experimental evidence, this remains a hypothesis that warrants further investigation.

Table 1: Comparative Antimicrobial Activity of Chroman Analogues

Compound/AnalogueTarget Organism(s)Activity (MIC/IC50)Reference
Coumarin-3-carboxylic acidBacillus cereusMIC: 32 µg/mL
Coumarin-3-carboxamidesGram-positive bacteriaGenerally inactive
Chroman-4-one derivativesStaphylococcus epidermidis, Candida speciesModerate to good activity[1]
Antioxidant Activity

The chroman ring is the core structure of tocopherols (Vitamin E), which are potent natural antioxidants. The antioxidant capacity of chroman derivatives is often attributed to the hydrogen-donating ability of a hydroxyl group on the aromatic ring.

Key Findings from Analogue Studies:

  • Radical Scavenging: Chromanol-type compounds act as antioxidants by reducing oxygen-centered radicals. Their efficiency is determined by the rate constants of the primary antioxidative reaction and the stability of the resulting antioxidant radical.

  • Influence of Substituents: The antioxidant potential of chromone derivatives has been evaluated using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The nature and position of substituents on the chromone ring have been shown to significantly influence these activities.

Expected Activity of this compound:

The antioxidant activity of this compound would largely depend on the substitution pattern of the benzene ring of the chroman nucleus. If hydroxyl groups are present, it is likely to exhibit antioxidant properties. The methyl ester at the 3-position is not expected to directly participate in radical scavenging but may influence the overall electronic properties of the molecule, which could indirectly affect the antioxidant capacity of any phenolic hydroxyl groups present.

Anti-inflammatory Activity

Chroman and chromone derivatives have been extensively investigated for their anti-inflammatory properties.

Key Findings from Analogue Studies:

  • Inhibition of Inflammatory Mediators: Several chroman derivatives have been shown to possess significant anti-inflammatory effects. For example, certain derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated cells.[2]

  • Structure-Activity Relationship (SAR): In a series of novel chroman derivatives, including amidochromans and chromanyl esters, the chain length of the amide moiety and the presence of specific substituents on the phenyl ring were found to have a significant impact on their inhibitory activities against TNF-α-induced ICAM-1 expression.[3]

  • Mechanism of Action: The anti-inflammatory action of some chroman derivatives appears to be independent of endogenous adrenocortical hormones.

Expected Activity of this compound:

Given that various chroman derivatives, including esters, have demonstrated anti-inflammatory potential, it is reasonable to hypothesize that this compound could also possess such activity. The ester functionality could serve as a key interaction point with biological targets involved in the inflammatory cascade. Further derivatization of the chroman ring system could lead to the development of more potent anti-inflammatory agents.

Anticancer Activity

The chroman scaffold is present in numerous compounds with reported anticancer activity.

Key Findings from Analogue Studies:

  • Cytotoxicity against Cancer Cell Lines: A variety of chroman and coumarin-3-carboxylic acid derivatives have shown significant cytotoxic effects against a range of cancer cell lines. For instance, certain coumarin-3-carboxylic acid derivatives have been identified as potential lactate transport inhibitors, a promising strategy for targeting cancer cells.

  • Induction of Apoptosis: Some chromone derivatives have been shown to induce apoptosis in cancer cells through signaling cascades involving Bcl-2, Bax, and caspase-3.

  • Structure-Activity Relationship (SAR): In a series of chroman carboxamide analogues, the majority of the compounds displayed good to potent anticancer activity against the MCF-7 breast cancer cell line.

Expected Activity of this compound:

The potential anticancer activity of this compound is plausible, given the broad anticancer profile of the chroman and coumarin-3-carboxylic acid classes. The methyl ester group could influence the compound's uptake and metabolism in cancer cells, potentially affecting its cytotoxic efficacy. As with other biological activities, the substitution pattern on the aromatic ring would be a critical determinant of its anticancer potential.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key biological assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).

  • Measurement: The absorbance is measured at a specific wavelength (around 570 nm) using a microplate reader.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams are provided.

General Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Screening cluster_2 Data Analysis & SAR Synthesis Synthesis of this compound & Analogues Purification Purification & Structural Confirmation (NMR, MS) Synthesis->Purification Antimicrobial Antimicrobial Assays (MIC) Purification->Antimicrobial Antioxidant Antioxidant Assays (DPPH, FRAP) Purification->Antioxidant Anti_inflammatory Anti-inflammatory Assays (NO inhibition) Purification->Anti_inflammatory Anticancer Anticancer Assays (MTT) Purification->Anticancer Data_Analysis Data Analysis & IC50/MIC Determination Antimicrobial->Data_Analysis Antioxidant->Data_Analysis Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR

Caption: Workflow for the synthesis and biological evaluation of chroman derivatives.

Key Structural Features Influencing Biological Activity

G cluster_substituents Substituent Effects on Biological Activity Chroman_Core Chroman Core Base scaffold for derivatization Position_3 Position 3 Substituent - COOCH3 (Ester) - COOH (Acid) - CONHR (Amide) Chroman_Core->Position_3 Modulates: - Antimicrobial - Anticancer - Anti-inflammatory Aromatic_Ring Aromatic Ring Substituents - OH (Antioxidant) - OCH3 (Modulates Lipophilicity) - Halogens (Potency) Chroman_Core->Aromatic_Ring Modulates: - Antioxidant - Overall Potency

Caption: Influence of substituents on the biological activity of the chroman scaffold.

Conclusion and Future Directions

The chroman scaffold is a remarkably versatile platform for the development of new therapeutic agents. While direct experimental data on the biological activities of this compound are scarce, a comparative analysis of its close analogues provides a strong foundation for predicting its potential as an antimicrobial, antioxidant, anti-inflammatory, and anticancer agent.

The structure-activity relationships discussed in this guide highlight the critical role of the substituent at the 3-position and on the aromatic ring in determining the biological profile of these compounds. The ester functionality in this compound is likely to influence its pharmacokinetic properties and warrants dedicated biological evaluation.

Future research should focus on the synthesis and comprehensive biological screening of this compound to validate the hypotheses presented in this guide. Further derivatization of this core structure, guided by the established SAR principles, holds significant promise for the discovery of novel and potent therapeutic agents.

References

A Researcher's Comparative Guide to the X-ray Crystallographic Analysis of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of medicinal chemistry and drug development, the chroman scaffold is a "privileged structure," forming the core of numerous biologically active compounds, from Vitamin E (tocopherols) to innovative synthetic therapeutics.[1][2] The precise three-dimensional arrangement of atoms within these molecules is not merely a structural detail; it is the very foundation of their biological function, dictating their interaction with therapeutic targets.[3] Consequently, the unambiguous determination of their molecular geometry is a cornerstone in the development of novel chroman-based pharmaceuticals.[4][5]

This guide offers an in-depth, comparative analysis of single-crystal X-ray diffraction (XRD) as the definitive method for the structural elucidation of chroman derivatives, with a specific focus on chroman-3-carboxylic acid methyl ester.[6][7][8] We will navigate the experimental workflow from crystal growth to data refinement, present key structural data, and critically compare this technique with alternative analytical methods, providing field-proven insights for researchers, scientists, and drug development professionals.

The Imperative for High-Resolution Structural Data

A deep understanding of the stereochemistry and conformational preferences of chroman derivatives is critical. The spatial orientation of substituents on the chroman ring can profoundly influence a molecule's binding affinity and efficacy. While Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into molecular connectivity and solution-state dynamics, X-ray crystallography provides an unparalleled, definitive determination of the solid-state conformation, absolute configuration, and intermolecular interactions.[9][10][11]

Experimental Workflow: From Crystal to Structure

The transformation of a powdered sample of this compound into a refined crystal structure is a meticulous process. The following protocol delineates the essential steps, emphasizing the scientific rationale behind each experimental decision.

Step 1: Crystallization

The genesis of a successful X-ray diffraction experiment lies in the cultivation of a high-quality single crystal. For small organic molecules like this compound, this can often be the most formidable challenge.[3]

Protocol:

  • Solvent Selection: A systematic screening of various solvents and solvent systems is crucial. For chroman derivatives, solvents such as acetone, chloroform, and methanol are often effective starting points.[12][13] The objective is to identify a solvent or solvent mixture in which the compound exhibits moderate solubility.

  • Crystallization Technique: Slow evaporation is a widely used and effective method. A solution at or near saturation is prepared, filtered to remove any particulate matter, and left undisturbed in a loosely covered container. This allows for the gradual removal of the solvent, promoting the slow aggregation of molecules into a well-ordered crystal lattice.

  • Crystal Harvesting: Once crystals of suitable size and quality (typically >0.1 mm in all dimensions) have formed, they are carefully harvested using a cryo-loop and immediately flash-cooled in liquid nitrogen. This process mitigates crystal damage and preserves their structural integrity during data collection.

Causality: Slow evaporation facilitates the controlled self-assembly of molecules into a highly ordered crystalline lattice, a prerequisite for coherent X-ray diffraction. Flash-cooling vitrifies the residual solvent, preventing the formation of ice crystals that could damage the sample and complicate the diffraction pattern.

Step 2: X-ray Diffraction Data Collection

The cryo-cooled crystal is then subjected to a highly collimated beam of X-rays. This is performed using a single-crystal X-ray diffractometer equipped with a sensitive detector.[14]

Protocol:

  • Crystal Mounting: The crystal is carefully mounted on the goniometer head of the diffractometer.

  • Data Collection Strategy: A series of diffraction images are acquired as the crystal is rotated in the X-ray beam. The collection strategy is optimized to ensure a complete and redundant dataset is obtained.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply necessary corrections for experimental variables such as Lorentz and polarization effects.

Step 3: Structure Solution and Refinement

This computational phase translates the collected diffraction data into a three-dimensional molecular model.

Protocol:

  • Structure Solution: Direct methods are typically employed for small molecules to overcome the "phase problem" and generate an initial electron density map.

  • Model Building: An initial molecular model is constructed to fit the electron density map.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using least-squares methods. This iterative process improves the agreement between the calculated and observed structure factors.

Trustworthiness: The quality of the final structure is validated using metrics such as the R-factor and goodness-of-fit. A low R-factor (typically below 5%) signifies a good correlation between the refined model and the experimental data.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of Chroman-3-carboxylic acid methyl ester purification Purification synthesis->purification solvent_screening Solvent Screening purification->solvent_screening High Purity Sample crystal_growth Slow Evaporation solvent_screening->crystal_growth crystal_harvesting Crystal Harvesting & Flash-Cooling crystal_growth->crystal_harvesting mounting Crystal Mounting crystal_harvesting->mounting Single Crystal data_acq Data Collection mounting->data_acq data_proc Data Processing data_acq->data_proc Diffraction Pattern solution Structure Solution (Direct Methods) data_proc->solution Integrated Intensities refinement Structure Refinement solution->refinement Initial Model validation Structure Validation refinement->validation final_structure Final 3D Structure & CIF File validation->final_structure Refined Model comparison_chart topic Structural Analysis of This compound xray X-ray Crystallography topic->xray Provides nmr NMR Spectroscopy topic->nmr Provides comp Computational Modeling topic->comp Provides xray_info Absolute 3D Structure (Solid State) xray->xray_info nmr_info Connectivity & Dynamics (Solution State) nmr->nmr_info comp_info Theoretical Conformations & Properties comp->comp_info

References

A Comparative Guide to Chroman-3-Carboxylic Acid Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The chroman scaffold, a core structure in many natural products and pharmacologically active compounds, has garnered significant attention in medicinal chemistry.[1][2][3][4] Esters of chroman-3-carboxylic acid, in particular, represent a versatile class of molecules with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6][7][8] This guide provides a comparative analysis of various chroman-3-carboxylic acid esters, focusing on their synthesis, physicochemical properties, and biological performance, supported by experimental data to aid researchers in selecting and developing potent therapeutic agents.

The Chroman-3-Carboxylic Acid Scaffold: A Privileged Structure

The chroman ring system, a bicyclic ether, is a recurring motif in a vast array of natural products, including tocopherols (Vitamin E) and flavonoids.[1] This structural prominence has made it a "privileged scaffold" in drug discovery, implying that it can interact with multiple biological targets. The introduction of a carboxylic acid ester at the 3-position provides a crucial handle for modifying the molecule's properties, such as lipophilicity, solubility, and receptor-binding affinity. This strategic derivatization allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

Comparative Synthesis of Chroman-3-Carboxylic Acid Esters

The synthesis of chroman-3-carboxylic acid esters can be approached through several routes. A common and efficient method involves the esterification of the parent chromone-3-carboxylic acid.[9] This precursor is often synthesized from 2-hydroxyacetophenones through Vilsmeier-Haack formylation to yield chromone-3-carbaldehydes, followed by oxidation.[10][11]

A generalized synthetic workflow is depicted below:

G A 2-Hydroxyacetophenone B Vilsmeier-Haack Formylation (POCl3, DMF) A->B C Chromone-3-carbaldehyde B->C D Oxidation (e.g., Pinnick Oxidation) C->D E Chromone-3-carboxylic acid D->E F Esterification (Alcohol, Acid Catalyst) E->F G Chroman-3-carboxylic acid ester F->G

Caption: General synthetic workflow for chroman-3-carboxylic acid esters.

Alternative multicomponent reactions have also been developed for a more atom-economical and environmentally friendly approach. For instance, a FeCl3-catalyzed reaction of salicylaldehydes, Meldrum's acid, and various alcohols can directly yield coumarin-3-carboxylic esters, which are structurally related and can be converted to chroman derivatives.[12]

Table 1: Comparison of Synthetic Methods for Chroman-3-Carboxylic Acid Esters and Related Compounds

MethodStarting MaterialsReagents & ConditionsYieldsAdvantagesDisadvantages
Vilsmeier-Haack followed by Oxidation and Esterification 2-Hydroxyacetophenones, Alcohols1. POCl3, DMF2. Oxidizing agent (e.g., NaClO2)3. Acid catalyst, heat50-90% (overall)Well-established, versatile for various substitutions.Multi-step process.
Multicomponent Reaction (for Coumarin Esters) [12]Salicylaldehydes, Meldrum's acid, AlcoholsFeCl3 catalyst, mild conditionsGood to excellentAtom-economical, environmentally friendly.Primarily yields coumarin esters, may require further reduction.
Cascade Radical Annulation [13]2-(Allyloxy)arylaldehydes, Oxalates(NH4)2S2O8, metal-freeModerate to goodDirect synthesis of ester-containing chroman-4-ones.Substrate scope may be limited.

Physicochemical Properties: A Comparative Overview

The nature of the ester group significantly influences the physicochemical properties of the resulting chroman derivative. These properties, in turn, dictate the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Predicted Physicochemical Properties of Representative Chroman-3-Carboxylic Acid Esters

Ester GroupMolecular Weight ( g/mol )LogP (Predicted)Water Solubility (Predicted)
Methyl206.201.85Moderate
Ethyl220.232.28Low
Isopropyl234.252.65Low
Benzyl282.313.54Very Low

Note: Predicted values are for the unsubstituted chroman-3-carboxylic acid ester scaffold and will vary with substitutions on the chroman ring.

As the alkyl chain of the ester increases in length and branching, the lipophilicity (LogP) generally increases, while aqueous solubility decreases. This trade-off is a critical consideration in drug design, as sufficient aqueous solubility is required for formulation and absorption, while adequate lipophilicity is necessary for membrane permeability.

Comparative Biological Activity

Chroman-3-carboxylic acid esters have been investigated for a range of biological activities. The specific activity and potency are highly dependent on the substituents on both the chroman ring and the ester moiety.

Anti-inflammatory Activity

Certain chroman derivatives have shown promise as anti-inflammatory agents. For instance, 8-methoxy-chroman-3-carboxylic acid has been identified as a versatile intermediate for synthesizing compounds that can potentially target key inflammatory mediators like Cyclooxygenase-2 (COX-2) or Tumor Necrosis Factor-alpha (TNF-α). The ester derivatives of such compounds are explored to enhance cell permeability and bioavailability.

Antimicrobial Activity

The chroman scaffold is also a component of molecules with antimicrobial properties.[6][8][14] Studies on chroman-4-one and homoisoflavonoid derivatives have shown that substitutions on the aromatic ring can significantly impact their activity against various pathogenic microorganisms.[6][8][14] While direct comparisons of chroman-3-carboxylic acid esters are less common in this context, the principles of structure-activity relationships (SAR) suggest that modification of the ester group could modulate antimicrobial potency. For example, the presence of methoxy groups on the aromatic ring has been shown to enhance bioactivity.[6][14]

Enzyme Inhibition

Chroman derivatives have been identified as inhibitors of various enzymes. For example, certain chroman-4-one derivatives are selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases.[15][16] Furthermore, amide derivatives of chroman-3-carboxylic acid have been developed as potent and isoform-selective ROCK2 inhibitors.[17] This suggests that the carboxylic acid (and by extension, its ester derivatives) at the 3-position is a key interaction point with the target enzyme.

The following diagram illustrates a potential mechanism of action for a chroman-based enzyme inhibitor:

G cluster_0 Active Site of Enzyme cluster_1 Inhibition Enzyme Enzyme Product Product Enzyme->Product Catalyzes Substrate Natural Substrate Substrate->Enzyme Binds to Inhibitor Chroman-3-carboxylic acid ester derivative Inhibitor->Enzyme Blocks Binding

Caption: A simplified model of competitive enzyme inhibition by a chroman derivative.

Experimental Protocols

General Procedure for the Synthesis of Chromone-3-Carboxylic Acid[11][12]
  • To a solution of the appropriate 2-hydroxyacetophenone in dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the mixture into ice water and collect the precipitated chromone-3-carbaldehyde by filtration.

  • To a solution of the chromone-3-carbaldehyde in a mixture of dichloromethane (DCM) and water, add sodium chlorite and sulfamic acid at 0 °C.

  • Stir the reaction at room temperature for 12 hours.

  • Extract the aqueous layer with DCM, and dry the combined organic layers over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the chromone-3-carboxylic acid, which can be purified by recrystallization.

General Procedure for the Esterification of Chromone-3-Carboxylic Acid
  • Suspend the chromone-3-carboxylic acid in the desired alcohol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reflux the mixture for the appropriate time (monitored by TLC).

  • After cooling, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Conclusion and Future Perspectives

Chroman-3-carboxylic acid esters are a promising class of compounds with diverse biological activities. The ease of their synthesis and the tunability of their physicochemical and pharmacological properties through modification of the ester group and substitutions on the chroman ring make them attractive candidates for drug discovery programs. Future research should focus on expanding the library of these esters and conducting comprehensive structure-activity relationship studies to identify lead compounds with enhanced potency and selectivity for various therapeutic targets. The development of more efficient and greener synthetic methodologies will also be crucial for their sustainable production.

References

Validation of the structure of chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structural Validation of Chroman-3-Carboxylic Acid Methyl Ester

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological, pharmacological, and clinical data are built. An error in structural assignment can lead to the invalidation of years of research and significant financial loss. This guide provides a comprehensive, multi-technique workflow for the structural validation of a synthesized sample of this compound, a heterocyclic compound of interest in medicinal chemistry.

Our approach is not merely a sequence of steps but a logical, self-validating system. We will move from the foundational confirmation of molecular mass to the intricate mapping of atomic connectivity. Each analytical choice is explained, demonstrating a workflow that is robust, reproducible, and scientifically rigorous.

The Analytical Imperative: An Orthogonal Approach

Validation_Workflow cluster_0 Initial Confirmation cluster_1 Detailed Structural Elucidation cluster_2 Final Validation MS Mass Spectrometry (Molecular Formula) NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Atom Count & Environment) MS->NMR_1D Correct M+? IR Infrared Spectroscopy (Functional Groups) IR->NMR_1D Expected Groups? NMR_2D 2D NMR (COSY, HSQC, HMBC) (Atom Connectivity) NMR_1D->NMR_2D Plausible Skeleton? Validation Structural Confirmation NMR_2D->Validation Connectivity Confirmed?

Caption: Overall workflow for structural validation.

Step 1: Mass Spectrometry — Confirming the Formula

The first gate in any structural validation is confirming the molecular weight and, by extension, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing mass accuracy to within a few parts per million.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺ or [M+Na]⁺).

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion.

  • Analysis: Compare the measured exact mass of the molecular ion to the theoretical exact mass calculated for the proposed formula, C₁₁H₁₂O₃. The mass difference should be less than 5 ppm.

Expected Data: For C₁₁H₁₂O₃, the theoretical monoisotopic mass is 192.0786 Da. The HRMS experiment should yield a molecular ion peak ([M+H]⁺) at m/z 193.0860. While mass spectrometry alone cannot definitively assign a structure, it provides crucial confirmation of the elemental composition.[3][4]

Step 2: Infrared Spectroscopy — A Functional Group Census

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups.[5] For our target molecule, we expect to see characteristic absorptions for the ester carbonyl group, the aromatic ring, and the aliphatic C-H bonds.

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.

Expected Data: The IR spectrum should display key absorption bands confirming the presence of the required functional moieties.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)
Ester CarbonylC=O stretch~1735 cm⁻¹
Aromatic RingC=C stretch~1600-1450 cm⁻¹
Aromatic C-HC-H stretch~3100-3000 cm⁻¹
Aliphatic C-HC-H stretch~3000-2850 cm⁻¹
C-O Ether/EsterC-O stretch~1250-1050 cm⁻¹

The presence of a strong absorption around 1735 cm⁻¹ is a critical indicator of the ester group, a key feature of the target molecule.

Step 3: NMR Spectroscopy — The Definitive Structural Blueprint

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution.[1][6] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. We will use a combination of 1D and 2D NMR experiments to build an unambiguous picture of the molecule.

References

A Comparative Guide to Enantiomeric Excess Determination of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of drug candidates is a critical parameter in pharmaceutical development. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Chroman-3-carboxylic acid and its derivatives are important scaffolds in medicinal chemistry, making the accurate determination of their enantiomeric excess (ee) a crucial step in synthesis and quality control. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of chroman-3-carboxylic acid methyl ester, offering insights into the causality behind experimental choices to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Chiral HPLC is the most widely adopted method for enantiomeric excess determination due to its robustness, high resolution, and broad applicability.[1] The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[2]

Principle of Chiral Recognition

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including esters.[3][4] The chiral recognition mechanism is a complex interplay of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral cavities or grooves of the stationary phase. The selection of the mobile phase is critical as it modulates these interactions.

Experimental Protocol: Chiral HPLC
  • Column Selection: A polysaccharide-based chiral column, such as one with a cellulose or amylose backbone derivatized with carbamate or benzoate groups, is a strong starting point.

  • Mobile Phase Screening:

    • Normal Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The ratio is optimized to achieve baseline separation.

    • Polar Organic Mode: Mobile phases consisting of pure alcohols or acetonitrile can also be effective.

    • Additives: For acidic or basic compounds, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier can improve peak shape and resolution.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC or UHPLC system with a UV detector is sufficient.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Temperature: Column temperature is usually kept constant, often around 25 °C, to ensure reproducible results.

    • Detection: UV detection at a wavelength where the chroman scaffold absorbs strongly (e.g., 254 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a known concentration.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

HPLC_Workflow dissolve Dissolve Sample in Mobile Phase inject Inject Sample dissolve->inject column Separation on Chiral Stationary Phase inject->column detect UV Detection column->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate SFC_Workflow dissolve_sfc Dissolve Sample in Organic Modifier inject_sfc Inject Sample dissolve_sfc->inject_sfc column_sfc Separation on CSP with Supercritical CO2 inject_sfc->column_sfc detect_sfc UV or MS Detection column_sfc->detect_sfc integrate_sfc Integrate Peak Areas detect_sfc->integrate_sfc calculate_sfc Calculate Enantiomeric Excess integrate_sfc->calculate_sfc NMR_Workflow derivatize Derivatize with Chiral Agent (for corresponding acid) dissolve_nmr Dissolve Diastereomers in Deuterated Solvent derivatize->dissolve_nmr acquire Acquire 1H NMR Spectrum dissolve_nmr->acquire integrate_nmr Integrate Diastereomeric Signals acquire->integrate_nmr calculate_nmr Calculate Enantiomeric Excess integrate_nmr->calculate_nmr

References

A Senior Application Scientist's Guide to In Vitro Evaluation of Chroman-3-Carboxylic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Bio-Assay Performance and Methodologies

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including tocopherols (Vitamin E) and various synthetic molecules with a wide range of therapeutic properties.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as antioxidant, anti-inflammatory, and anticancer agents.[3][4][5] This guide focuses on a specific derivative, chroman-3-carboxylic acid methyl ester, providing a comparative framework for its evaluation in key in vitro assays.

As researchers and drug development professionals, selecting the appropriate assay and understanding the nuances of experimental design is paramount. This document moves beyond simple protocols to explain the causality behind methodological choices, ensuring a self-validating and robust experimental approach. We will explore three critical areas of bioactivity: antioxidant potential, anti-inflammatory effects via NF-κB inhibition, and anti-metastatic potential through MMP-9 inhibition.

Part 1: Antioxidant Capacity Assessment

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathologies. The chroman ring, particularly when hydroxylated, is a well-known antioxidant pharmacophore. Trolox, a water-soluble analog of vitamin E, is chemically known as 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carboxylic acid and serves as a universal standard in many antioxidant assays.[6] We will evaluate this compound against this benchmark using two common spectrophotometric assays: DPPH and ABTS.

Mechanism of Action: Radical Scavenging

Both DPPH and ABTS assays are based on a single electron transfer (SET) mechanism.[7] The antioxidant compound donates an electron or a hydrogen atom to the stable radical, neutralizing it and causing a color change that can be measured.

cluster_0 DPPH Radical Scavenging DPPH_Radical DPPH• (Stable Violet Radical) DPPH_Neutral DPPH-H (Reduced Yellow Form) DPPH_Radical->DPPH_Neutral Donates H• Antioxidant Chroman Derivative (R-H) Antioxidant_Radical Chroman Radical (R•) Antioxidant->Antioxidant_Radical

Caption: Mechanism of DPPH radical neutralization by a hydrogen-donating antioxidant.

Comparative Assays: DPPH vs. ABTS

While both assays are effective, they have key differences that make them complementary. The DPPH radical is sensitive to steric hindrance and is only soluble in organic media.[7] The ABTS radical cation is not, and its solubility in both aqueous and organic solvents allows for the testing of a wider range of compounds.[7][8] Furthermore, the ABTS assay's longer wavelength for measurement (734 nm) reduces interference from colored compounds.[7]

FeatureDPPH AssayABTS AssayRationale for Use
Radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•)2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+)Different radical structures test for varied scavenging capabilities.
Solvent Organic (Methanol/Ethanol)Aqueous or OrganicABTS allows testing of both hydrophilic and lipophilic compounds.
Wavelength ~517 nm~734 nmABTS is less prone to interference from colored samples.[7]
Standard Trolox, Ascorbic AcidTrolox, Ascorbic AcidProvides a benchmark for comparing relative antioxidant strength.[9]
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from standard methodologies.[10][11]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in 95% methanol. Store in an amber bottle at 4°C.

    • Test Compounds: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare serial dilutions (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

    • Positive Controls: Prepare identical serial dilutions of Trolox and Ascorbic Acid.

  • Assay Procedure (96-well plate):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the sample dilutions (or controls) to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of each compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Part 2: Anti-Inflammatory Activity Assessment

Chronic inflammation is a hallmark of many diseases. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[1] Inflammatory stimuli, such as Lipopolysaccharide (LPS), activate a cascade that leads to the translocation of the p65 subunit of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes.[12] Many chroman derivatives have shown anti-inflammatory properties, making this a crucial pathway to investigate.[5][13]

Signaling Pathway: NF-κB Activation

cluster_0 Cytoplasm cluster_1 Nucleus stimulus LPS/TNF-α receptor TLR4/TNFR stimulus->receptor IKK Complex IKK Complex receptor->IKK Complex Activates inhibitor Chroman Derivative inhibitor->IKK Complex Potential Inhibition Site pathway pathway nucleus nucleus IκBα IκBα IKK Complex->IκBα Phosphorylates Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NFkB_complex NF-κB (p65/p50) (Inactive) IκBα->NFkB_complex Inhibits NFkB_active NF-κB (p65/p50) (Active) Proteasome->NFkB_active Releases NFkB_active_nuc NF-κB (p65/p50) NFkB_active->NFkB_active_nuc Translocation DNA κB Binding Site NFkB_active_nuc->DNA Binds Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Gene

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Assay of Choice: NF-κB p65 Transcription Factor ELISA

This assay provides a quantitative and high-throughput method to measure the activation of NF-κB. It specifically measures the amount of active p65 subunit in nuclear extracts that can bind to a consensus DNA sequence immobilized on a plate.[12][14] This is a direct measure of transcription factor activation.

Product/CompoundMechanism/RoleRationale for Comparison
This compound Putative NF-κB InhibitorTo determine its anti-inflammatory potential.
Bay 11-7082 (Positive Control) Known irreversible inhibitor of IκB-α phosphorylationValidates the assay by demonstrating expected inhibition.
LPS (Stimulant) Activates the NF-κB pathway via TLR4Induces the inflammatory response to be measured.
Vehicle Control (e.g., DMSO) Solvent for the test compoundEnsures that the solvent itself does not affect NF-κB activation.
Experimental Protocol: NF-κB p65 Assay

This protocol is based on commercially available ELISA kits.[12][14][15]

  • Cell Culture and Treatment:

    • Seed RAW 264.7 murine macrophages or similar cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat cells for 1 hour with various concentrations of this compound, the positive control (e.g., 10 µM Bay 11-7082), or vehicle control.

    • Stimulate the cells with 1 µg/mL LPS for 30-60 minutes (excluding the non-stimulated control wells).

  • Nuclear Extraction:

    • Harvest the cells and perform nuclear extraction using a commercial kit according to the manufacturer's instructions. This step is critical to separate nuclear proteins from cytoplasmic proteins.

    • Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • ELISA Procedure:

    • Follow the specific instructions of the NF-κB p65 Transcription Factor Assay Kit.

    • Typically, this involves adding equal amounts of nuclear extract protein to wells pre-coated with the NF-κB consensus DNA sequence.

    • Incubate to allow p65 to bind to the DNA.

    • Wash the wells, then add a primary antibody specific to the p65 subunit.

    • Wash, then add an HRP-conjugated secondary antibody.

    • Wash, then add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Compare the absorbance of treated samples to the LPS-stimulated control to determine the percentage inhibition of NF-κB activation.

Part 3: Anti-Metastatic Potential Assessment

Cancer cell invasion and metastasis are complex processes that rely on the degradation of the extracellular matrix (ECM). Matrix Metalloproteinases (MMPs), particularly the gelatinase MMP-9, play a key role in this degradation.[16] Inhibiting MMP-9 activity is a promising strategy for anti-cancer therapies. Chroman derivatives have been investigated for their anticancer activities, making MMP-9 a relevant target.[3]

Assay of Choice: MMP-9 Activity Assay

This assay measures the enzymatic activity of MMP-9 directly. It often uses a fluorogenic substrate that is specifically cleaved by active MMP-9, releasing a fluorescent signal.[17][18] This allows for a direct quantification of enzymatic inhibition, distinct from assays that only measure protein levels (like a standard ELISA).

Product/CompoundMechanism/RoleRationale for Comparison
This compound Putative MMP-9 InhibitorTo determine its potential to block ECM degradation.
Batimastat (or a specific MMP-9 inhibitor) Broad-spectrum MMP inhibitor (Positive Control)Validates the assay by demonstrating known inhibition of MMP activity.
Recombinant Human MMP-9 Active EnzymeProvides the enzymatic activity to be measured and inhibited.
APMA (p-aminophenylmercuric acetate) Activator of pro-MMP-9Used in some assay formats to measure total MMP-9 (pro- and active forms).[19]
Experimental Protocol: Fluorogenic MMP-9 Activity Assay

This protocol is a generalized procedure based on commercial kits.[17][19]

cluster_workflow MMP-9 Activity Assay Workflow Step1 1. Prepare Reagents - Active MMP-9 Enzyme - Inhibitors (Test & Control) - Fluorogenic Substrate Step2 2. Plate Setup (96-well) - Add MMP-9 Enzyme - Add Inhibitors/Vehicle Step1->Step2 Step3 3. Pre-incubation - Allow inhibitor to bind to enzyme (e.g., 30 min) Step2->Step3 Step4 4. Initiate Reaction - Add Fluorogenic Substrate to all wells Step3->Step4 Step5 5. Kinetic Reading - Measure fluorescence over time (e.g., every 5 min for 1 hr) Step4->Step5 Step6 6. Data Analysis - Calculate reaction velocity (slope) - Determine % Inhibition & IC50 Step5->Step6

Caption: General workflow for a fluorogenic MMP-9 enzyme inhibition assay.

  • Reagent Preparation:

    • Prepare all buffers, the recombinant active MMP-9 enzyme, and the fluorogenic MMP-9 substrate according to the kit manufacturer's protocol.

    • Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer.

  • Assay Procedure:

    • In a 96-well black plate, add the assay buffer.

    • Add the test compound dilutions or controls.

    • Add a fixed amount of active MMP-9 enzyme to all wells except the blank.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically (e.g., every 2 minutes for 60 minutes) at the appropriate excitation/emission wavelengths.

  • Data Analysis:

    • For each concentration, determine the reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition relative to the uninhibited (vehicle) control.

    • Plot the % inhibition against the inhibitor concentration to determine the IC50 value.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Chroman-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The chroman scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including natural products like vitamin E. The introduction of a carboxylic acid group at the 3-position creates a versatile template, the chroman-3-carboxylic acid, which has been explored for a range of therapeutic targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for this class of compounds, drawing on experimental data to elucidate the key structural features governing their biological activity. We will explore how modifications to the chroman ring and the carboxylic acid moiety influence potency and selectivity against various targets, providing a framework for rational drug design.

The Chroman-3-Carboxylic Acid Scaffold: A Versatile Template

The chroman core consists of a dihydropyran ring fused to a benzene ring. The carboxylic acid at the C-3 position provides a critical anchor point for interacting with biological targets, often through hydrogen bonding or ionic interactions. The SAR of these derivatives is primarily dictated by three regions:

  • The Carboxylic Acid Moiety (C-3): Esterification or amidation of this group profoundly impacts physicochemical properties and target engagement.

  • The Chroman Ring System: Substitutions on the aromatic portion (positions C-5 to C-8) and the dihydropyran ring (C-2 and C-4) modulate lipophilicity, electronic properties, and steric interactions.

  • Stereochemistry: The C-3 position is a chiral center, and the stereochemical configuration can be critical for specific receptor or enzyme binding.

Below, we compare the SAR of chroman-3-carboxylic acid derivatives and their close structural analogs against several important biological targets.

Comparative SAR Analysis Across Key Biological Targets

Selective MAO-B inhibitors are crucial for treating neurodegenerative disorders like Parkinson's disease[1]. Studies on the closely related chromone scaffold have demonstrated that the position of the carboxylic acid is a critical determinant of activity.

Key Insight: Chromone-3-carboxylic acid was identified as a potent and highly selective inhibitor of human MAO-B (hMAO-B), whereas the corresponding chromone-2-carboxylic acid was nearly inactive against both MAO-A and MAO-B[1]. This stark difference underscores the critical spatial orientation of the carboxyl group for effective binding within the MAO-B active site.

SAR Summary for MAO-B Inhibition:

Scaffold PositionModificationImpact on MAO-B InhibitionRationale
C-3 Carboxylic Acid Essential for high potency The carboxylate group likely forms a key ionic or hydrogen bond interaction with residues in the active site of MAO-B. Its specific location at C-3 is spatially optimal.[1]
C-2 Carboxylic AcidLoss of activityIncorrect positioning of the acidic group prevents crucial binding interactions.[1]
C-3 PhenylcarboxamidePotent InhibitionReplacing the carboxylic acid with a phenylcarboxamide group can maintain or even enhance activity, suggesting the amide can mimic the key interactions of the carboxylate while allowing for additional hydrophobic interactions via the phenyl ring.[1]
C-6 -CH3 or -OCH3 (on benzopyrone-3-phenylcarboxamide)Strong InhibitionSmall, electron-donating groups on the aromatic ring can enhance binding, possibly by modulating the electronic properties of the scaffold or through favorable hydrophobic interactions.[1]

This comparison highlights a stringent structural requirement at the C-3 position for MAO-B inhibition. The carboxylic acid or a bioisostere like a carboxamide is crucial for anchoring the molecule in the active site.

Chroman derivatives have been developed as selective estrogen receptor modulators (SERMs) for applications in postmenopausal symptoms and breast cancer treatment[2][3][4]. While these studies do not always feature a C-3 carboxylic acid, they provide invaluable SAR data for the chroman scaffold itself.

Key Insight: The stereochemistry at positions C-3 and C-4, along with the nature of side chains, plays a pivotal role in determining the agonist versus antagonist activity and receptor binding affinity.[2]

SAR Summary for Estrogen Receptor Binding:

Scaffold PositionModificationImpact on ER Binding/ActivityRationale
C-3 / C-4 (3RS,4RS)-configurationImportant for activityThe relative stereochemistry dictates the overall shape of the molecule, ensuring a proper fit within the ligand-binding domain of the estrogen receptor.[2]
C-3 Methyl groupImportant for activityA small alkyl group at this position can create favorable van der Waals contacts within the receptor pocket.[2]
C-4 Sulfoxide-containing side chainPotent antiestrogen activityA long, flexible side chain with a polar sulfoxide moiety is critical for achieving a pure antagonist profile, likely by displacing a key helix (H12) required for co-activator recruitment.[2]
General Benzopyranobenzoxapane scaffoldHigh binding affinity (nM range)Fusing additional rings to the chroman core can increase rigidity and optimize interactions, leading to potent SERM activity.[3]

These findings suggest that for developing a chroman-3-carboxylic acid-based SERM, the carboxylic acid would need to be incorporated into a structure that also respects the strict stereochemical and substituent requirements for ER binding. It might serve as a handle for introducing larger side chains necessary for antagonism.

While direct studies on chroman-3-carboxylic acids are limited, research on the structurally analogous coumarin-3-carboxylic acids provides predictive SAR insights for modulating N-Methyl-D-Aspartate (NMDA) receptors, which are implicated in various neurological disorders[5].

Key Insight: Substitutions on the aromatic ring of coumarin-3-carboxylic acid can convert the molecule from a negative allosteric modulator (inhibitor) into a potentiator, and di-halogenation enhances inhibitory activity[5].

SAR Summary for NMDA Receptor Modulation (by analogy):

Scaffold PositionModificationPredicted Impact on NMDA Receptor ActivityRationale
C-6, C-8 Dibromo or Diiodo substitutionEnhanced inhibitory activityHalogen atoms can form halogen bonds or engage in hydrophobic interactions within an allosteric binding site on the NMDA receptor, increasing binding affinity and inhibitory effect.[5]
C-4 Methyl substitutionConverts inhibitor to potentiatorThe addition of a small methyl group can subtly alter the conformation of the molecule, causing it to bind in a way that stabilizes the open state of the ion channel rather than inhibiting it.[5]
C-3 Carboxylic AcidEssential for activityThis group is the primary pharmacophore responsible for the initial interaction with the receptor.[5]

This comparison suggests that for chroman-3-carboxylic acids, substitutions on the benzene ring (positions C-6 and C-8) would be a primary focus for optimizing activity at NMDA receptors.

Experimental Protocols

To facilitate further research, we provide standardized protocols for the synthesis and biological evaluation of these derivatives.

This protocol describes a common and effective method for synthesizing the chromone-3-carboxylic acid core, which can be subsequently reduced to the target chroman scaffold.[6][7][8]

Step 1: Vilsmeier-Haack Formylation of 2-Hydroxyacetophenones

  • Cool a solution of N,N-Dimethylformamide (DMF, 4 eq.) to 0°C.

  • Add phosphorus oxychloride (POCl3, 3 eq.) dropwise while maintaining the temperature below 5°C.

  • Stir the resulting Vilsmeier reagent for 30 minutes.

  • Add the substituted 2-hydroxyacetophenone (1 eq.) to the reagent and stir the mixture at room temperature for 12 hours.

  • Quench the reaction by pouring it onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the precipitated solid (chromone-3-carbaldehyde) by filtration, wash with water, and dry.

Step 2: Oxidation to Chromone-3-Carboxylic Acid

  • Suspend the chromone-3-carbaldehyde (1 eq.) and sulfamic acid (4 eq.) in a mixture of dichloromethane (DCM) and water.

  • Cool the mixture to 0°C and add a solution of sodium chlorite (NaOCl2, 3.5 eq.) in water dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM (3x).

  • Combine the organic phases, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Recrystallize the solid from a methanol/water mixture to yield the pure 4-oxo-4H-chromene-3-carboxylic acid.

Workflow for Synthesis of Chromone-3-Carboxamides

G cluster_0 Synthesis Pathway A 2-Hydroxyacetophenone B Chromone-3-carbaldehyde A->B  POCl3, DMF (Vilsmeier-Haack) C Chromone-3-carboxylic acid B->C  NaOCl2, Sulfamic Acid (Oxidation) D Chromone-3-acyl chloride (in situ) C->D  SOCl2, DCM (Activation) E Chromone-3-carboxamide D->E  R1R2NH, Et3N (Amination)

Caption: General synthetic route from 2-hydroxyacetophenones to chromone-3-carboxamides.[6][7]

This protocol outlines a standard fluorometric assay to determine the inhibitory potency of test compounds against hMAO-B.

  • Reagents: Recombinant human MAO-B, Amplex® Red reagent, horseradish peroxidase (HRP), p-tyramine hydrochloride (substrate), and the test compound.

  • Preparation: Prepare a series of dilutions of the test compound in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Reaction Mixture: In a 96-well microplate, add the buffer, hMAO-B enzyme, and the test compound. Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiation: Add a solution containing Amplex® Red, HRP, and p-tyramine to initiate the enzymatic reaction. The MAO-B-catalyzed oxidation of p-tyramine produces H2O2, which reacts with Amplex® Red in the presence of HRP to generate the fluorescent product, resorufin.

  • Detection: Measure the fluorescence intensity over time using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Key Structure-Activity Relationship Principles

The comparative analysis reveals several overarching principles that can guide the design of new chroman-3-carboxylic acid derivatives.

Key SAR Insights for Chroman-based Scaffolds

Caption: Key structural regions on the chroman scaffold influencing biological activity.

Conclusion and Future Directions

The chroman-3-carboxylic acid framework is a highly adaptable starting point for developing potent and selective modulators of various biological targets. The SAR data clearly indicate that while the C-3 carboxylic acid is often a crucial pharmacophore, its effectiveness is highly dependent on the substitution pattern of the entire chroman scaffold. For MAO-B inhibition, the focus remains on the C-3 position itself. In contrast, for targets like the estrogen and NMDA receptors, derivatization of the aromatic ring and control of stereochemistry are paramount. Future research should focus on synthesizing libraries of chroman-3-carboxylic acids with diverse substitutions at the C-6, C-7, and C-8 positions and evaluating them across a wide panel of assays to uncover novel therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Chroman-3-carboxylic acid methyl ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of chroman-3-carboxylic acid methyl ester (CAS No. 68281-60-7)[1][2][3]. Developed for researchers, scientists, and drug development professionals, this document offers a detailed, procedural framework to ensure safe handling and regulatory compliance. By moving beyond a simple checklist, this guide explains the rationale behind each step, fostering a culture of safety and environmental responsibility.

Hazard Assessment and Profile

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: Can result in significant eye damage if splashed or rubbed into the eyes.

  • Respiratory Tract Irritation: Inhalation of dusts or vapors may lead to irritation of the nose, throat, and lungs.

Given these potential hazards, strict adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Table 1: Inferred Hazard Profile and Recommended PPE for this compound

Hazard ClassificationGHS Hazard Statements (Inferred)Recommended Personal Protective Equipment (PPE)
Skin IrritantH315: Causes skin irritationNitrile or neoprene gloves, lab coat
Eye IrritantH319: Causes serious eye irritationChemical splash goggles or a face shield
Respiratory IrritantH335: May cause respiratory irritationUse in a well-ventilated area or a chemical fume hood

Chemical Waste Disposal Protocol

The proper disposal of this compound is not merely a matter of procedural compliance; it is a critical step in protecting laboratory personnel and the environment. The following step-by-step protocol is designed to be a self-validating system, ensuring safety and regulatory adherence at each stage.

Step 1: Waste Segregation

The foundational principle of chemical waste management is segregation at the source. This compound is a non-halogenated organic compound .[5][6][7] Therefore, it must be collected in a waste stream specifically designated for non-halogenated organic solvents and solids.

Causality: Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[5] Halogenated waste requires specialized incineration processes to prevent the formation of toxic byproducts like dioxins. Improper segregation can lead to dangerous chemical reactions within the waste container and non-compliance with hazardous waste regulations.

Step 2: Container Selection and Labeling

The integrity of the disposal process hinges on the use of appropriate and clearly labeled containers.

  • Container Material: Select a container that is chemically compatible with organic esters.[8][9][10] Borosilicate glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid using containers made of materials that can be degraded by organic solvents.

  • Container Condition: Ensure the container is in good condition, with a secure, leak-proof screw-top cap.[9] Do not use containers with cracks, chips, or ill-fitting lids.

  • Labeling: Immediately upon designating a container for this compound waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or formulas)

    • The approximate concentration and quantity of the waste

    • The date when the first waste was added

    • The relevant hazard pictograms (e.g., irritant)

Step 3: Waste Accumulation
  • Location: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.[11] The SAA should be under the control of the laboratory personnel and located at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to mitigate the impact of potential spills or leaks.

  • Filling: Do not overfill the waste container.[12] A general rule is to fill the container to no more than 90% of its capacity to allow for vapor expansion.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[5][11] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

Step 4: Final Disposal

Once the waste container is full or has been in use for a predetermined period (as per your institution's policy), arrange for its collection by a licensed hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

Regulatory Compliance: EPA Hazardous Waste Codes

Under the Resource Conservation and Recovery Act (RCRA), chemical waste is classified to ensure proper handling and disposal. As a non-halogenated organic compound, waste this compound, particularly if dissolved in a solvent for disposal, would likely fall under the EPA's "F-List" of hazardous wastes from non-specific sources. The most probable classifications are:

  • F003: The following spent non-halogenated solvents: xylene, acetone, ethyl acetate, ethyl benzene, ethyl ether, methyl isobutyl ketone, n-butyl alcohol, cyclohexanone, and methanol.[13][14][15] If this compound is in a solution containing any of these solvents, this code would apply.

  • F005: The following spent non-halogenated solvents: toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane.[13][14][16]

It is the responsibility of the waste generator to accurately classify their waste based on its composition. Consult your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and disposal procedures.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram has been created using Graphviz.

A Start: Generation of This compound Waste B Step 1: Segregate as Non-Halogenated Organic Waste A->B C Step 2: Select Compatible Container (Glass or HDPE) B->C D Step 3: Affix Hazardous Waste Label (Chemical Name, Date, Hazards) C->D E Step 4: Accumulate in Designated SAA with Secondary Containment D->E F Step 5: Keep Container Securely Closed E->F G Step 6: Arrange for Pickup by Licensed Waste Contractor F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

A Comprehensive Guide to the Safe Handling of Chroman-3-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation.[1][2]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2]

  • Harmful if Swallowed (H302): Based on supplier information for the target compound.[2]

Toxicological Profile Summary: Contact with the skin may lead to redness, itching, and inflammation.[1] Eye contact can result in pain, watering, and redness.[1] Inhalation of dust or vapors may irritate the respiratory system, causing coughing and discomfort.[1]

Hazard StatementGHS ClassificationPotential Effects
H315Skin Irritation, Category 2Redness, itching, inflammation[1]
H319Eye Irritation, Category 2APain, watering, redness[1]
H335STOT SE, Category 3Coughing, respiratory tract irritation[1]
H302Acute Toxicity, Oral, Cat. 4Harmful if ingested[2]

Note: This table synthesizes data from a structural analog and supplier information.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the identified risks. The selection of appropriate PPE should always be preceded by a thorough risk assessment of the specific experimental conditions.[3]

Eye and Face Protection

Given the risk of serious eye irritation, robust eye protection is mandatory.

  • Standard Operations: Chemical splash-resistant safety glasses or goggles with side protection are required.[1]

  • High-Risk Procedures: When there is a significant potential for splashing (e.g., handling larger quantities, transfers), a face shield should be worn in addition to safety goggles.[3]

Hand Protection

Proper glove selection is critical to prevent skin contact.

  • Recommended Glove Material: Butyl or Neoprene gloves are recommended for handling esters and offer good chemical resistance.[3][4] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[5][6]

  • Glove Selection and Use: Always inspect gloves for any signs of degradation before use. For extended operations, consider double-gloving.[7] Use proper glove removal technique to avoid cross-contamination.

Skin and Body Protection
  • Laboratory Coat: A standard laboratory coat should be worn at all times.

  • Additional Protection: For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[5][7]

  • Footwear: Closed-toe shoes are mandatory in the laboratory.[7]

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary means of preventing respiratory exposure.

  • With Adequate Ventilation: If handled in a well-ventilated area or a fume hood, respiratory protection is not typically required.[1]

  • Inadequate Ventilation or Spills: In situations where ventilation is insufficient or in the event of a large spill, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary.[8][9][10]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_protection Protection Level Assess Task Assess Task & Quantity Eye Eye Protection Assess Task->Eye Splash Risk? Hand Hand Protection Assess Task->Hand Contact Duration? Body Body Protection Assess Task->Body Splash Risk? Respiratory Respiratory Protection Assess Task->Respiratory Ventilation Adequate? Goggles Goggles Eye->Goggles Yes Safety Glasses Safety Glasses Eye->Safety Glasses No Butyl/Neoprene Butyl/Neoprene Hand->Butyl/Neoprene Extended Nitrile Nitrile Hand->Nitrile Incidental Apron + Lab Coat Apron + Lab Coat Body->Apron + Lab Coat Yes Lab Coat Lab Coat Body->Lab Coat No Fume Hood Fume Hood Respiratory->Fume Hood Yes Respirator (OV) Respirator (OV) Respiratory->Respirator (OV) No/Spill Face Shield Face Shield Goggles->Face Shield High Risk

Caption: PPE selection workflow for Chroman-3-carboxylic acid methyl ester.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is paramount for safety.

3.1. Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[1]

  • Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.[11]

3.2. Step-by-Step Handling Procedure

  • Preparation: Before starting, clearly define the experimental procedure and identify all potential hazards.

  • Don PPE: Put on all required personal protective equipment as outlined in the section above.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid breathing any dust or vapors.[1]

    • Use non-sparking tools if there is a risk of flammable solvents being present.[12]

  • Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

  • Post-Handling: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[12]

  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for disposal.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect both personnel and the environment. All chemical waste must be managed in accordance with local, state, and federal regulations.[13][14][15]

5.1. Waste Segregation and Collection

  • Liquid Waste: Collect all solutions containing this compound in a designated, properly labeled, and sealed hazardous waste container.[14][15]

  • Solid Waste: Any contaminated solid materials (e.g., absorbent pads, used gloves, weigh paper) should be placed in a separate, clearly labeled solid hazardous waste container.[13]

  • Empty Containers: "Empty" containers that have held the chemical should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[14]

Disposal Decision Workflow

Disposal_Workflow Start Waste Generated Identify_Waste Identify Waste Type Start->Identify_Waste Liquid_Waste Liquid Waste Identify_Waste->Liquid_Waste Liquid Solid_Waste Contaminated Solid Waste Identify_Waste->Solid_Waste Solid Empty_Container Empty Container Identify_Waste->Empty_Container Container Collect_Liquid Collect in Labeled Liquid Waste Container Liquid_Waste->Collect_Liquid Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Triple_Rinse Triple Rinse? Empty_Container->Triple_Rinse EHRS_Pickup Arrange for EH&S Pickup Collect_Liquid->EHRS_Pickup Collect_Solid->EHRS_Pickup Dispose_Regular Dispose as Regular Trash (Deface Label) Triple_Rinse->Dispose_Regular Yes Dispose_Hazardous Dispose as Hazardous Waste Triple_Rinse->Dispose_Hazardous No Dispose_Hazardous->EHRS_Pickup

Caption: Decision workflow for the disposal of this compound waste.

5.2. Key Disposal Principles

  • Do Not Dispose Down the Drain: Chemical waste should never be disposed of in the sewer system.[14]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[15]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are kept closed except when adding waste.[16]

  • Consult EH&S: Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup and specific disposal guidance.[15]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chroman-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
Chroman-3-carboxylic acid methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.